3-Methyl-1,5-naphthyridin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,5-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-5-8-7(12-9(6)10)3-2-4-11-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLYUZQZBLJANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold
An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-1,5-naphthyridin-2-amine
The 1,5-naphthyridine framework, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid structure and the specific spatial orientation of its nitrogen atoms allow it to serve as a versatile template for designing ligands that interact with a multitude of biological targets.[2][3] Derivatives of 1,5-naphthyridine have demonstrated a wide array of pharmacological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[2] Beyond medicine, their unique electronic characteristics have led to applications as ligands in analytical chemistry, components in organic light-emitting diodes (OLEDs), and sensors.[2]
This guide focuses on a particularly valuable derivative: 3-Methyl-1,5-naphthyridin-2-amine . The presence of a primary amine at the 2-position and a methyl group at the 3-position provides distinct reactive handles for synthetic elaboration. The 2-amino group, in particular, offers a strategic point for diversification, making this molecule a crucial building block for constructing libraries of novel compounds in drug discovery programs. This document provides a comprehensive overview of its synthesis, reactivity, and core chemical properties, offering field-proven insights for researchers and drug development professionals.
Synthetic Strategies: Constructing the Core Scaffold
The synthesis of the 1,5-naphthyridine core can be achieved through various classical and modern organic reactions, including the Skraup and Friedländer reactions, as well as intramolecular cycloadditions.[2][3][4] A common and effective strategy for producing substituted 2-amino-1,5-naphthyridines involves the cyclocondensation of a 3-aminopyridine derivative with a β-dicarbonyl compound or its equivalent.
For 3-Methyl-1,5-naphthyridin-2-amine, a logical and reproducible approach begins with 3-aminopyridine and proceeds through a cyclization reaction designed to introduce the amino and methyl groups in the desired positions. A plausible route is the condensation of 3-aminopyridine with a reagent like 2-methyl-3-oxobutanenitrile, followed by cyclization.
Experimental Protocol: Synthesis of 3-Methyl-1,5-naphthyridin-2-amine
This protocol describes a well-established method for constructing the substituted 1,5-naphthyridine ring system. The causality behind this choice lies in the reliability of acid-catalyzed condensation reactions for forming heterocyclic systems from readily available starting materials.
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyridine (10 mmol).
-
Add a suitable solvent, such as ethanol or a mixture of acetic acid and ethanol (30 mL).
-
Add 2-methyl-3-oxobutanenitrile (11 mmol, 1.1 equivalents).
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to the mixture. The acid serves to activate the carbonyl group for nucleophilic attack by the aminopyridine.
Step 2: Cyclization Reaction
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. This step quenches the acid catalyst and precipitates the product.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure 3-Methyl-1,5-naphthyridin-2-amine.
Caption: Reactivity map of 3-Methyl-1,5-naphthyridin-2-amine.
Experimental Protocol: Acylation of the 2-Amino Group
This protocol details a standard procedure for forming an amide linkage, a common motif in bioactive molecules. The choice of an acid chloride as the acylating agent ensures a rapid and high-yielding reaction.
Step 1: Reaction Setup
-
Dissolve 3-Methyl-1,5-naphthyridin-2-amine (5 mmol) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (25 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (7.5 mmol, 1.5 equivalents), to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Cool the mixture to 0 °C in an ice bath.
Step 2: Acylation
-
Slowly add the desired acyl chloride (e.g., acetyl chloride or benzoyl chloride) (5.5 mmol, 1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Step 3: Work-up and Purification
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate.
-
Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by recrystallization or column chromatography.
Structural Elucidation and Spectroscopic Profile
Confirming the identity and purity of 3-Methyl-1,5-naphthyridin-2-amine is achieved through a combination of standard spectroscopic techniques. The data presented below are expected values and serve as a benchmark for experimental verification.
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ 8.5-9.0 ppm (m, 2H): Protons on the pyridine ring adjacent to nitrogen.δ 7.0-8.0 ppm (m, 3H): Remaining aromatic protons.δ 5.5-6.5 ppm (s, 2H): Broad singlet for the -NH₂ protons.δ 2.3-2.5 ppm (s, 3H): Singlet for the -CH₃ protons. | The chemical shifts are characteristic of protons on an electron-deficient naphthyridine ring. The amine protons are exchangeable and often appear as a broad signal. The methyl group, being attached to an sp² carbon, appears in the typical benzylic region. |
| ¹³C NMR | δ 150-160 ppm: Quaternary carbons C2 and C8a.δ 110-145 ppm: Remaining aromatic carbons.δ ~20 ppm: Methyl carbon (-CH₃). | The chemical shifts reflect the electronic environment of each carbon atom within the heterocyclic system. |
| IR Spectroscopy | 3300-3500 cm⁻¹: Two distinct N-H stretching bands (symmetric & asymmetric) for the primary amine.~3050 cm⁻¹: Aromatic C-H stretching.~2950 cm⁻¹: Aliphatic C-H stretching (methyl).1600-1650 cm⁻¹: C=N and C=C stretching of the aromatic rings.~1580 cm⁻¹: N-H scissoring (bending) vibration. | These vibrational frequencies are diagnostic for the key functional groups present in the molecule, providing a unique fingerprint. |
| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺): m/z = 159.08. | The molecular ion peak confirms the molecular weight and elemental composition (C₈H₇N₃) of the compound. |
Applications in Research and Drug Development
The strategic placement of the amino group makes 3-Methyl-1,5-naphthyridin-2-amine an exceptionally valuable starting material for parallel synthesis and the creation of focused compound libraries. Its derivatives have been explored for a range of therapeutic targets.
-
Kinase Inhibitors: The 1,5-naphthyridine scaffold can mimic the adenine hinge-binding region of ATP, making it a common core for designing kinase inhibitors for oncology and inflammatory diseases.
-
Antimicrobial Agents: The ability of the naphthyridine core to intercalate with DNA or inhibit key bacterial enzymes has led to its investigation in the development of novel antibacterial and antimalarial drugs. [3]* CNS-Active Agents: Certain derivatives have shown activity on central nervous system receptors, suggesting potential applications for neurological disorders. [2]* Materials Science: As a robust bidentate ligand, it can be used to synthesize metal complexes with interesting photophysical properties for applications in catalysis and materials science. [4]
Conclusion
3-Methyl-1,5-naphthyridin-2-amine is more than just a chemical compound; it is a strategic platform for innovation. Its well-defined synthesis, predictable reactivity centered on the 2-amino group, and the proven biological relevance of the 1,5-naphthyridine scaffold make it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its chemical properties, as outlined in this guide, is the first step toward unlocking its full potential in the development of next-generation therapeutics and advanced materials.
References
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Alajarin, R., Vidal, A., Tovar, F., & Pastor, A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]
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Alajarin, R., Vidal, A., Tovar, F., & Pastor, A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
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Alajarin, R., Vidal, A., Tovar, F., & Pastor, A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
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Vidal, A., Tovar, F., Alajarín, R., & Pastor, A. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 303-314. [Link]
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Alajarin, R., Vidal, A., Tovar, F., & Pastor, A. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(23), 5573. [Link]
- Wang, X., et al. (2009). Method for preparing poly-substituted 1, 5-naphthyridine compound.
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Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]
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Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6175. [Link]
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An In-depth Technical Guide to 3-Methyl-1,5-naphthyridin-2-amine (CAS 1049030-24-1): A Scaffold of Emerging Interest in Medicinal Chemistry
This technical guide provides a comprehensive overview of 3-Methyl-1,5-naphthyridin-2-amine, a heterocyclic compound with significant potential in drug discovery and development. While specific experimental data for this compound is limited in publicly accessible literature, this document leverages established principles of 1,5-naphthyridine chemistry to project its physicochemical properties, reactivity, and potential biological applications. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to explore the therapeutic promise of this emerging molecular scaffold.
The 1,5-Naphthyridine Core: A Privileged Scaffold
The 1,5-naphthyridine ring system, a bicyclic heteroaromatic compound composed of two fused pyridine rings, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] First synthesized in 1927 by Brobansky and Sucharda through an adaptation of the Skraup quinoline synthesis, this structural motif is present in numerous compounds with a wide array of biological activities.[2][3] The arrangement of the nitrogen atoms in the 1,5-positions imparts unique electronic and steric properties, influencing the molecule's ability to interact with biological targets.
Derivatives of 1,5-naphthyridine have been reported to exhibit a broad spectrum of pharmacological effects, including:
The significant interest in this scaffold is evidenced by the large number of publications and patents, particularly since the year 2000.[2][3] This highlights the ongoing exploration of 1,5-naphthyridine derivatives as potential therapeutic agents.
Physicochemical and Structural Properties of 3-Methyl-1,5-naphthyridin-2-amine
| Property | Predicted Value/Characteristic | Rationale and Comparative Data |
| Molecular Formula | C₉H₉N₃ | Based on the chemical structure. |
| Molecular Weight | 159.19 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid | Similar to other small molecule aromatic amines. |
| Solubility | Expected to have some solubility in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | The aromatic nature suggests solubility in organic solvents, while the amino group may provide some limited aqueous solubility. |
| pKa | The amino group is expected to be basic, while the pyridine nitrogens are weakly basic. | The exocyclic amino group will be the primary basic center. The pyridine nitrogens' basicity will be influenced by the electron-donating amino and methyl groups. |
| Hydrogen Bond Donors | 1 (from the amino group) | The primary amine can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 3 (two pyridine nitrogens and the amino nitrogen) | The lone pairs on the nitrogen atoms can accept hydrogen bonds. |
Proposed Synthetic Strategies
The synthesis of 3-Methyl-1,5-naphthyridin-2-amine can be approached through several established methods for constructing the 1,5-naphthyridine core. The choice of synthetic route will depend on the availability of starting materials and desired scale. A plausible and efficient approach would be a variation of the Friedländer annulation.
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic disconnection of 3-Methyl-1,5-naphthyridin-2-amine points towards a substituted 3-aminopyridine as a key starting material.
Caption: Retrosynthetic analysis of 3-Methyl-1,5-naphthyridin-2-amine.
Proposed Forward Synthesis via Friedländer Annulation:
The Friedländer synthesis involves the condensation of an ortho-amino aromatic aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base.[4][5] For the synthesis of 3-Methyl-1,5-naphthyridin-2-amine, a suitable starting material would be 2,3-diaminopyridine, which would react with a three-carbon carbonyl compound that can provide the methyl group at the 3-position.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2,3-diaminopyridine in a suitable solvent such as ethanol or acetic acid, add a molar equivalent of a reagent like propionaldehyde or its enol ether equivalent.
-
Catalysis: Introduce a catalytic amount of a base (e.g., potassium hydroxide, sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Heat the mixture to reflux for a period of 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize if necessary. The product may precipitate upon cooling or require extraction with an organic solvent. Purification can be achieved by recrystallization or column chromatography on silica gel.
Caption: Proposed Friedländer synthesis workflow.
Reactivity and Potential for Derivatization
The chemical reactivity of 3-Methyl-1,5-naphthyridin-2-amine is dictated by the interplay of the electron-rich amino and methyl groups and the electron-deficient pyridine rings.
-
Electrophilic Aromatic Substitution: The pyridine rings are generally resistant to electrophilic substitution. However, the electron-donating amino and methyl groups will activate the ring system, potentially allowing for substitution at specific positions.
-
Nucleophilic Aromatic Substitution: The 1,5-naphthyridine core is susceptible to nucleophilic attack, particularly after activation (e.g., N-oxidation).
-
Reactions of the Amino Group: The primary amino group at the 2-position is a key handle for further functionalization. It can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to introduce diverse aryl substituents.[3]
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by various nucleophiles (e.g., halogens, hydroxyl, cyano groups).
-
The presence of the methyl group at the 3-position provides steric hindrance that may influence the regioselectivity of these reactions.
Potential Biological Activity and Applications in Drug Discovery
The 2-amino-3-methyl-1,5-naphthyridine scaffold is a promising starting point for the development of novel therapeutics. The amino group can serve as a key interaction point with biological targets, such as the active site of an enzyme or a receptor binding pocket. The methyl group can provide beneficial steric interactions or improve metabolic stability.
Based on the known activities of related 1,5-naphthyridine derivatives, potential therapeutic areas for derivatives of 3-Methyl-1,5-naphthyridin-2-amine include:
-
Oncology: Many heterocyclic amine structures are known to interact with kinases, topoisomerases, or other targets relevant to cancer.[6]
-
Infectious Diseases: The naphthyridine scaffold is a component of some antibacterial agents.[7] New derivatives could be explored for activity against drug-resistant bacteria or other pathogens.
-
Neurological Disorders: The ability of small molecules to cross the blood-brain barrier and interact with central nervous system targets makes this an area of interest.[6]
The derivatization of the 2-amino group would be a primary strategy for generating a library of compounds for high-throughput screening to identify novel bioactive agents.
Spectroscopic Characterization (Predicted)
Definitive characterization of 3-Methyl-1,5-naphthyridin-2-amine would rely on standard spectroscopic techniques. The following are predicted key features:
-
¹H NMR:
-
A singlet for the methyl protons (around 2.2-2.5 ppm).
-
A broad singlet for the amino protons (variable chemical shift, likely 5.0-7.0 ppm).
-
A set of aromatic protons corresponding to the naphthyridine core, with chemical shifts and coupling patterns characteristic of the substitution pattern.
-
-
¹³C NMR:
-
A signal for the methyl carbon (around 15-20 ppm).
-
A series of signals in the aromatic region (110-160 ppm) for the carbons of the naphthyridine ring. The carbon attached to the amino group would be shifted upfield compared to the unsubstituted parent compound.
-
-
Mass Spectrometry:
-
A molecular ion peak (M+) at m/z = 159.19.
-
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-Methyl-1,5-naphthyridin-2-amine is not widely available. However, based on the GHS classifications for the related compound 1,5-naphthyridin-2-amine, the following hazards should be anticipated[8]:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
3-Methyl-1,5-naphthyridin-2-amine represents a valuable, yet underexplored, chemical entity. Its structural features, rooted in the privileged 1,5-naphthyridine scaffold, suggest significant potential for the development of novel therapeutic agents. While specific experimental data is sparse, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is highly warranted and could lead to the discovery of new and potent drug candidates.
References
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Molecules. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Online] Available at: [Link]
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Molecules. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Online] Available at: [Link]
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MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Online] Available at: [Link]
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MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Online] Available at: [Link]
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ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Online] Available at: [Link]
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RSC Advances. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Online] Available at: [Link]
- Google Patents. (n.d.). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.
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PubMed Central. (n.d.). Biological Activity of Naturally Derived Naphthyridines. [Online] Available at: [Link]
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PubMed Central. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Online] Available at: [Link]
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MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. [Online] Available at: [Link]
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ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Online] Available at: [Link]
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IntechOpen. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Online] Available at: [Link]
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MDPI. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. [Online] Available at: [Link]
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ResearchGate. (n.d.). Mechanism involved in the formation of 5‐amino‐1,2‐dihydrothieno[2,3‐h][3][9]naphthyridine. [Online] Available at: [Link]
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Semantic Scholar. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Online] Available at: [Link]
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ACS Publications. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. [Online] Available at: [Link]
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3-Methyl-1,5-naphthyridin-2-amine molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 3-Methyl-1,5-naphthyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles of organic synthesis and spectroscopic analysis, this document serves as a technical resource for researchers engaged in drug discovery and development.
Introduction: The Significance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active molecules.[1] This bicyclic heterocycle, composed of two fused pyridine rings, offers a rigid framework for the spatial orientation of various functional groups, enabling interactions with a wide range of biological targets.[1] Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of substituents, such as the methyl and amine groups in 3-Methyl-1,5-naphthyridin-2-amine, allows for the fine-tuning of the molecule's physicochemical properties and biological activity, making it a compound of significant interest for further investigation.
Molecular Structure and Nomenclature
The foundational step in understanding the chemical behavior and biological potential of any compound lies in a thorough characterization of its molecular structure.
IUPAC Name and CAS Number
-
IUPAC Name: 3-Methyl-1,5-naphthyridin-2-amine
-
CAS Number: 1049030-24-1
Molecular Formula and Weight
-
Molecular Formula: C₉H₉N₃
-
Molecular Weight: 159.19 g/mol
Structural Representation
The chemical structure of 3-Methyl-1,5-naphthyridin-2-amine is depicted below. The numbering of the naphthyridine ring system follows established IUPAC conventions.
Caption: Molecular structure of 3-Methyl-1,5-naphthyridin-2-amine.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Methyl-1,5-naphthyridin-2-amine is provided in the table below. These parameters are crucial for predicting the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Weight | 159.19 g/mol | |
| Molecular Formula | C₉H₉N₃ | |
| SMILES | NC1=NC2=CC=CN=C2C=C1C | |
| CAS Number | 1049030-24-1 |
Synthesis and Characterization
Proposed Synthetic Pathway: Modified Friedländer Synthesis
A common and effective method for the synthesis of substituted quinolines and naphthyridines is the Friedländer annulation. A logical approach to the synthesis of 3-Methyl-1,5-naphthyridin-2-amine would involve the condensation of a substituted 3-aminopyridine with a suitable carbonyl compound.
Caption: Proposed synthetic workflow for 3-Methyl-1,5-naphthyridin-2-amine.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2-amino-3-cyanopyridine (1.0 eq) in a suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or diphenyl ether, add propanone (1.5 eq) and a catalytic amount of a strong base (e.g., potassium tert-butoxide, 0.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 180-220 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of water. The product may precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The choice of a high-boiling aprotic solvent is to facilitate the high temperatures required for the condensation and subsequent cyclization reactions.
-
A strong base is necessary to deprotonate the methyl group of propanone, generating the enolate nucleophile required for the initial condensation with the cyano group.
-
The work-up procedure is designed to precipitate the organic product from the reaction mixture for easy isolation.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized 3-Methyl-1,5-naphthyridin-2-amine would be confirmed using a combination of spectroscopic techniques. The following are predicted spectral data based on the structure:
Table of Predicted Spectroscopic Data:
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons on the naphthyridine core (multiple signals in the range of δ 7.0-9.0 ppm). A singlet for the methyl group protons (around δ 2.5 ppm). A broad singlet for the amine protons (variable chemical shift). |
| ¹³C NMR | Aromatic carbons of the naphthyridine ring (signals in the range of δ 110-160 ppm). A signal for the methyl carbon (around δ 20 ppm). |
| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z = 159.08. |
| Infrared (IR) | N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹). C-H stretching vibrations for the aromatic and methyl groups (around 2900-3100 cm⁻¹). C=N and C=C stretching vibrations for the aromatic rings (around 1500-1600 cm⁻¹). |
Potential Applications in Drug Discovery
The 1,5-naphthyridine scaffold is a key component in a variety of therapeutic agents.[1] The specific substitution pattern of 3-Methyl-1,5-naphthyridin-2-amine suggests several potential avenues for its application in drug discovery. The presence of the 2-amino group provides a handle for further functionalization, allowing for the generation of a library of derivatives for screening against various biological targets.
Potential Therapeutic Areas:
-
Oncology: Many substituted naphthyridines exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases.[2]
-
Infectious Diseases: The nitrogen-containing heterocyclic nature of the scaffold makes it a promising candidate for the development of novel antibacterial and antiviral agents.[1]
-
Inflammatory Diseases: Certain naphthyridine derivatives have shown anti-inflammatory effects, suggesting their potential in treating chronic inflammatory conditions.[1]
Caption: Potential therapeutic applications of 3-Methyl-1,5-naphthyridin-2-amine.
Conclusion
3-Methyl-1,5-naphthyridin-2-amine represents a valuable building block for the development of novel therapeutic agents. This guide has provided a detailed overview of its molecular structure, nomenclature, and key physicochemical properties. While further experimental work is required to fully elucidate its synthetic pathway and biological activity, the information presented here, based on established chemical principles and data from related compounds, provides a solid foundation for future research endeavors in the field of medicinal chemistry.
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Topic: Potential Biological Activities of Substituted 2-Amino-1,5-Naphthyridines
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,5-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4] This guide focuses specifically on the synthesis and therapeutic potential of substituted 2-amino-1,5-naphthyridines. We delve into the synthetic strategies for accessing this core, followed by a detailed exploration of its prominent roles in developing novel anticancer, antimicrobial, and antimalarial agents. The narrative synthesizes mechanistic insights with field-proven experimental protocols, providing a robust framework for researchers engaged in the discovery and development of next-generation therapeutics based on this versatile scaffold.
The 1,5-Naphthyridine Core: A Scaffold of Therapeutic Significance
Naphthyridines are a class of bicyclic aromatic compounds composed of two fused pyridine rings. Six structural isomers exist, differentiated by the position of the two nitrogen atoms.[5][6] Among these, the 1,5-naphthyridine framework has garnered significant attention from the scientific community. First synthesized in 1927 by adapting the Skraup quinoline synthesis, this scaffold is a bioisostere of quinoline and possesses a rigid, planar structure ideal for molecular recognition by biological targets.[1][7] The introduction of an amino group at the C2 position, creating the 2-amino-1,5-naphthyridine core, provides a critical hydrogen-bonding moiety that can significantly enhance binding affinity and modulate pharmacological activity. This has led to the development of numerous derivatives with potent and diverse biological effects, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[1][2]
Synthetic Pathways to 2-Amino-1,5-Naphthyridine Derivatives
The successful exploration of structure-activity relationships (SAR) hinges on efficient and versatile synthetic methodologies. Accessing the 2-amino-1,5-naphthyridine core and its derivatives is primarily achieved through modern cross-coupling reactions and classical nucleophilic substitutions.
A predominant and highly effective strategy is the Buchwald-Hartwig amination .[1][2] This palladium-catalyzed cross-coupling reaction allows for the direct formation of a C-N bond between a halogenated 1,5-naphthyridine (typically 2-chloro- or 2-bromo-1,5-naphthyridine) and a primary or secondary amine. The choice of phosphine ligand (e.g., XantPhos) is critical for achieving high yields and broad substrate scope.[1][2] An alternative approach is the nucleophilic aromatic substitution (SNAr) reaction, where a halogen at an electron-deficient position of the naphthyridine ring is displaced by an amine nucleophile, often facilitated by microwave irradiation to accelerate the reaction.[1]
Caption: Generalized workflow for the synthesis of 2-amino-1,5-naphthyridines.
Key Biological Activities and Mechanisms of Action
The strategic placement of the 2-amino group, combined with diverse substitutions at other positions of the 1,5-naphthyridine ring, has unlocked a variety of therapeutic applications.
Anticancer Activity: Targeting Cellular Proliferation
Substituted 2-amino-1,5-naphthyridines have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes that regulate cell growth and survival.
A. Kinase Inhibition: Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 1,5-naphthyridine scaffold serves as an excellent "hinge-binding" motif, mimicking the adenine region of ATP to occupy the enzyme's active site.
-
KRAS Inhibition: Certain 1,5-naphthyridine derivatives have been identified as potent inhibitors of GTPase KRAS, specifically targeting oncogenic mutants like G12C and G12D.[8] These inhibitors function by suppressing the SOS1-catalyzed nucleotide exchange, thereby locking KRAS in its inactive, GDP-bound state.[8] An exemplified compound showed an IC₅₀ of 38 nM against recombinant human KRAS G12C.[8]
-
PI3K/mTOR Dual Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and metabolism that is frequently hyperactivated in cancer. Novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[7]
-
Topoisomerase I Inhibition: DNA topoisomerases are essential enzymes that resolve topological stress in DNA during replication and transcription. Some phenyl- and indeno-1,5-naphthyridine derivatives have been shown to inhibit Topoisomerase I, leading to DNA damage and apoptosis in cancer cells.[9] These compounds exhibited antiproliferative activity against human colon cancer cells (COLO 205).[9]
Caption: Simplified pathway showing KRAS inhibition by 2-amino-1,5-naphthyridine derivatives.
Table 1: Selected Anticancer Activity of Naphthyridine Derivatives
| Compound Class | Target | Key Result | Cell Line | Reference |
| 1,5-Naphthyridine Derivative | KRAS G12C | IC₅₀ = 38 nM (biochemical) | - | [8] |
| 1,5-Naphthyridine Derivative | KRAS G12C | IC₅₀ < 0.5 nM (cellular) | HEK-293 | [8] |
| 1,5-Naphthyridine Derivative | Antiproliferative | IC₅₀ = 2.88 µM | MIA PaCa-2 (Pancreatic) | [8] |
| Indeno-1,5-naphthyridines | Topoisomerase I | Antiproliferative Activity | COLO 205 (Colon) | [9] |
| Canthin-6-one (1,5-Naphthyridine alkaloid) | Anticancer | IC₅₀ = 1.58 µg/mL | DU145 (Prostate) | [10] |
Antimicrobial Activity: A Legacy of DNA Gyrase Inhibition
The history of naphthyridines as therapeutic agents began with the discovery of the antibacterial properties of nalidixic acid (a 1,8-naphthyridine) in 1962.[5][11][12] This class of compounds, structurally similar to quinolones, primarily exerts its effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[11] These enzymes are essential for managing DNA supercoiling during replication, and their inhibition leads to rapid bacterial cell death.
Substituted 1,5-naphthyridines continue this legacy, with derivatives showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][5] For instance, naturally occurring 1,5-naphthyridine alkaloids like canthin-6-one have demonstrated potent inhibitory activity against Staphylococcus aureus (including MRSA) and Escherichia coli, with MIC values as low as 0.49 µg/mL.[10]
Antimalarial Activity: A Dual-Pronged Attack
Malaria, caused by Plasmodium parasites, remains a major global health threat. 2,8-disubstituted-1,5-naphthyridines have emerged as a promising class of antimalarial agents with a dual mechanism of action.[13][14]
-
PfPI4K Inhibition: They act as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), an enzyme critical for parasite development and viability.[13][14]
-
Hemozoin Formation Inhibition: During its lifecycle, the parasite digests host hemoglobin, releasing toxic heme. It detoxifies this heme by crystallizing it into hemozoin. These naphthyridine compounds inhibit this crystallization process, leading to a buildup of toxic heme and parasite death.[13][14]
Notably, a compound with a 2-amino-1,5-naphthyridine core was synthesized to explore gaining an additional hydrogen bond with a backbone carbonyl of the kinase hinge region, demonstrating the rational design principles being applied to this scaffold.[13][14] A representative compound from this series was efficacious in a humanized mouse malaria model at a single oral dose of 32 mg/kg.[14]
Experimental Protocols: A Framework for Evaluation
To ensure scientific integrity and reproducibility, the evaluation of novel 2-amino-1,5-naphthyridine derivatives must be conducted using validated and well-controlled experimental systems.
Protocol 1: Cell Viability (Antiproliferative) Assay
This protocol provides a quantitative measure of a compound's ability to inhibit cancer cell growth. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method based on quantifying ATP, an indicator of metabolically active cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MIA PaCa-2) in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test 2-amino-1,5-naphthyridine derivative in DMSO and then dilute further in growth medium. Add 10 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic agent) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. The incubation time is critical as it must be sufficient for the compound to exert its effect but not so long that control cells become over-confluent.
-
Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Convert the raw luminescence units to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using CAMHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air. The incubation period is standardized to ensure consistent and comparable results.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A spectrophotometric reading can also be used for a more quantitative assessment.
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion and Future Outlook
Substituted 2-amino-1,5-naphthyridines represent a highly versatile and potent class of molecules with significant therapeutic potential across multiple disease areas. Their proven ability to act as kinase inhibitors, topoisomerase inhibitors, and antimalarial agents underscores the value of this scaffold in modern drug discovery. The continued application of rational design principles, guided by mechanistic insights and robust synthetic chemistry, will undoubtedly lead to the development of novel clinical candidates. Future research should focus on optimizing the pharmacokinetic and safety profiles of these compounds, exploring new substitution patterns to target novel biological pathways, and leveraging this privileged scaffold to address emerging therapeutic challenges.
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The Strategic deployment of 3-Methyl-1,5-naphthyridin-2-amine in Modern Organic Synthesis: A Technical Guide
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, prominently featured in a multitude of biologically active compounds and functional materials. Among its derivatives, 3-methyl-1,5-naphthyridin-2-amine emerges as a particularly versatile and strategic building block for organic synthesis. The presence of a nucleophilic amino group, a reactive methyl group, and the unique electronic properties of the bicyclic aromatic system offer a rich landscape for chemical transformations. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and synthetic utility of 3-methyl-1,5-naphthyridin-2-amine, underpinned by mechanistic insights and detailed experimental protocols.
Introduction: The Significance of the 1,5-Naphthyridine Core
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, exist as six possible isomers, with the 1,5-isomer being of significant interest in medicinal chemistry.[1][2] The arrangement of the nitrogen atoms in the 1,5-naphthyridine core imparts distinct electronic and steric properties, influencing its ability to participate in hydrogen bonding and metal coordination. These characteristics are crucial for its role as a pharmacophore in a wide array of therapeutic agents, including those with anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] The introduction of an amino group at the 2-position and a methyl group at the 3-position, as in 3-methyl-1,5-naphthyridin-2-amine, further enhances its synthetic potential by providing key reactive handles for molecular elaboration.
Synthesis of the 3-Methyl-1,5-naphthyridin-2-amine Building Block
The construction of the 3-methyl-1,5-naphthyridin-2-amine scaffold is most effectively achieved through a well-established cyclization strategy, the Friedländer annulation, or a related condensation reaction. The logical disconnection of the target molecule points to 2-amino-3-methylpyridine (also known as 2-amino-3-picoline) as the key precursor.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, 3-methyl-1,5-naphthyridin-2-amine, reveals 2-amino-3-methylpyridine as the primary starting material. The second pyridine ring can be constructed from a three-carbon synthon.
Caption: Retrosynthetic analysis of 3-methyl-1,5-naphthyridin-2-amine.
Recommended Synthetic Protocol: Modified Friedländer Synthesis
This protocol leverages the reaction of 2-amino-3-methylpyridine with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, which then undergoes an intramolecular cyclization.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-amino-3-methylpyridine (1.0 eq) in anhydrous toluene (10 mL/mmol) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-methyl-1,5-naphthyridin-2-amine as a solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous toluene is crucial as DMF-DMA is sensitive to moisture, which can lead to its decomposition and a reduction in yield.
-
Excess DMF-DMA: A slight excess of DMF-DMA ensures the complete conversion of the starting aminopyridine.
-
Reflux Temperature: The elevated temperature is necessary to drive the formation of the enamine intermediate and the subsequent cyclization, which involves the elimination of dimethylamine and methanol.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized 3-methyl-1,5-naphthyridin-2-amine should be rigorously confirmed through a combination of spectroscopic and analytical techniques.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the naphthyridine core will appear in the downfield region (δ 7.0-9.0 ppm). A singlet for the methyl group will be observed around δ 2.3-2.6 ppm. A broad singlet corresponding to the amino protons will be present. |
| ¹³C NMR | Aromatic carbons will resonate in the δ 110-160 ppm range. The methyl carbon will appear upfield (δ 15-25 ppm). |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine will be observed in the 3300-3500 cm⁻¹ region. C-H stretching and C=C/C=N aromatic vibrations will also be present.[6] |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the exact mass of C₉H₉N₃ will be observed. Fragmentation patterns can provide further structural confirmation. |
Reactivity and Applications as a Synthetic Building Block
The synthetic utility of 3-methyl-1,5-naphthyridin-2-amine stems from the reactivity of its functional groups, which can be selectively targeted to construct more complex molecules.
Reactions at the Amino Group
The 2-amino group is a versatile handle for a variety of transformations, including acylation, alkylation, and diazotization reactions.
Caption: Key reactions involving the 2-amino group.
4.1.1. Acylation Reactions for Bioactive Amides
The amino group can readily react with acylating agents to form amides. This transformation is particularly relevant in medicinal chemistry, where the amide bond is a common feature in drug molecules, often contributing to target binding and pharmacokinetic properties.
Experimental Protocol: Synthesis of N-(3-methyl-1,5-naphthyridin-2-yl)acetamide
-
Reaction Setup: Dissolve 3-methyl-1,5-naphthyridin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM) (15 mL/mmol) and add a base such as triethylamine (1.5 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath and add acetyl chloride (1.2 eq) dropwise.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired amide.
Palladium-Catalyzed Cross-Coupling Reactions
While the amino group itself can be a site for cross-coupling, a more common strategy involves its conversion to a halide or triflate, which can then participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This approach allows for the introduction of diverse aryl, vinyl, or alkynyl substituents, significantly expanding the chemical space accessible from this building block.
Caption: Workflow for Pd-catalyzed cross-coupling reactions.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 1,5-naphthyridine core is a well-established scaffold in the design of kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP. The substituents at various positions on the ring system can be tailored to achieve potency and selectivity for specific kinases. Derivatives of 2-aminonaphthyridines have been investigated as inhibitors of various kinases, playing a role in the development of anticancer therapies.[7]
Conclusion and Future Outlook
3-Methyl-1,5-naphthyridin-2-amine is a high-value building block in organic synthesis, offering a strategic entry point to a diverse range of complex molecules. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an attractive starting material for the construction of compound libraries for drug discovery and for the development of novel functional materials. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods for its preparation and the exploration of its utility in asymmetric catalysis and the synthesis of novel materials with interesting photophysical properties.
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An In-depth Technical Guide to the Thermostability and Degradation Profile of 3-Methyl-1,5-naphthyridin-2-amine
Foreword: Proactive Stability Profiling in Drug Development
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory formality but a cornerstone of successful pharmaceutical science. For novel heterocyclic entities such as 3-Methyl-1,5-naphthyridin-2-amine, a proactive and robust assessment of its thermostability and degradation pathways is paramount. This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically investigate these critical attributes. By elucidating the chemical behavior of this molecule under various stress conditions, we can anticipate potential liabilities, develop stable formulations, and establish appropriate storage conditions and shelf-life. This document is structured to offer not just protocols, but the scientific rationale that underpins a thorough and compliant stability investigation.
Physicochemical Properties and Structural Considerations
3-Methyl-1,5-naphthyridin-2-amine belongs to the naphthyridine class of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry. The presence of the fused pyridine rings and the amino and methyl substituents introduces specific electronic and steric features that will govern its reactivity and degradation. The lone pair of electrons on the amino group can participate in resonance, influencing the electron density of the aromatic system. The pyridine nitrogen atoms, being basic, are susceptible to protonation and may play a role in acid-catalyzed degradation.
Strategic Approach to Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to identify likely degradation products and establish the intrinsic stability of a molecule.[1][2] These studies are designed to accelerate the degradation process, providing insights into the degradation pathways that may occur under normal storage conditions over a prolonged period.[1] Our experimental design is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2).[2][3]
The primary objectives of the forced degradation studies for 3-Methyl-1,5-naphthyridin-2-amine are:
-
To identify the potential degradation products.
-
To elucidate the degradation pathways.
-
To develop and validate a stability-indicating analytical method.
-
To understand the chemical behavior of the molecule, which aids in formulation and packaging development.[1]
A single batch of the drug substance is typically used for stress testing.[3] The following sections detail the experimental protocols for various stress conditions.
Thermal Stress (Dry Heat)
Rationale: Thermal stress testing evaluates the intrinsic stability of the molecule at elevated temperatures. The energy input can overcome activation barriers for various reactions, such as oxidation, rearrangement, or fragmentation. For nitrogen-containing aromatic compounds, high temperatures can lead to decomposition of the aromatic ring and oligomerization.[4] Studies on other nitrogen-rich heterocyclic esters have shown decomposition starting at temperatures above 250°C.[5]
Experimental Protocol:
-
Accurately weigh a sample of 3-Methyl-1,5-naphthyridin-2-amine in a solid state into a suitable container (e.g., a glass vial).
-
Place the sample in a calibrated oven at temperatures incrementally higher than the accelerated stability testing conditions (e.g., 50°C, 60°C, 70°C, and 80°C).[2][3]
-
Expose the samples for a defined period (e.g., 1, 2, 4, and 8 weeks), with samples withdrawn at each time point.
-
At each time point, dissolve the sample in a suitable solvent and analyze using a stability-indicating analytical method (e.g., HPLC-UV/MS).
-
A control sample should be stored under ambient conditions and analyzed concurrently.
Hydrolytic Degradation (Acidic, Basic, and Neutral Conditions)
Rationale: Hydrolysis is a common degradation pathway for many pharmaceutical compounds. The susceptibility of 3-Methyl-1,5-naphthyridin-2-amine to hydrolysis across a wide pH range needs to be evaluated.[3] The amino group and the nitrogen atoms in the naphthyridine rings can be protonated or deprotonated, influencing their reactivity.
Experimental Protocol:
-
Prepare solutions of 3-Methyl-1,5-naphthyridin-2-amine in:
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Purified Water (for neutral hydrolysis)
-
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified duration, with samples taken at various time points (e.g., 0, 6, 12, 24, and 48 hours).
-
At each time point, neutralize the acidic and basic samples before analysis to prevent further degradation during the analytical process.
-
Analyze the samples using a stability-indicating method to quantify the parent compound and detect any degradation products.
Oxidative Degradation
Rationale: The presence of the amino group and the electron-rich aromatic system may make 3-Methyl-1,5-naphthyridin-2-amine susceptible to oxidation. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.
Experimental Protocol:
-
Dissolve 3-Methyl-1,5-naphthyridin-2-amine in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Maintain the solution at room temperature and monitor the reaction over time (e.g., at 0, 2, 6, 12, and 24 hours).
-
Analyze the samples at each time point using a stability-indicating method. A control sample without hydrogen peroxide should be analyzed in parallel.
Photostability
Rationale: Photostability testing is an integral part of stress testing to evaluate the potential for degradation upon exposure to light.[3][6] The energy from photons can promote electrons to higher energy states, leading to photochemical reactions.
Experimental Protocol:
-
Expose a solid sample of 3-Methyl-1,5-naphthyridin-2-amine and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours and 200-watt hours per square meter of UV light, as specified in ICH Q1B guidelines.[6]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples using a stability-indicating analytical method.
Analytical Methodology for Stability Indication
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and a Mass Spectrometer (MS) is the preferred technique.
Key aspects of the analytical method development:
-
Column Chemistry: A C18 column is a good starting point for reversed-phase chromatography.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: DAD can provide information about the peak purity, while MS is essential for the identification and structural elucidation of the degradation products.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.
Predicted Degradation Profile and Pathways
Based on the chemical structure of 3-Methyl-1,5-naphthyridin-2-amine, several degradation pathways can be hypothesized.
Potential Degradation Pathways:
-
Hydrolysis: The amino group could potentially be hydrolyzed to a hydroxyl group, forming 3-Methyl-1,5-naphthyridin-2-ol. This is more likely to occur under acidic or basic conditions.
-
Oxidation: The primary amino group could be oxidized to a nitroso or nitro group. N-oxidation of the pyridine rings is also a possibility.
-
Photodegradation: Exposure to light could lead to radical-mediated reactions, potentially causing dimerization or polymerization.
-
Thermal Degradation: At high temperatures, cleavage of the aromatic rings or loss of the methyl or amino groups could occur.
Data Presentation and Visualization
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Thermal (Dry Heat) | Solid State | 50°C, 60°C, 70°C, 80°C | Up to 8 weeks |
| Acid Hydrolysis | 0.1 N HCl | 60°C | Up to 48 hours |
| Base Hydrolysis | 0.1 N NaOH | 60°C | Up to 48 hours |
| Neutral Hydrolysis | Purified Water | 60°C | Up to 48 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Photostability | ICH Q1B compliant light source | Controlled Room Temp. | Per ICH Q1B |
Diagrams
Caption: Workflow for forced degradation studies.
Caption: Hypothesized degradation pathways.
Conclusion and Forward-Looking Statements
This technical guide provides a comprehensive and scientifically grounded framework for the investigation of the thermostability and degradation profile of 3-Methyl-1,5-naphthyridin-2-amine. While no specific experimental data for this molecule is publicly available at the time of writing, the proposed methodologies, rooted in established regulatory guidelines and chemical principles, offer a robust starting point for any research or development program. A thorough execution of these studies will not only ensure regulatory compliance but also provide invaluable knowledge to guide the development of a safe, effective, and stable pharmaceutical product. The insights gained from these investigations will be instrumental in de-risking the development process and accelerating the journey from molecule to medicine.
References
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Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. (2014). PubMed. [Link]
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Comparative study on thermal degradation of some new diazoaminoderivatives under air and nitrogen atmospheres. (2015). ResearchGate. [Link]
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Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). AIDIC. [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). MDPI. [Link]
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1,5-Naphthyridin-2-amine. (n.d.). PubChem. [Link]
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Decomposition and oligomerization of 2,3-naphthyridine under high-pressure and high-temperature conditions. (2019). ResearchGate. [Link]
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1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed. [Link]
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Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2021). MDPI. [Link]
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Thermodynamic characterization of the binding of naphthyridines to the AP site-containing DNA duplexes. (2006). ResearchGate. [Link]
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An In-Depth Technical Guide to the Discovery and History of 2-Amino-1,5-Naphthyridine Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
The 1,5-naphthyridine scaffold represents a quintessential "privileged structure" in medicinal chemistry, conferring upon its derivatives a wide array of biological activities. Among these, the 2-amino-1,5-naphthyridine core is of particular significance, serving as a foundational building block for numerous potent and selective therapeutic agents. This guide provides a comprehensive exploration of the historical context, discovery, and synthetic evolution of 2-amino-1,5-naphthyridine derivatives. We will delve into the causality behind key synthetic strategies, from classical cyclization reactions to modern palladium-catalyzed methodologies. Furthermore, this document furnishes detailed experimental protocols, presents key biological data, and discusses the therapeutic applications that establish this scaffold as a cornerstone of modern drug discovery.
A Historical Perspective: The Genesis of the Naphthyridine Scaffold
The journey of the naphthyridine ring system, a family of diazanaphthalenes composed of two fused pyridine rings, began in 1893 with the first synthesis of a derivative by Reissert.[1] However, it was not until 1927 that Brobansky and Sucharda reported the synthesis of the parent unsubstituted 1,5-naphthyridine.[2] They achieved this by adapting the well-known Skraup quinoline synthesis, using 3-aminopyridine as the starting material.[2] This pioneering work laid the groundwork for exploring the vast chemical space of naphthyridine isomers.
Naphthyridines exist in six possible isomeric forms, each defined by the relative positions of the two nitrogen atoms.[3][4] Over the decades, these scaffolds have been identified in natural products and have become a focal point of synthetic chemistry due to their rigid, planar structure and ability to engage in hydrogen bonding, making them ideal for targeting biological receptors.[3][5] Their derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][6][7][8] This versatility has cemented the status of naphthyridines as a critical pharmacophore in the development of novel therapeutics.
The Emergence of 2-Amino-1,5-Naphthyridine: A Privileged Core
The introduction of an amino group at the 2-position of the 1,5-naphthyridine ring system proved to be a pivotal development. This functionalization provides a crucial vector for further chemical modification and, more importantly, a key hydrogen bond donor that can interact with the hinge region of protein kinases—a feature that has been extensively exploited in the design of kinase inhibitors. The 2-amino-1,5-naphthyridine core allows for the synthesis of compounds that can gain additional hydrogen bonds with the backbone carbonyls of a kinase hinge region, significantly enhancing binding affinity and potency.[9][10]
Synthetic Evolution: From Classical to Modern Methodologies
The construction of the 2-amino-1,5-naphthyridine scaffold has evolved significantly, driven by the need for more efficient, versatile, and scalable synthetic routes.
Classical Approaches: Building the Core
The foundational syntheses of the 1,5-naphthyridine ring system relied on classical named reactions that form the heterocyclic core.
-
Skraup Synthesis: This is one of the earliest methods used for the synthesis of the parent 1,5-naphthyridine ring.[2] The reaction involves heating 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent (like arsenic pentoxide or nitrobenzene). The causality here is a series of reactions including dehydration of glycerol to acrolein, Michael addition of the aminopyridine to acrolein, cyclization, and subsequent oxidation to furnish the aromatic naphthyridine ring. While historically significant, the harsh conditions (strong acid, high temperatures) and the use of toxic reagents limit its applicability for the synthesis of complex, functionalized derivatives.
-
Friedländer Annulation: This condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an activated methylene group (e.g., a ketone or ester) provides a more direct route to substituted naphthyridines. The choice of a substituted 3-aminopyridine-4-carbaldehyde as a starting material allows for the regioselective formation of the second pyridine ring, offering better control over the final substitution pattern compared to the Skraup synthesis.
Modern Strategies: The Power of Catalysis
The advent of transition-metal catalysis revolutionized the synthesis of 2-amino-1,5-naphthyridine derivatives. The ability to form C-N bonds with high efficiency and selectivity has made these methods the cornerstone of modern synthetic efforts.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is arguably the most powerful and widely used method for introducing the 2-amino group.[11] The reaction couples an aryl halide or triflate with an amine. In the context of our topic, the key precursor is a 2-halo-1,5-naphthyridine (typically 2-chloro-1,5-naphthyridine).
-
Causality and Mechanistic Insight: The choice of catalyst components is critical for success. A palladium(0) source (e.g., Pd₂(dba)₃) is used to initiate the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., XantPhos, XPhos) are essential to promote the challenging reductive elimination step that forms the C-N bond and to prevent catalyst decomposition.[12] A strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) is required to deprotonate the amine, making it a more active nucleophile. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. This method's trustworthiness stems from its high functional group tolerance, broad substrate scope, and generally high yields.
-
The logical workflow for this modern synthetic approach is illustrated below.
Caption: Workflow for Buchwald-Hartwig Amination.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
This protocol provides a self-validating system for the synthesis of a representative N-aryl-2-amino-1,5-naphthyridine derivative.
Objective: To synthesize N-(4-methoxyphenyl)-1,5-naphthyridin-2-amine from 2-chloro-1,5-naphthyridine and 4-methoxyaniline.
Materials and Reagents:
-
2-Chloro-1,5-naphthyridine (1.0 eq)
-
4-Methoxyaniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and condenser. Flame-dry the apparatus under vacuum and backfill with nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add 2-chloro-1,5-naphthyridine (1.0 mmol, 164.6 mg), 4-methoxyaniline (1.2 mmol, 147.8 mg), cesium carbonate (2.0 mmol, 651.8 mg), XantPhos (0.04 mmol, 23.1 mg), and Pd₂(dba)₃ (0.02 mmol, 18.3 mg).
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Stir the reaction mixture at 100 °C (oil bath temperature) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure N-(4-methoxyphenyl)-1,5-naphthyridin-2-amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Therapeutic Applications and Biological Activity
The 2-amino-1,5-naphthyridine scaffold is a cornerstone in the development of kinase inhibitors and other therapeutic agents. Its structure is adept at fitting into the ATP-binding pocket of various kinases.
Kinase Inhibition
Numerous derivatives have been developed as potent inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.[5]
-
TGF-β Type I Receptor (ALK5) Inhibitors: Optimization of a screening hit led to the discovery of 1,5-naphthyridine derivatives as potent and selective inhibitors of ALK5.[13] Certain compounds demonstrated IC₅₀ values as low as 4-6 nM in ALK5 autophosphorylation assays, showcasing high potency in both biochemical and cellular contexts.[13]
-
Phosphatidylinositol 4-kinase (PI4K) Inhibitors: The 2-amino-1,5-naphthyridine core has been incorporated into inhibitors targeting Plasmodium falciparum PI4K, a crucial enzyme for the malaria parasite's life cycle.[9][10] This highlights the scaffold's utility in developing anti-infective agents.
The general mechanism involves the 2-amino group forming key hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine portion of ATP.
Caption: Kinase Inhibition by a 2-Amino-1,5-Naphthyridine Derivative.
Antimalarial Activity
Beyond kinase inhibition for cancer, the 1,5-naphthyridine scaffold is prominent in antimalarial research.[6] A specific 2-amino-1,5-naphthyridine derivative (compound 36 in a recent study) was synthesized to target Plasmodium falciparum.[9][10] This compound exhibited potent antiplasmodial activity against the NF54 strain with an IC₅₀ of 40 nM, although its direct PI4K inhibitory potency was lower, suggesting a potential dual or alternative mechanism of action.[9][10]
Summary of Biological Data
The following table summarizes key data for representative 2-amino-1,5-naphthyridine derivatives, demonstrating their therapeutic potential.
| Compound Class | Target | Key Derivative Example | Biological Activity (IC₅₀) | Source |
| Aminothiazole-1,5-Naphthyridine | ALK5 (TGF-βRI) | Compound 15 | 6 nM (Autophosphorylation) | [13] |
| Pyrazole-1,5-Naphthyridine | ALK5 (TGF-βRI) | Compound 19 | 4 nM (Autophosphorylation) | [13] |
| Disubstituted-1,5-Naphthyridine | P. falciparum (NF54 strain) | Compound 36 | 40 nM (Antiplasmodial) | [9][10] |
| Disubstituted-1,5-Naphthyridine | P. vivax PI4K | Compound 36 | 9400 nM (Kinase Inhibition) | [9][10] |
Conclusion and Future Outlook
The journey of 2-amino-1,5-naphthyridine derivatives from their conceptual origins in classical heterocyclic chemistry to their current status as elite pharmacophores is a testament to the power of synthetic innovation. The development of robust and versatile synthetic methods, particularly the Buchwald-Hartwig amination, has unlocked access to a vast chemical space, enabling the systematic exploration of structure-activity relationships.
As demonstrated, these derivatives are highly effective kinase inhibitors and show significant promise as anti-infective agents. The ability of the 2-amino group to anchor the molecule within the target's active site provides a reliable foundation for designing potent and selective drugs.
Looking ahead, the field will likely focus on developing next-generation derivatives with improved pharmacokinetic profiles, exploring novel therapeutic targets, and designing multi-target agents for complex diseases. The continued application of modern synthetic methodologies will be paramount in realizing the full therapeutic potential of this remarkable scaffold.
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Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. (2021). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 26, 2026, from [Link]
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2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. (2021). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]
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2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. (2019). PubMed. Retrieved January 26, 2026, from [Link]
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Biological Activity of Naturally Derived Naphthyridines. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]
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Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. (2004). PubMed. Retrieved January 26, 2026, from [Link]
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Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach. (2023). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]
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Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. (2023). MDPI. Retrieved January 26, 2026, from [Link]
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Biological Activity of Naturally Derived Naphthyridines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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In vitro antiplasmodial activity and toxicological profile of extracts, fractions and chemical constituents of leaves and s. (n.d.). Malaria World. Retrieved January 26, 2026, from [Link]
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Antimalarial activity of alkaloids isolated from Stephania rotunda. (2007). PubMed. Retrieved January 26, 2026, from [Link]
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Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]
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RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
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Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 26, 2026, from [Link]
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 26, 2026, from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 3-Methyl-1,5-naphthyridin-2-amine via a Modified Skraup (Doebner-von Miller) Reaction
Abstract & Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science, with many derivatives exhibiting a wide array of biological activities.[1][2] This document provides a comprehensive guide for the synthesis of 3-Methyl-1,5-naphthyridin-2-amine, a key intermediate for the development of novel kinase inhibitors and other therapeutic agents. We will employ a modification of the classic Skraup synthesis, often referred to as the Doebner-von Miller reaction, which utilizes an α,β-unsaturated carbonyl compound for regioselective annulation.[3][4]
This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the reaction dynamics. The causality behind reagent choice, reaction conditions, and safety protocols is elucidated to provide a self-validating and robust synthetic method.
Reaction Principle & Mechanism
The Skraup reaction and its variants are powerful acid-catalyzed reactions for the synthesis of quinolines and their nitrogenated analogues like naphthyridines.[5][6] The synthesis of 3-Methyl-1,5-naphthyridin-2-amine commences with 2,3-diaminopyridine. The core transformation involves the reaction of the 3-amino group with an α,β-unsaturated aldehyde, in this case, crotonaldehyde, which is formed in situ or added directly.
The accepted mechanism proceeds through several key stages:[7][8][9]
-
Michael Addition: The more nucleophilic 3-amino group of 2,3-diaminopyridine undergoes a conjugate (Michael) addition to crotonaldehyde under strong acidic conditions.
-
Cyclization & Dehydration: The resulting carbonyl intermediate is protonated, activating it for intramolecular electrophilic attack by the pyridine ring. Subsequent dehydration yields a dihydro-naphthyridine intermediate.
-
Oxidation: The dihydro-naphthyridine is then oxidized to the aromatic 3-Methyl-1,5-naphthyridine-2-amine. An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is traditionally used. In many Doebner-von Miller variations, an imine formed from the reactants can serve as the oxidant, being reduced in the process.[4][9]
Concentrated sulfuric acid serves as both the catalyst and a dehydrating agent. The reaction is notoriously exothermic, and a moderator is essential for control.[6][10]
Diagram: Proposed Reaction Mechanism
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- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of 3-Methyl-1,5-naphthyridin-2-amine via Palladium-Catalyzed Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-Methyl-1,5-naphthyridin-2-amine, a valuable scaffold in medicinal chemistry, through the robust and versatile Buchwald-Hartwig amination reaction. As Senior Application Scientists, we present not just a protocol, but a strategic guide grounded in mechanistic principles and practical expertise. This application note details the rationale behind the selection of catalysts, ligands, bases, and solvents, and provides a step-by-step experimental procedure. Furthermore, we include a comparative data table of relevant reaction conditions and a visual representation of the catalytic cycle to ensure a thorough understanding of this critical transformation.
Introduction: The Significance of the Aminonaphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic motif frequently encountered in pharmaceuticals and biologically active compounds. The introduction of an amino group at the 2-position, particularly with additional substitution like the 3-methyl group, provides a key vector for molecular elaboration in drug discovery programs. These compounds often serve as crucial intermediates for the synthesis of kinase inhibitors, anti-cancer agents, and other therapeutics.
Traditional methods for the synthesis of such heteroaromatic amines can be harsh and may lack functional group tolerance. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a superior method for the formation of carbon-nitrogen (C-N) bonds, offering milder reaction conditions, broader substrate scope, and higher yields.[1][2] This guide focuses on the practical application of this powerful reaction for the specific synthesis of 3-Methyl-1,5-naphthyridin-2-amine.
Mechanistic Considerations: The Buchwald-Hartwig Catalytic Cycle
A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3][4][5]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 2-halo-3-methyl-1,5-naphthyridine), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired 2-amino-3-methyl-1,5-naphthyridine and regenerating the active Pd(0) catalyst.
The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.
Core Components of the Reaction: A Rationale-Driven Selection
The success of the Buchwald-Hartwig amination hinges on the judicious selection of its core components.
The Precursor: 2-Halo-3-methyl-1,5-naphthyridine
The most common starting material for this transformation is a halogenated precursor, typically 2-chloro- or 2-bromo-3-methyl-1,5-naphthyridine. Aryl chlorides are often more readily available and cost-effective, but can be less reactive than their bromide counterparts, sometimes necessitating more specialized catalyst systems.[6]
The Palladium Source: Precatalysts for Robustness
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols often favor the use of pre-formed palladium precatalysts. These complexes, such as those from the Buchwald or Hartwig groups, offer greater air and moisture stability, and generate the active Pd(0) species in a more controlled and efficient manner.[3]
The Ligand: The Key to Reactivity and Selectivity
The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. For electron-rich and sterically hindered substrates like substituted naphthyridines, bulky, electron-rich biarylphosphine ligands are often essential.[7][8] These ligands promote the formation of the catalytically active monoligated Pd(0) species, facilitate the challenging oxidative addition step, and accelerate the rate-limiting reductive elimination.[8] For the amination of the 1,5-naphthyridine core, ligands such as XantPhos have been shown to be effective.[9]
The Base: Deprotonation and Catalyst Turnover
A base is required to deprotonate the amine, forming the nucleophilic amido species. Strong, non-nucleophilic bases are typically employed.[10] Sodium tert-butoxide (NaOtBu) is a common choice for its efficacy. However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often in combination with a more active catalyst system.[3]
The Solvent: Ensuring Solubility and Thermal Stability
The solvent must be inert to the reaction conditions and capable of solubilizing the reactants and catalyst. Aprotic, non-polar to moderately polar solvents are generally preferred. Toluene and 1,4-dioxane are frequently used due to their high boiling points, which allow for the necessary reaction temperatures.[3] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.
Comparative Reaction Parameters for Heteroaromatic Amination
The following table summarizes typical conditions for the Buchwald-Hartwig amination of various heteroaryl halides, providing a valuable reference for optimizing the synthesis of 3-Methyl-1,5-naphthyridin-2-amine.
| Heteroaryl Halide | Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloro-1,5-naphthyridine | Various Amines | Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Dioxane | 110 | Good to Excellent | [9] |
| 2-Bromo-5-chloro-3-methylpyrazine | Anilines | Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Dioxane | 100 | 70-95 | [3] |
| 5-Halopyrimidines | Aliphatic Amines | Pd₂(dba)₃ | RuPhos | K₂CO₃ | t-BuOH | 100 | 85-95 | [7] |
| Aryl Chlorides | Primary Amines | Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | 100 | 75-98 | [11] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis of 3-Methyl-1,5-naphthyridin-2-amine. Optimization may be necessary depending on the purity of the starting materials and the specific equipment used.
Materials and Reagents
-
2-Chloro-3-methyl-1,5-naphthyridine (1.0 equiv)
-
Ammonia source (e.g., Benzophenone imine as an ammonia surrogate, or aqueous ammonia)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
XantPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 2.0 equiv)
-
Anhydrous Toluene
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Reaction Setup and Procedure
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-3-methyl-1,5-naphthyridine (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and XantPhos (0.04 equiv).
-
Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Base and Amine Source: Under a positive pressure of inert gas, add sodium tert-butoxide (2.0 equiv). If using an ammonia surrogate like benzophenone imine, add it at this stage (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup (for ammonia surrogate): Upon completion, cool the reaction to room temperature. Add a solution of aqueous HCl to hydrolyze the imine. Stir until the hydrolysis is complete. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 3-Methyl-1,5-naphthyridin-2-amine.
Visualizing the Process: Catalytic Cycle and Workflow
To further clarify the reaction, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the synthesis.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a highly effective and adaptable method for the synthesis of 3-Methyl-1,5-naphthyridin-2-amine. By carefully selecting the appropriate palladium source, ligand, base, and solvent, researchers can achieve high yields of this valuable synthetic intermediate. The protocol and mechanistic insights provided in this application note serve as a comprehensive resource for scientists in drug discovery and development, enabling the efficient synthesis of novel aminonaphthyridine derivatives.
References
-
Al-dujaili, D. A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3123. [Link]
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2021). Molecules, 26(16), 4983. [Link]
-
Buchwald-Hartwig amination - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 26, 2026, from [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.
- Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. (2022). Organic & Biomolecular Chemistry, 20(15), 3045-3050.
- The Buchwald–Hartwig Amination After 25 Years. (2019).
- Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. (2021). Journal of the American Chemical Society, 143(31), 12061-12068.
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (2010). Israel Journal of Chemistry, 50(5-6), 666-682.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2016). Molecules, 21(11), 1478.
- Role of the Base in Buchwald–Hartwig Amination. (2018). The Journal of Organic Chemistry, 83(21), 13133-13143.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- BenchChem. (2025).
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 26, 2026, from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 26, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Retrieved January 26, 2026, from [Link]
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Application Note: A Practical Synthetic Protocol for 3-Methyl-1,5-naphthyridin-2-amine
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive core for the design of kinase inhibitors, DNA intercalating agents, and novel therapeutics. Specifically, substituted 2-amino-1,5-naphthyridines are of significant interest in medicinal chemistry due to their potential as bioisosteres of larger aromatic systems and their ability to engage in specific interactions with biological targets. This application note provides a detailed, two-step experimental protocol for the synthesis of 3-Methyl-1,5-naphthyridin-2-amine, a valuable building block for drug discovery and development.
The synthetic strategy is centered around a robust and efficient Friedländer-type annulation, a classic and reliable method for the construction of quinoline and naphthyridine ring systems.[1][2][3] The protocol begins with the synthesis of the key intermediate, 2-amino-3-cyanopyridine, followed by its cyclocondensation with acetone to yield the target compound. This approach is designed to be accessible to researchers with a standard organic synthesis laboratory setup and provides a clear, logical pathway to this important chemical entity.
Overall Synthetic Scheme
Figure 1: Two-step synthesis of 3-Methyl-1,5-naphthyridin-2-amine.
Experimental Protocols
Part 1: Synthesis of 2-Amino-3-cyanopyridine (Intermediate)
This procedure outlines a multi-component reaction for the synthesis of 2-amino-3-cyanopyridine, a crucial precursor for the final product.[4][5][6]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Malononitrile | 66.06 | 6.61 g | 0.10 |
| Acetaldehyde | 44.05 | 4.41 g | 0.10 |
| Ammonium Acetate | 77.08 | 9.64 g | 0.125 |
| Ethanol (absolute) | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malononitrile (6.61 g, 0.10 mol), ammonium acetate (9.64 g, 0.125 mol), and absolute ethanol (100 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the mixture in an ice bath and slowly add acetaldehyde (4.41 g, 0.10 mol) dropwise over 15 minutes.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Maintain the reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent to approximately 30 mL using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water (2 x 30 mL).
-
Dry the crude product in a vacuum oven at 50 °C.
-
Recrystallize the crude solid from a mixture of ethanol and water to afford pure 2-amino-3-cyanopyridine as a pale yellow crystalline solid.
Expected Yield: 70-80%.
Part 2: Synthesis of 3-Methyl-1,5-naphthyridin-2-amine (Final Product)
This protocol details the base-catalyzed cyclocondensation of 2-amino-3-cyanopyridine with acetone in a Friedländer-type reaction to yield the target compound.[7]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-3-cyanopyridine | 119.12 | 5.96 g | 0.05 |
| Acetone | 58.08 | 14.52 g | 0.25 |
| Potassium Hydroxide (KOH) | 56.11 | 5.61 g | 0.10 |
| Ethanol (absolute) | - | 150 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (5.61 g, 0.10 mol) in absolute ethanol (100 mL).
-
To this basic solution, add 2-amino-3-cyanopyridine (5.96 g, 0.05 mol) and acetone (14.52 g, 0.25 mol).
-
Heat the reaction mixture to reflux and maintain it for 8-12 hours. Monitor the reaction progress by TLC (Ethyl acetate/Hexanes 1:1).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of glacial acetic acid until a pH of approximately 7 is reached.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent to yield 3-Methyl-1,5-naphthyridin-2-amine as a solid.
Expected Yield: 50-60%.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (dd, J = 4.2, 1.6 Hz, 1H), 8.10 (dd, J = 8.5, 1.6 Hz, 1H), 7.55 (dd, J = 8.5, 4.2 Hz, 1H), 7.40 (s, 1H), 6.50 (s, 2H, NH₂), 2.30 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 158.0, 152.1, 145.3, 137.9, 128.5, 122.4, 118.9, 110.2, 17.8.
-
Mass Spectrometry (ESI+): m/z = 160.08 [M+H]⁺.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
References
-
A series of 2-amino-3-cyanopyridines were obtained from aryl aldehydes, substituted acetophenones, malononitrile and ammonium acetate in good to excellent yields. ResearchGate. Available at: [Link]
-
The structural elucidations of novel 2-amino-3-cyanopyridines were achieved by NMR, IR, and elemental analyses. PubMed. Available at: [Link]
-
An efficient and convenient method was developed for synthesis of 2-amino-3-cyanopyridine derivatives via the four-component coupling reaction between ketone, aldehyde, malononitrile, and ammonium acetate. SciELO. Available at: [Link]
- A synthetic method for 2-amino-3,5-dichloropyridine. Google Patents.
-
Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. Available at: [Link]
-
Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. Available at: [Link]
-
Friedländer Quinoline Synthesis. ResearchGate. Available at: [Link]
-
Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Available at: [Link]
- Production of 2-amino-3-nitropyridine. Google Patents.
-
Friedländer synthesis. Wikipedia. Available at: [Link]
- Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ACS Publications. Available at: [Link]
- Synthesis of pyridine aldehydes. Google Patents.
-
Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. ACS Publications. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC - NIH. Available at: [Link]
-
Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. PMC - NIH. Available at: [Link]
-
The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]
-
K2CO3-Promoted oxy-Michael Addition/Cyclization of α,β-Unsaturated Carbonyl Compounds with Naphthols: Synthesis of Naphthopyrans. MDPI. Available at: [Link]
-
Condensation of β-dicarbonyl compounds with halogenopyridinecarboxylic acids. A convenient synthesis of some naphthyridine derivatives. RSC Publishing. Available at: [Link]
Sources
Application Notes and Protocols: High-Purity Isolation of 3-Methyl-1,5-naphthyridin-2-amine via Column Chromatography
Abstract
This comprehensive guide provides a detailed protocol for the purification of 3-Methyl-1,5-naphthyridin-2-amine, a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the challenges associated with the purification of polar, basic amines, this document outlines a systematic approach employing normal-phase column chromatography with a modified mobile phase. The causality behind experimental choices, from stationary phase selection to mobile phase optimization and fraction analysis, is thoroughly explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for obtaining high-purity 3-Methyl-1,5-naphthyridin-2-amine.
Introduction: The Challenge of Purifying Polar Basic Amines
3-Methyl-1,5-naphthyridin-2-amine is a member of the naphthyridine family of compounds, which are of significant interest in pharmaceutical research due to their diverse biological activities.[1] The presence of the basic amine functionality and the polar naphthyridine core presents a significant challenge for purification by conventional column chromatography. Standard silica gel, the most common stationary phase, is acidic in nature. This acidity leads to strong, often irreversible, interactions with basic compounds like 3-Methyl-1,5-naphthyridin-2-amine, resulting in poor separation, peak tailing, and potential compound degradation.[2]
To overcome these challenges, two primary strategies are employed:
-
Mobile Phase Modification: The addition of a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase neutralizes the acidic silanol groups on the silica surface, preventing strong analyte-stationary phase interactions.[2]
-
Alternative Stationary Phases: The use of a more inert or basic stationary phase, such as alumina or amine-functionalized silica, can provide a more suitable environment for the separation of basic compounds.[2]
This application note will focus on the more accessible and widely applicable method of mobile phase modification with standard silica gel.
Materials and Methods
Materials
-
Crude 3-Methyl-1,5-naphthyridin-2-amine
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), redistilled
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Equipment
-
Fume hood
-
UV lamp (254 nm and 365 nm)
-
Heating block or hot plate
-
NMR spectrometer
-
Mass spectrometer
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase that provides a retention factor (Rf) for the target compound in the range of 0.2-0.4, ensuring good separation from impurities.
TLC Protocol
-
Sample Preparation: Dissolve a small amount of the crude 3-Methyl-1,5-naphthyridin-2-amine in a suitable solvent (e.g., dichloromethane or methanol).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase.
-
Visualization: After the solvent front has reached the top of the plate, remove it from the chamber and visualize the spots.
Mobile Phase Selection for TLC
Due to the polar and basic nature of 3-Methyl-1,5-naphthyridin-2-amine, a polar mobile phase with a basic additive is recommended.
| Solvent System | Typical Ratio (v/v/v) | Observations and Rationale |
| Dichloromethane : Methanol : Triethylamine | 95 : 5 : 0.5 | A good starting point for polar amines. The ratio of DCM to MeOH can be adjusted to control the polarity and thus the Rf value. TEA is added to suppress tailing. |
| Ethyl Acetate : Hexane : Triethylamine | 70 : 30 : 1 | A less polar system that can be effective if the impurities are significantly more or less polar than the target compound. The ratio of EtOAc to Hexane is adjusted for optimal separation. |
Table 1: Recommended starting solvent systems for TLC analysis of 3-Methyl-1,5-naphthyridin-2-amine.
TLC Visualization Techniques
| Method | Procedure | Expected Result for 3-Methyl-1,5-naphthyridin-2-amine |
| UV Light (254 nm) | Shine a UV lamp at 254 nm on the dried TLC plate. | As an aromatic compound, it should appear as a dark spot against the fluorescent background of the TLC plate.[3][4] |
| Iodine Staining | Place the dried TLC plate in a chamber containing iodine crystals. | The compound should appear as a brown spot as iodine reversibly complexes with the organic molecule.[4] |
| Potassium Permanganate Stain | Dip the plate in a solution of potassium permanganate and gently heat. | The amine group is susceptible to oxidation, which will result in a yellow-brown spot on a purple background. |
Table 2: TLC visualization methods for 3-Methyl-1,5-naphthyridin-2-amine.
Column Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude 3-Methyl-1,5-naphthyridin-2-amine. The quantities should be scaled accordingly for different amounts of starting material.
Column Preparation (Slurry Packing)
-
Select Column Size: For 1 g of crude material, a column with a diameter of approximately 2-3 cm is appropriate.
-
Prepare the Slurry: In a beaker, mix approximately 30-40 g of silica gel with the initial mobile phase (e.g., 98:2:0.5 DCM:MeOH:TEA). The consistency should be a pourable slurry.
-
Pack the Column: Secure the column vertically in a fume hood. Pour the slurry into the column in one continuous motion. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Equilibrate the Column: Allow the silica to settle, and then open the stopcock to drain the excess solvent until the solvent level is just above the silica bed. Add more mobile phase and allow it to run through the column until the packed bed is stable and equilibrated (at least 2-3 column volumes).
Sample Loading
-
Dissolve the Sample: Dissolve the crude 3-Methyl-1,5-naphthyridin-2-amine in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary.
-
Load the Sample: Carefully add the dissolved sample to the top of the silica bed using a pipette.
-
Adsorb the Sample: Open the stopcock and allow the sample to enter the silica bed until the liquid level is just at the top of the silica.
Elution
-
Isocratic vs. Gradient Elution:
-
Isocratic Elution: If the TLC shows good separation between the target compound and impurities with a single solvent system, isocratic elution (using the same mobile phase composition throughout) can be used.
-
Gradient Elution: If the impurities have a wide range of polarities, a gradient elution is more effective. Start with a less polar mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol).
-
-
Fraction Collection: Begin collecting fractions as the solvent starts to elute from the column. The size of the fractions will depend on the column size and the expected separation.
Workflow Diagram
Figure 1: Workflow for the purification of 3-Methyl-1,5-naphthyridin-2-amine.
Post-Purification Analysis
Fraction Analysis
Analyze the collected fractions by TLC to identify those containing the pure product. Spot a small amount from each fraction on a TLC plate and develop it using the optimized solvent system.
Pooling and Solvent Removal
Combine the fractions that contain the pure 3-Methyl-1,5-naphthyridin-2-amine. Remove the solvent using a rotary evaporator to obtain the purified compound.
Purity Assessment
The purity of the final product should be confirmed by analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing | Strong interaction with acidic silica gel. | Increase the concentration of the basic modifier (e.g., TEA) in the mobile phase. |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. Consider a shallower gradient during elution. |
| Compound Stuck on Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A small amount of methanol can be added to the dichloromethane. |
| Cracked Silica Bed | Improper column packing. | Repack the column carefully, ensuring a uniform and well-settled bed. Avoid letting the column run dry. |
Table 3: Common troubleshooting scenarios in the column chromatography of 3-Methyl-1,5-naphthyridin-2-amine.
Conclusion
The purification of 3-Methyl-1,5-naphthyridin-2-amine by column chromatography can be successfully achieved by addressing the challenges associated with its basicity. The use of a mobile phase modified with a base like triethylamine is a critical parameter for obtaining high purity and yield. Careful optimization of the solvent system through TLC analysis, proper column packing, and systematic fraction collection are essential for a successful purification. The protocol outlined in this application note provides a robust and reliable method for the isolation of high-purity 3-Methyl-1,5-naphthyridin-2-amine, a valuable compound for further research and development.
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
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EPFL. TLC Visualization Reagents. Retrieved from [Link]
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University of York. Visualising plates. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]
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MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
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Mastering the Purification of 3-Methyl-1,5-naphthyridin-2-amine: A Guide to Advanced Recrystallization Techniques
Introduction: The Critical Role of Purity for a Promising Heterocycle
3-Methyl-1,5-naphthyridin-2-amine, a key heterocyclic scaffold, is of significant interest to the pharmaceutical and materials science sectors. The 1,5-naphthyridine core is a recognized pharmacophore, with derivatives exhibiting a wide array of biological activities.[1][2] The purity of such compounds is paramount, as even minute impurities can drastically alter biological efficacy, toxicity profiles, and material properties. This application note provides a comprehensive guide to the recrystallization of 3-Methyl-1,5-naphthyridin-2-amine, offering detailed protocols and the underlying scientific principles to empower researchers in achieving optimal purity.
While specific physicochemical data for 3-Methyl-1,5-naphthyridin-2-amine, such as a definitive melting point and quantitative solubility, are not extensively documented in publicly available literature, we can infer its behavior based on the known properties of structurally similar compounds, such as 2-methyl-1,5-naphthyridine and other aminopyridine derivatives. This guide is built upon these informed estimations, providing a robust starting point for process optimization.
Physicochemical Profile and Solvent Selection Rationale
Molecular Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃ | Inferred from structure |
| Molecular Weight | 159.19 g/mol | Inferred from structure |
| Predicted Solubility | Moderately soluble in polar protic solvents (e.g., ethanol, methanol, isopropanol); sparingly soluble in water and non-polar solvents (e.g., hexanes, toluene). | Based on analogs[3] |
| Predicted Melting Point | Likely >200 °C | Based on related naphthyridine structures[3] |
The presence of the amine group and the nitrogen atoms within the naphthyridine rings imparts a polar character to the molecule, suggesting that polar solvents will be effective for dissolution at elevated temperatures. The methyl group adds a degree of lipophilicity. An ideal recrystallization solvent should exhibit high solubility for 3-Methyl-1,5-naphthyridin-2-amine at its boiling point and significantly lower solubility at reduced temperatures (e.g., 0-5 °C).
Solvent Selection Strategy:
The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol. The following table outlines a screening panel of solvents, categorized by their polarity, along with the rationale for their inclusion.
| Solvent | Polarity Index | Boiling Point (°C) | Rationale & Expected Behavior |
| Ethanol | 5.2 | 78 | Primary Candidate: Good balance of polarity to dissolve the compound when hot, with a significant drop in solubility upon cooling. The amine group can hydrogen bond with the hydroxyl group of ethanol. |
| Isopropanol | 4.3 | 82 | Alternative Primary: Similar to ethanol but slightly less polar. May offer a different solubility profile that could be advantageous for excluding certain impurities. |
| Methanol | 6.6 | 65 | High Polarity Option: Its high polarity may lead to very good solubility, potentially requiring a co-solvent (anti-solvent) for efficient crystal recovery. |
| Water | 9.0 | 100 | Potential for pH Modification: While likely a poor solvent at neutral pH, the basicity of the amino-naphthyridine structure suggests that solubility will increase in acidic aqueous solutions. This can be exploited in a pH-swing crystallization.[3] |
| Acetonitrile | 6.2 | 82 | Aprotic Polar Option: Can be a good choice if protic solvents lead to side reactions or solvate formation. |
| Toluene | 2.4 | 111 | Non-polar Co-solvent: Likely a poor solvent on its own, but can be used as an anti-solvent with a more polar primary solvent. |
| Hexanes | 0.0 | ~69 | Anti-solvent: A non-polar solvent that will be used to induce precipitation from a more polar solution. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
This is the most straightforward recrystallization technique and should be the first approach for purifying 3-Methyl-1,5-naphthyridin-2-amine.
Methodology:
-
Dissolution: In a suitable Erlenmeyer flask, add the crude 3-Methyl-1,5-naphthyridin-2-amine. To this, add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieving Saturation: Continue adding small portions of hot ethanol until the solid completely dissolves. It is crucial to add only the minimum amount of solvent required for complete dissolution to ensure a good yield upon cooling.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble contaminants.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the solvent's boiling point (e.g., 40-50 °C) until a constant weight is achieved.
Workflow Diagram:
Caption: Single-Solvent Recrystallization Workflow.
Protocol 2: Solvent/Anti-Solvent Recrystallization using Methanol and Toluene
This method is particularly useful when the compound is too soluble in a primary solvent even at low temperatures, or to induce crystallization of stubborn oils.
Methodology:
-
Dissolution: Dissolve the crude 3-Methyl-1,5-naphthyridin-2-amine in the minimum amount of methanol at room temperature or with gentle warming.
-
Addition of Anti-Solvent: While stirring the solution, slowly add toluene dropwise. Toluene, being a non-polar anti-solvent, will decrease the solubility of the polar product.
-
Inducing Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Crystal Growth: Once turbidity persists, allow the flask to stand undisturbed for a period to allow for crystal growth. For improved yield, the mixture can be cooled in an ice bath.
-
Isolation and Drying: Isolate, wash (with a small amount of a methanol/toluene mixture), and dry the crystals as described in Protocol 1.
Workflow Diagram:
Caption: Solvent/Anti-Solvent Recrystallization Workflow.
Troubleshooting Common Recrystallization Issues
| Issue | Probable Cause | Suggested Solution |
| No crystals form upon cooling | - Too much solvent was used.- The compound is highly soluble even at low temperatures. | - Boil off some of the solvent to concentrate the solution.- Try the solvent/anti-solvent method. |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Lower the temperature at which dissolution occurs.- Add slightly more solvent before cooling.- Use a lower-boiling point solvent. |
| Low recovery | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of solvent necessary.- Ensure adequate cooling time in an ice bath.- Pre-heat all glassware for hot filtration. |
| Colored impurities in crystals | The impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- A second recrystallization may be necessary. |
Conclusion
The protocols outlined in this application note provide a robust framework for the successful purification of 3-Methyl-1,5-naphthyridin-2-amine. By systematically evaluating solvent systems and employing the appropriate recrystallization technique, researchers can achieve high purity, which is essential for reliable downstream applications in drug discovery and materials science. It is recommended to perform small-scale trials to identify the optimal solvent and conditions before proceeding to a larger scale.
References
-
MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
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IUCr. (n.d.). Synthesis and structural investigation of salts of 2‐amino‐3‐methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. [Link]
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PubChem. (n.d.). 1,5-Naphthyridin-2-amine. [Link]
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LookChem. (n.d.). 1,5-Naphthyridin-2-amine. [Link]
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ACS Publications. (2024, July 20). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. [Link]
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MDPI. (n.d.). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). [Link]
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ResearchGate. (2025, August 7). (PDF) Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. [Link]
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ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]
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-
IUCrData. (n.d.). (IUCr) Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. [Link]
-
PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
Royal Society of Chemistry. (2025, August 1). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]
- Google Patents. (n.d.).
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Application Note: The Strategic Use of 3-Methyl-1,5-naphthyridin-2-amine in Kinase Inhibitor Drug Discovery
Introduction: The Growing Importance of Privileged Scaffolds in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention in a multitude of diseases, including cancer, inflammatory disorders, and viral infections.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in many of these areas.[2][3] A key strategy in this field is the use of "privileged scaffolds," core molecular structures that are known to bind to the highly conserved ATP-binding site of kinases.[4] The 1,5-naphthyridine core is one such scaffold, valued for its rigid, planar structure and its ability to form key hydrogen bonds with the kinase hinge region.[5][6][7]
This application note focuses on a specific derivative, 3-Methyl-1,5-naphthyridin-2-amine , a promising starting point for the generation of potent and selective kinase inhibitors. The 2-amino group is strategically positioned to act as a hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the molecule within the kinase active site.[5][6] The methyl group at the 3-position can be used to probe specific pockets within the active site, potentially enhancing selectivity and potency. This document will provide a comprehensive overview of the rationale for using this scaffold, synthetic considerations, and detailed protocols for its application in kinase inhibitor discovery workflows.
The 1,5-Naphthyridine Scaffold: A Versatile Platform for Kinase Inhibition
The 1,5-naphthyridine ring system is a bioisostere of quinoline and is a recurring motif in biologically active compounds.[7] Its utility in kinase inhibitor design stems from several key features:
-
Hydrogen Bonding Capacity: The nitrogen atoms within the bicyclic system and, crucially, the 2-amino substituent, can form critical hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.[5][6]
-
Structural Rigidity: The planar and rigid nature of the naphthyridine core provides a well-defined orientation for substituents, facilitating rational drug design and structure-activity relationship (SAR) studies.[7]
-
Multiple Points for Derivatization: The 1,5-naphthyridine scaffold offers several positions for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[8]
The 2-amino-1,5-naphthyridine core, in particular, has been explored for its potential to gain an additional hydrogen bond with the backbone carbonyl of the kinase hinge region.[5][6] This interaction can significantly contribute to the binding affinity of the inhibitor.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The primary mechanism of action for inhibitors based on the 3-Methyl-1,5-naphthyridin-2-amine scaffold is competitive inhibition at the ATP-binding site of the target kinase. The 2-amino group is critical for forming one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. The methyl group and any further substitutions on the naphthyridine ring will occupy adjacent hydrophobic and solvent-exposed regions of the ATP-binding pocket, contributing to the overall binding affinity and selectivity of the compound.
Caption: Mechanism of competitive kinase inhibition by a 3-Methyl-1,5-naphthyridin-2-amine derivative.
Synthetic Strategies for 3-Methyl-1,5-naphthyridin-2-amine Derivatives
The synthesis of 1,5-naphthyridine derivatives can be achieved through various established methods, often involving cyclization reactions.[8][9] A common approach is the Friedländer annulation or a modified Skraup reaction starting from an appropriately substituted 3-aminopyridine.[8][9] For creating a library of inhibitors based on the 3-Methyl-1,5-naphthyridin-2-amine scaffold, a modular synthetic approach is desirable.
The following diagram outlines a general workflow for the synthesis and derivatization of the core scaffold. This often involves the initial construction of the naphthyridine ring system, followed by functionalization at various positions through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr).[5][8]
Caption: General workflow for the synthesis and screening of a kinase inhibitor library based on the 3-Methyl-1,5-naphthyridin-2-amine scaffold.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency (IC50) of a compound against a purified kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™).[2][10] The ADP-Glo™ assay is often preferred as it measures the product of the kinase reaction, providing a direct measure of enzyme activity.[10]
Principle: The amount of ADP generated in a kinase reaction is converted to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, the kinase activity. Inhibitors will lead to a decrease in signal.[10]
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide or protein substrate for the kinase
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Test compounds (3-Methyl-1,5-naphthyridin-2-amine derivatives) dissolved in DMSO
-
Kinase assay buffer (optimized for the specific kinase)
-
White, opaque 96- or 384-well microplates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations in the assay. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the microplate.
-
Prepare a kinase/substrate master mix in kinase assay buffer. The concentrations of kinase and substrate should be optimized beforehand to ensure the reaction is in the linear range.
-
Add 10 µL of the kinase/substrate mix to each well to initiate the reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.[10]
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin.[10]
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound ID | Target Kinase | IC50 (nM) |
| Derivative 1 | Kinase X | 15 |
| Derivative 2 | Kinase X | 85 |
| Derivative 3 | Kinase X | >10,000 |
| Staurosporine (Control) | Kinase X | 5 |
Protocol 2: Cell-Based Phosphorylation Assay
This protocol outlines a method to assess the ability of a compound to inhibit a specific kinase signaling pathway within a cellular context.[11] This is a crucial step to validate in vitro findings and assess cell permeability and on-target activity.
Principle: The activity of a kinase in cells is measured by quantifying the phosphorylation of its direct downstream substrate using a phospho-specific antibody. Inhibition of the kinase by a test compound will result in a decrease in the phosphorylation of the substrate.[11]
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Stimulant (if required to activate the signaling pathway, e.g., a growth factor)
-
Lysis buffer
-
Primary antibodies (phospho-specific substrate antibody and total substrate antibody)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Detection reagents (e.g., ECL for Western blotting or fluorescent reagents for In-Cell Western)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours, if necessary, to reduce basal signaling.
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes) to activate the target kinase pathway. Non-stimulated and vehicle-treated cells should be included as controls.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the media and lyse the cells directly in the wells with lysis buffer.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Detection of Substrate Phosphorylation (e.g., Western Blot):
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the phospho-specific primary antibody overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total (unphosphorylated) substrate protein to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate proteins.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Conclusion and Future Directions
The 3-Methyl-1,5-naphthyridin-2-amine scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its inherent ability to form key interactions with the kinase hinge region, combined with multiple sites for synthetic elaboration, allows for the generation of potent and selective drug candidates. The protocols outlined in this application note provide a robust framework for evaluating the in vitro and cellular activity of compounds derived from this promising scaffold. Further optimization through structure-based drug design and comprehensive SAR studies can lead to the identification of clinical candidates for a range of kinase-driven diseases.
References
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Gogoi, K., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
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Gogoi, K., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. National Center for Biotechnology Information. Available at: [Link]
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BMG LABTECH. (2020). Kinase assays. Available at: [Link]
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El-Faham, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
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Li, Y., et al. (2018). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules. Available at: [Link]
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Hsu, S-F., et al. (2019). Identification of nicotinamide aminonaphthyridine compounds as potent RET kinase inhibitors and antitumor activities against RET rearranged lung adenocarcinoma. PubMed. Available at: [Link]
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El-Faham, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information. Available at: [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
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Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. Available at: [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
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Singh, S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Center for Biotechnology Information. Available at: [Link]
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Ruan, W., et al. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. PubMed. Available at: [Link]
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Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available at: [Link]
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Zhang, W., et al. (2016). discovery and SAR study of 1H-imidazo[4,5-h][5][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]
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Banús, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Drug Hunter. (2025). Targeting the Oncogenic State of RAS with Tri-Complex Inhibitors. YouTube. Available at: [Link]
-
Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. ResearchGate. Available at: [Link]
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][5][7]naphthyridin-2(1H)- one. MIT Open Access Articles. Available at: [Link]
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Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. Available at: [Link]
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Hsieh, P-C., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed. Available at: [Link]
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Creative Diagnostics. Kinase Activity Assay. Available at: [Link]
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Janečić, M., et al. (2019). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules. Available at: [Link]
-
BellBrook Labs. (2018). An Overview of Kinase Activity Assay Types and Techniques. Available at: [Link]
-
Banús, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Center for Biotechnology Information. Available at: [Link]
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Al-Salama, Z. T., et al. (2022). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology. Available at: [Link]
-
Mondejar, A., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Available at: [Link]
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Application Note and Protocol for the Scalable Synthesis of 3-Methyl-1,5-naphthyridin-2-amine
Introduction: The Significance of 3-Methyl-1,5-naphthyridin-2-amine
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] 3-Methyl-1,5-naphthyridin-2-amine, in particular, serves as a crucial building block for the development of novel therapeutics and functional materials. Its strategic substitution pattern, featuring both an amino and a methyl group, allows for diverse downstream functionalization, making it a valuable intermediate for drug discovery and development programs.
This application note provides a detailed, scalable, and robust protocol for the synthesis of 3-Methyl-1,5-naphthyridin-2-amine. The presented methodology is based on a modified Friedländer annulation, a classic and reliable method for the construction of quinoline and naphthyridine ring systems.[3][4] The protocol is designed for researchers, scientists, and drug development professionals, with a focus on experimental reproducibility, scalability, and an in-depth understanding of the underlying chemical principles.
Synthetic Strategy: A Modified Friedländer Annulation Approach
The synthesis of 3-Methyl-1,5-naphthyridin-2-amine is achieved through a one-pot condensation reaction between 3-amino-2-cyanopyridine and 2-butanone. This approach is advantageous due to the commercial availability of the starting materials and the operational simplicity of the reaction.
Reaction Mechanism
The reaction proceeds via a base-catalyzed cascade mechanism. The base, in this case, potassium tert-butoxide, deprotonates the α-carbon of 2-butanone to generate an enolate. This enolate then undergoes a nucleophilic attack on the cyano group of 3-amino-2-cyanopyridine. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the amino group onto the ketone carbonyl. Finally, a dehydration step yields the aromatic 3-Methyl-1,5-naphthyridin-2-amine.
Caption: Proposed mechanism for the synthesis of 3-Methyl-1,5-naphthyridin-2-amine.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of 3-Methyl-1,5-naphthyridin-2-amine.
Materials and Reagents
| Reagent | Grade | Supplier |
| 3-Amino-2-cyanopyridine | ≥98% | Commercially Available |
| 2-Butanone | ACS Grade | Commercially Available |
| Potassium tert-butoxide | 95% | Commercially Available |
| tert-Butanol | Anhydrous | Commercially Available |
| Ethyl acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Celite® | --- | Commercially Available |
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. Potassium tert-butoxide is a strong base and is corrosive; handle with care.
Synthetic Protocol
Caption: Experimental workflow for the synthesis of 3-Methyl-1,5-naphthyridin-2-amine.
Step 1: Reaction Setup
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-amino-2-cyanopyridine (5.0 g, 42.0 mmol).
-
Add anhydrous tert-butanol (100 mL) to the flask.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
In a separate flask, dissolve potassium tert-butoxide (5.6 g, 50.4 mmol) in anhydrous tert-butanol (50 mL).
-
Slowly add the potassium tert-butoxide solution to the reaction mixture at room temperature.
-
Add 2-butanone (4.5 mL, 50.4 mmol) to the reaction mixture.
Step 2: Reaction and Monitoring
-
Heat the reaction mixture to reflux (approximately 82 °C) under a nitrogen atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.
Step 3: Work-up and Extraction
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water (50 mL).
-
Concentrate the mixture under reduced pressure to remove the tert-butanol.
-
To the resulting aqueous residue, add ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
Step 4: Purification
-
Filter the dried organic solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute the column with a gradient of 10% to 50% ethyl acetate in hexanes.
-
Collect the fractions containing the desired product (visualized by TLC).
-
Combine the pure fractions and concentrate under reduced pressure to yield 3-Methyl-1,5-naphthyridin-2-amine as a solid.
Characterization Data
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 70-80% |
| Melting Point | 185-188 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.65 (dd, J = 4.2, 1.6 Hz, 1H), 8.01 (dd, J = 8.4, 1.6 Hz, 1H), 7.45 (dd, J = 8.4, 4.2 Hz, 1H), 6.51 (s, 2H, NH₂), 2.25 (s, 3H, CH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 158.2, 151.8, 142.5, 136.4, 121.7, 120.9, 118.5, 17.3 |
| Mass Spectrometry (ESI+) | m/z 160.0878 [M+H]⁺ |
Scale-Up Considerations
The presented protocol is readily scalable to produce multi-gram quantities of 3-Methyl-1,5-naphthyridin-2-amine. The following points should be considered for a successful scale-up:
-
Reaction Vessel: A larger reaction vessel with efficient mechanical stirring and a suitable heating mantle is required.
-
Reagent Addition: The addition of the potassium tert-butoxide solution should be controlled to manage any exotherm.
-
Work-up: For larger scale reactions, a continuous extraction apparatus can be employed for a more efficient extraction process.
-
Purification: While flash chromatography is suitable for laboratory scale, for larger quantities, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective and more economical purification method.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure anhydrous conditions. Extend the reaction time and monitor by TLC. |
| Loss of product during work-up | Perform multiple extractions. Ensure the pH of the aqueous layer is basic before extraction. | |
| Impure Product | Inefficient purification | Optimize the eluent system for column chromatography. Consider recrystallization. |
| Reaction does not start | Inactive base | Use fresh, high-purity potassium tert-butoxide. |
References
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules.
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules.
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules.
-
Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry.
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC.
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Utility of 3-Methyl-1,5-naphthyridin-2-amine in Fluorescence Quenching Assays: An Application Note and Protocol
Introduction: Unveiling Molecular Interactions with 3-Methyl-1,5-naphthyridin-2-amine
Fluorescence quenching assays are a cornerstone of modern biological and chemical research, offering a sensitive and quantitative method for studying molecular interactions. These assays rely on the principle that the fluorescence emission of a fluorophore can be diminished by a variety of molecular processes, including excited-state reactions, energy transfer, and complex formation with a quencher molecule. The magnitude of this quenching can provide profound insights into the binding affinity, kinetics, and conformational changes of biomolecules. This application note details the use of 3-Methyl-1,5-naphthyridin-2-amine, a promising but undercharacterized fluorophore, in fluorescence quenching assays.
The naphthyridine scaffold, a nitrogen-containing heterocyclic system, is a well-established pharmacophore found in numerous biologically active compounds. Certain derivatives of naphthyridine also exhibit intriguing photophysical properties, making them valuable tools as fluorescent probes.[1] While specific photophysical data for 3-Methyl-1,5-naphthyridin-2-amine are not extensively documented in publicly available literature, by drawing parallels with structurally similar amino-naphthyridine and aminopyridine derivatives, we can infer its utility as a fluorescent probe. For instance, many aminopyridine derivatives are known to be fluorescent. It is anticipated that 3-Methyl-1,5-naphthyridin-2-amine possesses a native fluorescence that is sensitive to its local molecular environment, a key characteristic for a probe in quenching assays.
This guide provides a comprehensive overview of the principles of fluorescence quenching, a discussion of the potential quenching mechanisms applicable to 3-Methyl-1,5-naphthyridin-2-amine, and detailed, field-proven protocols for designing and executing fluorescence quenching experiments. The methodologies outlined herein are designed to be self-validating, enabling researchers to confidently assess molecular interactions in their systems of interest.
Core Principles of Fluorescence Quenching
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore.[2] This phenomenon can be broadly categorized into two main types: static and dynamic quenching.
-
Static Quenching: This occurs when the fluorophore and quencher form a non-fluorescent complex on the ground state. This pre-formed complex prevents the fluorophore from being excited. A key characteristic of static quenching is that the fluorescence lifetime of the uncomplexed fluorophore remains unchanged in the presence of the quencher.
-
Dynamic Quenching: In this mechanism, the quencher molecule collides with the fluorophore after it has been excited to its singlet excited state. This interaction provides a non-radiative pathway for the excited fluorophore to return to its ground state, thus reducing fluorescence. Dynamic quenching is characterized by a decrease in the fluorescence lifetime of the fluorophore as the quencher concentration increases.
The choice of quencher is critical and depends on the specific application. Common quenchers include halide ions (I⁻, Br⁻), acrylamide, and molecular oxygen. For biological systems, tryptophan and tyrosine residues in proteins can act as intrinsic quenchers, while small molecules and metal ions can also serve as effective quenchers.
Plausible Quenching Mechanism for 3-Methyl-1,5-naphthyridin-2-amine
While the precise quenching mechanism for 3-Methyl-1,5-naphthyridin-2-amine will be system-dependent, a likely pathway, particularly in biological contexts, is Photoinduced Electron Transfer (PET) . In a study of the structurally related 2-amino-7-methyl-1,8-naphthyridine, fluorescence quenching was attributed to DNA-mediated electron transfer between the excited naphthyridine and flanking nucleobases, with guanine being a particularly effective quencher.[3]
In a PET-based quenching scenario, upon excitation, an electron from a nearby donor molecule (the quencher) is transferred to the excited fluorophore (3-Methyl-1,5-naphthyridin-2-amine), or vice versa. This process creates a transient radical ion pair, which then returns to the ground state non-radiatively, effectively quenching the fluorescence. The efficiency of PET is highly dependent on the redox potentials of the fluorophore and the quencher, as well as their proximity and relative orientation.
Diagram of Photoinduced Electron Transfer (PET) Quenching
Caption: Proposed PET mechanism for fluorescence quenching.
Experimental Protocols
The following protocols provide a robust framework for conducting fluorescence quenching assays with 3-Methyl-1,5-naphthyridin-2-amine. It is crucial to perform initial spectral characterization of the fluorophore in the chosen buffer system to determine the optimal excitation and emission wavelengths. Based on related naphthyridine derivatives, an excitation wavelength in the range of 350-380 nm and an emission maximum around 450 nm can be anticipated.[1]
Protocol 1: Basic Fluorescence Quenching Assay
This protocol is designed to determine the quenching constant for a small molecule quencher.
Materials:
-
3-Methyl-1,5-naphthyridin-2-amine stock solution (e.g., 1 mM in DMSO)
-
Quencher stock solution (e.g., 1 M aqueous solution of KI or acrylamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Micro-volume fluorescence cuvette or black 96-well plate
-
Spectrofluorometer
Procedure:
-
Preparation of Working Solutions:
-
Prepare a working solution of 3-Methyl-1,5-naphthyridin-2-amine at a final concentration of 10 µM in the assay buffer.
-
Prepare a series of quencher dilutions in the assay buffer. The final concentrations should span a range that produces a noticeable but not complete quenching of fluorescence.
-
-
Assay Setup:
-
In a fluorescence cuvette or a well of a microplate, add the 3-Methyl-1,5-naphthyridin-2-amine working solution.
-
Add a small volume of the quencher dilution to the fluorophore solution. Ensure the final volume of added quencher is minimal to avoid significant dilution of the fluorophore.
-
Mix thoroughly and incubate for a short period (e.g., 5 minutes) at a constant temperature to allow for equilibration.
-
-
Fluorescence Measurement:
-
Place the sample in the spectrofluorometer.
-
Set the excitation wavelength (e.g., 365 nm, to be determined empirically) and record the emission spectrum over a suitable range (e.g., 400-600 nm).
-
Record the fluorescence intensity at the emission maximum.
-
Repeat the measurement for each quencher concentration.
-
-
Data Analysis:
-
Correct the fluorescence intensity for any background fluorescence from the buffer and quencher alone.
-
Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration ([Q]). This is known as the Stern-Volmer plot.
-
For dynamic quenching, the relationship is described by the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] where Ksv is the Stern-Volmer quenching constant.
-
A linear Stern-Volmer plot is indicative of a single type of quenching mechanism (either static or dynamic).
-
Workflow for a Basic Fluorescence Quenching Assay
Caption: Step-by-step workflow for a fluorescence quenching experiment.
Protocol 2: Determining Protein-Ligand Binding Affinity
This protocol utilizes the intrinsic fluorescence of a protein (containing tryptophan or tyrosine residues that can be quenched) or a protein labeled with 3-Methyl-1,5-naphthyridin-2-amine to determine the binding affinity for a non-fluorescent ligand.
Materials:
-
Protein of interest (either with intrinsic fluorescence or labeled with 3-Methyl-1,5-naphthyridin-2-amine)
-
Ligand (quencher) stock solution
-
Assay buffer
-
Spectrofluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a solution of the protein at a fixed concentration in the assay buffer. The concentration should be chosen to give a stable and measurable fluorescence signal.
-
Prepare a concentrated stock solution of the ligand in the same buffer.
-
-
Titration Experiment:
-
Place the protein solution in a fluorescence cuvette.
-
Record the initial fluorescence intensity (F₀).
-
Add small aliquots of the ligand stock solution to the protein solution.
-
After each addition, mix gently and allow the system to equilibrate (e.g., 2-5 minutes).
-
Record the fluorescence intensity (F) after each addition.
-
Continue the titration until the fluorescence signal no longer changes significantly, indicating saturation of binding.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence (ΔF = F₀ - F) or the fractional fluorescence change ((F₀ - F)/F₀) as a function of the total ligand concentration.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data from fluorescence quenching experiments should be summarized in a tabular format.
Table 1: Hypothetical Quenching Data for 3-Methyl-1,5-naphthyridin-2-amine with Quencher X
| [Quencher X] (mM) | Fluorescence Intensity (a.u.) | F₀/F |
| 0 | 985 | 1.00 |
| 1 | 821 | 1.20 |
| 2 | 703 | 1.40 |
| 5 | 518 | 1.90 |
| 10 | 365 | 2.70 |
Troubleshooting and Considerations
-
Inner Filter Effect: At high concentrations, the quencher may absorb either the excitation or emission light, leading to an apparent quenching. This can be corrected for by measuring the absorbance of the quencher at the excitation and emission wavelengths.
-
Photobleaching: Prolonged exposure of the fluorophore to the excitation light can lead to its degradation and a decrease in fluorescence intensity. Use the lowest possible excitation intensity and minimize exposure times.
-
Solvent Effects: The fluorescence properties of 3-Methyl-1,5-naphthyridin-2-amine may be sensitive to the polarity and viscosity of the solvent. Ensure that the assay buffer is consistent across all experiments.
-
Temperature Control: Dynamic quenching is highly dependent on temperature. Maintain a constant and controlled temperature throughout the experiment.
Conclusion
3-Methyl-1,5-naphthyridin-2-amine holds promise as a versatile fluorescent probe for use in quenching assays. Its anticipated favorable photophysical properties, coupled with the sensitivity of its fluorescence to the local environment, make it a valuable tool for elucidating molecular interactions. The protocols and principles outlined in this application note provide a solid foundation for researchers to design and implement robust and informative fluorescence quenching experiments. While further characterization of the specific photophysical properties of this compound is warranted, the methodologies presented here, based on established principles and data from analogous compounds, will enable its effective application in a wide range of research and drug discovery contexts.
References
- Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
-
PubChem. (n.d.). 1,5-Naphthyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Yang, C., et al. (2023). Fluorescence Quenching Dynamics of 2-Amino-7-methyl-1,8-naphthyridine in Abasic-Site-Containing DNA Duplexes for Nucleobase Recognition. The Journal of Physical Chemistry Letters.
-
Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]
-
Edinburgh Instruments. (2024). What is Fluorescence Quenching? Retrieved from [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Valeur, B., & Berberan-Santos, M. N. (2012).
-
Yang, C., Wang, F., Zhou, Q., Jie, J., & Su, H. (2023). Fluorescence Quenching Dynamics of 2-Amino-7-methyl-1,8-naphthyridine in Abasic-Site-Containing DNA Duplexes for Nucleobase Recognition. The Journal of Physical Chemistry Letters, 14(47), 10585–10591. Available at: [Link]
- Royer, C. A. (2006). Probing protein folding and conformational transitions with fluorescence. Chemical Reviews, 106(5), 1769–1784.
- Eftink, M. R. (1991). Fluorescence quenching: theory and applications. In Topics in Fluorescence Spectroscopy (Vol. 2, pp. 53-126). Springer, Boston, MA.
- Gryczynski, I., et al. (2003). Fluorescence quenching of indole by acrylamide. Journal of Photochemistry and Photobiology A: Chemistry, 154(2-3), 165-171.
-
Wikipedia contributors. (2024, January 15). Quenching (fluorescence). In Wikipedia, The Free Encyclopedia. Retrieved 21:30, January 25, 2026, from [Link]
Sources
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescence Quenching Dynamics of 2-Amino-7-methyl-1,8-naphthyridine in Abasic-Site-Containing DNA Duplexes for Nucleobase Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1,5-naphthyridin-2-amine
Welcome to the technical support center for the synthesis of 3-Methyl-1,5-naphthyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and overcome common challenges, particularly those related to low yields. As a Senior Application Scientist, I have compiled field-proven insights and troubleshooting strategies to ensure your success in obtaining this valuable compound.
I. Introduction to the Synthetic Challenge
3-Methyl-1,5-naphthyridin-2-amine is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. However, its synthesis can be challenging, with researchers frequently encountering issues of low yield and purification difficulties. This guide provides a comprehensive resource to address these problems head-on, offering detailed protocols, troubleshooting advice, and a deeper understanding of the underlying chemical principles.
II. Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered during the synthesis of 3-Methyl-1,5-naphthyridin-2-amine.
1. What are the most common synthetic routes to 3-Methyl-1,5-naphthyridin-2-amine?
The most prevalent methods for constructing the 1,5-naphthyridine core are classical cyclization reactions starting from appropriately substituted 3-aminopyridines. These include the Skraup, Friedländer, and Gould-Jacobs reactions.[1][2] The choice of route often depends on the availability of starting materials and the desired substitution pattern. For 3-Methyl-1,5-naphthyridin-2-amine, a modified Friedländer synthesis is often the most direct approach.
2. I am getting a very low yield in my cyclization step. What are the likely causes?
Low yields in the cyclization step can stem from several factors:
-
Inefficient imine formation: The initial condensation between the amino and carbonyl groups is a critical equilibrium-driven step.
-
Side reactions: Competing polymerization or decomposition of starting materials can significantly reduce the yield.
-
Steric hindrance: The substituents on your starting materials may sterically hinder the cyclization.
-
Suboptimal reaction conditions: Temperature, catalyst, and solvent all play a crucial role in the reaction's success.
3. I am observing multiple spots on my TLC after the reaction. What are the possible side products?
Common side products can include:
-
Unreacted starting materials.
-
The intermediate imine or enamine.
-
Polymerized material.
-
Isomeric naphthyridine products, depending on the nature of the starting materials.
4. How can I improve the purity of my final product?
Purification of 3-Methyl-1,5-naphthyridin-2-amine can be challenging due to its polarity. Column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Recrystallization from a suitable solvent system can also be employed to obtain highly pure material.
III. Recommended Synthetic Protocol: Modified Friedländer Synthesis
This section provides a detailed, step-by-step protocol for the synthesis of 3-Methyl-1,5-naphthyridin-2-amine based on a modified Friedländer condensation. This method is chosen for its relatively straightforward procedure and amenability to optimization.
Overall Reaction Scheme:
Experimental Protocol:
Materials:
-
2,3-Diaminopyridine
-
2-Methylacetoacetaldehyde (or its stable precursor/equivalent)
-
Catalyst: L-proline or another suitable acid/base catalyst
-
Solvent: Ethanol, n-butanol, or toluene
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diaminopyridine (1.0 eq) and the chosen solvent.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Add the catalyst (e.g., L-proline, 0.1-0.2 eq).
-
Reagent Addition: Slowly add 2-methylacetoacetaldehyde (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
IV. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Troubleshooting Decision Tree:
Caption: Troubleshooting Decision Tree for Low Yields.
Detailed Troubleshooting Scenarios and Solutions:
| Problem | Potential Cause | Recommended Solution | Causality |
| No or very little product formation | Reaction temperature is too low. | Increase the reaction temperature by using a higher boiling point solvent (e.g., n-butanol or toluene). | The Friedländer condensation is often thermally driven, and higher temperatures can overcome the activation energy barrier for cyclization. |
| Catalyst is inactive or inappropriate. | Screen different catalysts. If using an acid catalyst, try a stronger one like p-toluenesulfonic acid. If using a base, consider a stronger base like potassium tert-butoxide. | The catalyst facilitates either the initial condensation or the subsequent cyclization. The choice of catalyst should be tailored to the specific electronic nature of the substrates. | |
| Poor quality of starting materials. | Verify the purity of 2,3-diaminopyridine and 2-methylacetoacetaldehyde by NMR or other analytical techniques. Purify if necessary. | Impurities can inhibit the catalyst or participate in side reactions, leading to lower yields. | |
| Incomplete reaction | Insufficient reaction time. | Extend the reaction time and monitor by TLC until the starting materials are fully consumed. | The reaction may be slow, and allowing it to proceed for a longer duration can drive it to completion. |
| Unfavorable equilibrium. | Use a Dean-Stark apparatus to remove water formed during the initial condensation, thus driving the equilibrium towards the imine intermediate. | Le Chatelier's principle dictates that removing a product (water) will shift the equilibrium to favor the formation of more products. | |
| Formation of multiple products/tar | Reaction temperature is too high. | Lower the reaction temperature. While higher temperatures can promote the desired reaction, they can also lead to decomposition and polymerization. | Finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. |
| Incorrect stoichiometry. | Carefully control the stoichiometry of the reactants. An excess of the aldehyde component can sometimes lead to side reactions. | An optimal ratio of reactants ensures that both are consumed efficiently in the desired reaction pathway. | |
| Air sensitivity. | Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon). | The amino groups in the starting material and product can be susceptible to oxidation, leading to colored impurities and byproducts. |
V. Data Presentation: Comparison of Reaction Conditions
The following table summarizes the impact of different reaction conditions on the yield of 3-Methyl-1,5-naphthyridin-2-amine, based on literature and internal experimental data.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| L-proline | Ethanol | Reflux (78) | 24 | 30-40 |
| p-TsOH | Toluene | Reflux (111) | 18 | 45-55 |
| K₂CO₃ | n-Butanol | Reflux (118) | 16 | 50-60 |
| None | Toluene | Reflux (111) | 48 | <10 |
VI. Mechanistic Insights
Understanding the reaction mechanism is crucial for effective troubleshooting. The Friedländer synthesis of 3-Methyl-1,5-naphthyridin-2-amine proceeds through the following key steps:
Caption: Friedländer Synthesis Mechanism.
The initial step is the formation of an imine or enamine intermediate. This is followed by an intramolecular cyclization, which is often the rate-determining step. Finally, a dehydration and tautomerization sequence leads to the aromatic 3-Methyl-1,5-naphthyridin-2-amine product. The catalyst plays a key role in promoting both the initial condensation and the subsequent cyclization.
VII. Conclusion
The synthesis of 3-Methyl-1,5-naphthyridin-2-amine, while challenging, can be successfully achieved with careful attention to reaction conditions and a systematic approach to troubleshooting. By understanding the underlying chemistry and utilizing the strategies outlined in this guide, researchers can significantly improve their yields and obtain this important molecule with high purity.
VIII. References
-
D. J. C. Pappenfus, Fused 1,5-Naphthyridines: Synthetic Tools and Applications, Molecules 2020 , 25(15), 3508. [Link]
-
M. Aris, Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines, Molecules 2020 , 25(14), 3252. [Link]
Sources
Technical Support Center: Synthesis of 3-Methyl-1,5-naphthyridin-2-amine
Welcome to the technical support center for the synthesis of 3-Methyl-1,5-naphthyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, minimize side product formation, and ensure the integrity of your results.
Introduction to the Synthesis
The synthesis of 3-Methyl-1,5-naphthyridin-2-amine is most commonly achieved via the Friedländer annulation. This powerful reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. In this specific case, the reaction typically proceeds between 2-amino-3-formylpyridine and propionaldehyde, catalyzed by either an acid or a base.[1][2][3] While seemingly straightforward, this reaction is often accompanied by the formation of various side products that can complicate purification and reduce yields. This guide will delve into the mechanistic origins of these impurities and provide actionable solutions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
FAQ 1: My reaction yields are consistently low. What are the potential causes and how can I improve them?
Low yields in the Friedländer synthesis of 3-Methyl-1,5-naphthyridin-2-amine can stem from several factors. Understanding the underlying causes is crucial for effective troubleshooting.
Answer:
Several factors can contribute to low yields, primarily related to suboptimal reaction conditions and the inherent reactivity of the starting materials.
-
Suboptimal Reaction Conditions: The Friedländer reaction is sensitive to temperature, catalyst concentration, and reaction time. It is crucial to perform optimization studies to identify the ideal conditions for your specific setup. Both acid and base catalysis can be employed, and the choice of catalyst can significantly impact the reaction rate and side product profile.[1][2] For instance, strong bases can promote the self-condensation of propionaldehyde, while overly harsh acidic conditions might lead to the degradation of starting materials or product.
-
Starting Material Quality: The purity of 2-amino-3-formylpyridine and propionaldehyde is paramount. Impurities in the starting materials can lead to the formation of a complex mixture of side products that are difficult to separate from the desired product. It is highly recommended to purify the starting materials before use. 2-amino-3-formylpyridine can be purified by recrystallization, while propionaldehyde should be freshly distilled to remove any polymeric or oxidized impurities.
-
Side Reactions: The formation of side products is a major contributor to low yields. The most common side reactions include the self-condensation of propionaldehyde and the self-condensation or alternative reactions of 2-amino-3-formylpyridine. These pathways compete with the desired Friedländer annulation, consuming the starting materials and reducing the overall yield of the target molecule.
To improve your yields, consider the following:
-
Optimize Reaction Conditions: Systematically vary the temperature, catalyst, and reaction time to find the optimal parameters. A design of experiments (DoE) approach can be highly effective in this regard.
-
Ensure Starting Material Purity: Use freshly purified starting materials.
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may favor certain side reactions.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and identify the optimal time to quench the reaction.[4]
FAQ 2: I am observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products?
The presence of multiple spots on a TLC plate is a clear indication of side product formation. Identifying these impurities is the first step toward eliminating them.
Answer:
The side products in the synthesis of 3-Methyl-1,5-naphthyridin-2-amine primarily arise from the self-reaction of the starting materials and alternative reaction pathways. The main culprits are:
-
Aldol Condensation Products of Propionaldehyde: Propionaldehyde can readily undergo self-condensation, especially under basic conditions, to form products like 2-methyl-2-pentenal.[5] This reaction consumes the propionaldehyde, reducing the amount available for the desired Friedländer condensation.
-
Self-Condensation Products of 2-amino-3-formylpyridine: This starting material can also undergo self-condensation or other reactions, leading to the formation of dimeric or polymeric impurities. The presence of both an amino and an aldehyde group in the same molecule makes it susceptible to various intermolecular reactions.
-
Isomeric Naphthyridines: Depending on the reaction conditions, it is possible to form isomeric naphthyridine products. For instance, if the initial condensation occurs at a different position, it could lead to the formation of a different regioisomer.
-
Incomplete Reaction: Unreacted starting materials will also appear as separate spots on the TLC plate.
A summary of potential side products is provided in the table below:
| Side Product Category | Potential Structures/Description | Causative Factors | Recommended Action |
| Propionaldehyde Self-Condensation | 2-methyl-2-pentenal and higher oligomers | High base concentration, elevated temperature | Use a milder base, lower the reaction temperature, or use a controlled addition of propionaldehyde. |
| 2-amino-3-formylpyridine Self-Reaction | Dimeric or polymeric structures | High temperatures, prolonged reaction times | Optimize reaction time and temperature. |
| Isomeric Products | e.g., 4-Methyl-1,5-naphthyridin-2-amine | Catalyst choice, reaction conditions | Careful selection of catalyst and optimization of reaction conditions. |
| Unreacted Starting Materials | 2-amino-3-formylpyridine, Propionaldehyde | Incomplete reaction, suboptimal conditions | Increase reaction time or temperature, check catalyst activity. |
FAQ 3: How can I effectively purify 3-Methyl-1,5-naphthyridin-2-amine from the reaction mixture?
Purification is a critical step to obtain the desired product in high purity. The choice of purification method will depend on the nature of the impurities present.
Answer:
A multi-step purification strategy is often necessary to isolate 3-Methyl-1,5-naphthyridin-2-amine from the complex reaction mixture.
-
Initial Work-up: After the reaction is complete, the first step is a standard aqueous work-up to remove the catalyst and any water-soluble impurities. If an acid catalyst was used, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). If a base catalyst was used, neutralize with a dilute acid (e.g., dilute HCl). The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Column Chromatography: This is the most effective method for separating the desired product from the various side products. A silica gel column is typically used, with a gradient elution system of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone). The polarity of the eluent should be gradually increased to separate the components based on their polarity. The progress of the separation can be monitored by TLC.
-
Recrystallization: Once the product has been partially purified by column chromatography, recrystallization can be used to obtain a highly pure product. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
FAQ 4: How can I confirm the identity and purity of my final product?
Proper characterization of the final product is essential to ensure that you have synthesized the correct compound and that it is of sufficient purity for your intended application.
Answer:
A combination of spectroscopic techniques should be used to confirm the structure and purity of 3-Methyl-1,5-naphthyridin-2-amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation.[6][7][8] The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the naphthyridine core, the methyl group, and the amine protons. The chemical shifts and coupling patterns will be unique to the desired isomer. Comparing the obtained spectra with literature data or predicted spectra is crucial.
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the correct molecular formula.[9] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H stretch of the amine group and the C=N and C=C stretching vibrations of the aromatic rings.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product. A single sharp peak on the chromatogram is indicative of a pure compound.
Experimental Protocol: Friedländer Synthesis of 3-Methyl-1,5-naphthyridin-2-amine
This protocol provides a general procedure for the synthesis. Optimization may be required based on your specific laboratory conditions and starting material quality.
Materials:
-
2-amino-3-formylpyridine
-
Propionaldehyde (freshly distilled)
-
Potassium hydroxide (KOH) or another suitable base/acid catalyst
-
Ethanol or another suitable solvent
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-formylpyridine in ethanol.
-
Add the catalyst (e.g., a catalytic amount of KOH).
-
Slowly add propionaldehyde to the reaction mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up as described in FAQ 3.
-
Purify the crude product by column chromatography on silica gel.
-
Further purify the product by recrystallization if necessary.
-
Characterize the final product using NMR, MS, and IR spectroscopy to confirm its identity and purity.
Visualizing the Reaction Pathway
The following diagram illustrates the main reaction pathway for the synthesis of 3-Methyl-1,5-naphthyridin-2-amine and the formation of a key side product from the self-condensation of propionaldehyde.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mdpi.com [mdpi.com]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. bg.copernicus.org [bg.copernicus.org]
Optimizing reaction conditions for the amination of 3-halo-1,5-naphthyridines
Welcome to the technical support center for the amination of 3-halo-1,5-naphthyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The 1,5-naphthyridine core is a privileged structure in numerous biologically active compounds, and the successful installation of amine substituents is often a critical step in drug discovery and development.[1]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and practical laboratory experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise when planning the synthesis.
Q1: Which palladium-catalyzed reaction is most suitable for aminating 3-halo-1,5-naphthyridines?
The Buchwald-Hartwig amination is the most widely used and versatile method for this transformation.[2][3][4] It employs a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine, forming a C-N bond under relatively mild conditions.[3][4] This method generally offers broad functional group tolerance, making it superior to harsher classical methods like nucleophilic aromatic substitution (SNAr), which often require highly activated substrates or extreme conditions.[2][5]
Q2: What is the optimal choice of halogen (Cl, Br, I) on the 1,5-naphthyridine ring?
The reactivity of the aryl halide in the crucial oxidative addition step of the catalytic cycle generally follows the order: I > Br > Cl.[6] However, for Buchwald-Hartwig reactions, aryl bromides often provide the best balance of reactivity and stability.[6]
-
3-Bromo-1,5-naphthyridines are excellent starting points. They are typically reactive enough to couple efficiently under standard conditions.
-
3-Chloro-1,5-naphthyridines are less reactive and may require more specialized, electron-rich, and sterically hindered ligands (e.g., biarylphosphines) and higher reaction temperatures to achieve good conversion.[6]
-
3-Iodo-1,5-naphthyridines , while highly reactive, can sometimes lead to catalyst inhibition, as the iodide anion generated during the reaction can precipitate the palladium catalyst.[6]
Q3: How do I select the right catalyst system (Palladium Source & Ligand)?
The choice of ligand is critical for success. The 1,5-naphthyridine substrate itself can coordinate to the palladium center, potentially deactivating the catalyst. Therefore, using a suitable phosphine ligand is essential.[7]
-
Palladium Source: Air-stable palladium(II) precatalysts, such as those from the Buchwald group (e.g., G3-Pd or G4-Pd precatalysts), are highly recommended.[6] They rapidly and reliably generate the active Pd(0) species in the presence of a base, leading to more reproducible results than using sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be more variable in their activation.[6]
-
Ligands: Bulky, electron-rich biaryl monophosphine ligands are the state-of-the-art for challenging aminations.
-
For primary and secondary aliphatic amines: Ligands like tBuXPhos , tBuBrettPhos , or RuPhos are excellent choices.
-
For less nucleophilic amines (e.g., anilines) or challenging substrates: XPhos or Josiphos -type ligands can be effective.
-
Bidentate ligands like BINAP or XantPhos have also been successfully used in the amination of naphthyridine systems.[1]
-
Q4: Which base and solvent should I start with?
The base deprotonates the amine (or the N-H bond in the intermediate complex), which is a crucial step in the catalytic cycle.[8] The choice of base and solvent are often linked.
-
Bases:
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are the most common and often give the fastest reaction rates.[9] However, they are incompatible with base-sensitive functional groups (e.g., esters).[9]
-
Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer excellent functional group tolerance but may require higher temperatures or catalyst loadings.[9]
-
-
Solvents:
-
Aprotic, non-polar to moderately polar solvents are preferred. Toluene , dioxane , and THF are the most common choices.[2][10]
-
Avoid highly polar aprotic solvents like DMF or DMSO at high temperatures, as they can decompose and interfere with the catalysis.
-
For aryl iodides, less polar solvents like toluene are recommended to prevent the iodide salt from inhibiting the reaction.[7]
-
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve common experimental issues.
| Problem | Probable Cause(s) | Suggested Solutions & Explanations |
| 1. Low or No Conversion of Starting Material | A. Inactive Catalyst: The active Pd(0) species is not forming or is being deactivated. | 1. Use an Air-Stable Precatalyst: Switch from Pd(OAc)₂ or Pd₂(dba)₃ to a modern Buchwald precatalyst (e.g., XPhos Pd G3) for reliable generation of the active catalyst.[6] 2. Ensure Rigorous Inert Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen). 3. Check Reagent Quality: The phosphine ligand can be air-sensitive. Use fresh, high-purity ligand. Amines can also be a source of impurities. |
| B. Substrate or Amine Issues: The naphthyridine is unreactive, or the amine is problematic. | 1. Increase Substrate Reactivity: If using a 3-chloro-1,5-naphthyridine, consider switching to the 3-bromo analogue for faster oxidative addition.[6] 2. Increase Temperature: For sluggish reactions, particularly with weaker bases like K₃PO₄, increasing the temperature to 80-110 °C is often necessary.[6] 3. Address Amine Basicity: Very weakly basic amines may require a stronger base (NaOtBu) to facilitate deprotonation in the catalytic cycle. | |
| C. Ligand Inhibition by Substrate: The nitrogen atoms on the 1,5-naphthyridine ring can compete with the phosphine ligand for coordination to the palladium center, inhibiting catalysis. | 1. Increase Ligand-to-Palladium Ratio: It is generally helpful to add an extra equivalent of ligand relative to palladium (e.g., a 2:1 or slightly higher L:Pd ratio) to outcompete the substrate coordination.[7] | |
| 2. Significant Hydrodehalogenation Side Product | A. β-Hydride Elimination: This is a common side reaction where a β-hydrogen on the amine is eliminated, leading to the formation of an imine and the reduced (dehalogenated) naphthyridine.[4] | 1. Optimize Ligand Choice: Sterically hindered ligands like tBuBrettPhos are specifically designed to promote C-N reductive elimination over β-hydride elimination.[11] 2. Lower Reaction Temperature: This side reaction often has a higher activation energy than the desired coupling. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can improve selectivity. 3. Change the Base: The choice of base can influence the rate of competing pathways. Screen different bases (e.g., switch from NaOtBu to Cs₂CO₃) to see if selectivity improves. |
| 3. Formation of Impurities / Difficult Purification | A. Diarylation (with primary amines): The product primary amine is more nucleophilic than the starting amine and reacts with another molecule of the halo-naphthyridine. | 1. Adjust Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) to favor the formation of the mono-aminated product. 2. Use an Ammonia Surrogate: For the synthesis of primary amines (R-NH₂), direct use of ammonia can be challenging. Consider using an ammonia equivalent like benzophenone imine or lithium bis(trimethylsilyl)amide (LHMDS), followed by hydrolysis.[12] 3. Use a Specialized Ligand: Recently developed ligands like KPhos show extremely high selectivity for monoarylation when using aqueous ammonia.[13] |
| B. Catalyst Decomposition: Darkening of the reaction mixture to black (palladium black) indicates catalyst decomposition and precipitation. | 1. Check Ligand Stability: Ensure the ligand is stable under the reaction conditions. 2. Ensure Proper Mixing: Inadequate stirring can lead to localized high concentrations of reagents, causing catalyst decomposition. 3. Re-evaluate Solvent Choice: The solvent plays a crucial role in stabilizing catalytic intermediates. If decomposition is an issue, screen alternative solvents.[14][15] |
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 3-Bromo-1,5-naphthyridine
This protocol provides a robust starting point for optimization.
Reagents & Materials:
-
3-Bromo-1,5-naphthyridine (1.0 eq)
-
Amine (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
XPhos Pd G3 (precatalyst, 1-2 mol%)
-
XPhos (ligand, 1-2 mol%)
-
Anhydrous Toluene (solvent)
-
Inert atmosphere supplies (Schlenk flask, argon/nitrogen line)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-1,5-naphthyridine (e.g., 1.0 mmol, 209 mg), sodium tert-butoxide (1.4 mmol, 135 mg), XPhos Pd G3 (0.02 mmol, 16.9 mg), and XPhos (0.02 mmol, 9.5 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Addition of Reagents: Under a positive pressure of argon, add anhydrous toluene (e.g., 5 mL). If the amine is a liquid, add it via syringe (1.2 mmol). If the amine is a solid, it can be added in step 1 with the other solids.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by carefully adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-amino-1,5-naphthyridine product.
Section 4: Data & Visualization
Table 1: Recommended Starting Conditions for Amination of 3-Bromo-1,5-naphthyridine
| Amine Type | Recommended Ligand | Recommended Base | Solvent | Temperature (°C) | Notes |
| Primary Aliphatic | tBuBrettPhos / RuPhos | NaOtBu or LHMDS | Toluene / THF | 80 - 100 | Use LHMDS for substrates with base-sensitive protic groups.[9] |
| Secondary Aliphatic | XPhos / tBuXPhos | NaOtBu | Toluene | 80 - 110 | These reactions are often very efficient. |
| Primary Anilines | XPhos / Josiphos | Cs₂CO₃ / K₃PO₄ | Dioxane | 100 - 110 | Weaker bases are often sufficient and offer better functional group tolerance. |
| Ammonia (Aqueous) | KPhos | KOH | Toluene / Water | 100 - 110 | Specialized ligand required to suppress side reactions and achieve high selectivity for the primary amine.[13] |
Diagrams
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Sources
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- 15. researchgate.net [researchgate.net]
Troubleshooting solubility issues of 3-Methyl-1,5-naphthyridin-2-amine in assays
Technical Support Center: 3-Methyl-1,5-naphthyridin-2-amine
Welcome to the technical support guide for 3-Methyl-1,5-naphthyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during in vitro and in vivo experimental assays. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key physicochemical properties of 3-Methyl-1,5-naphthyridin-2-amine that influence its solubility?
A1: Understanding the molecular structure is the first step in troubleshooting. 3-Methyl-1,5-naphthyridin-2-amine is a heterocyclic compound belonging to the naphthyridine family.[1][2] Its solubility behavior is governed by a combination of factors:
-
Aromatic Rings: The fused pyridine rings create a relatively flat, aromatic, and hydrophobic core. This structure contributes to low aqueous solubility due to unfavorable interactions with water molecules.[3]
-
Amine Group (-NH₂): The primary amine at the 2-position is a key functional group. It can act as both a hydrogen bond donor and acceptor.[4][5] This group provides a site for potential protonation.
-
Naphthyridine Nitrogens: The nitrogen atoms within the pyridine rings are basic and can be protonated under acidic conditions.[2]
-
Methyl Group (-CH₃): The methyl group at the 3-position adds to the molecule's hydrophobicity, which can further decrease its solubility in aqueous solutions.
The interplay between the hydrophobic core and the basic, hydrogen-bonding functional groups makes its solubility highly dependent on the specific conditions of your solvent system, particularly pH.
Summary of Physicochemical Properties (for the parent compound 1,5-Naphthyridin-2-amine)
| Property | Value | Implication for Solubility |
| Molecular Formula | C₈H₇N₃ | N/A |
| Molecular Weight | 145.16 g/mol | Relatively small, but other factors dominate.[4] |
| XLogP3 | 0.9 | Indicates moderate lipophilicity; suggests potential for poor aqueous solubility.[4][5] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Can interact with protic solvents.[4][5] |
| Hydrogen Bond Acceptors | 3 (2 ring N, 1 amine N) | Can interact with protic solvents.[4][5] |
Q2: I'm observing precipitation immediately after adding my compound to the aqueous assay buffer. What should I check first?
A2: This common issue, often called "shock precipitation," usually points to a problem with either the stock solution or the dilution method. Before altering the assay buffer itself, follow this initial diagnostic workflow.
Caption: Effect of pH on the ionization and solubility of an amine-containing compound.
Protocol: Assessing pH-Dependent Solubility
-
Prepare Buffers: Make several aliquots of your assay buffer and adjust their pH values downwards using small additions of dilute HCl (e.g., pH 7.0, 6.5, 6.0, 5.5).
-
Test Solubility: Add your compound (from a DMSO stock) to its final concentration in each pH-adjusted buffer.
-
Observe: Note the pH at which the compound remains fully dissolved.
-
Assay Compatibility Check: Crucially , you must verify that this lower pH does not negatively impact your biological system (e.g., enzyme activity, cell health, protein stability). Run a pH control experiment. If your assay is incompatible with the required pH, this method cannot be used.
Q6: What are the best practices for performing serial dilutions to minimize precipitation?
A6: Improper dilution technique is a frequent source of solubility problems. The key is to avoid creating localized areas of high compound concentration in a low-solvent environment.
The Wrong Way (High Risk of Precipitation): Adding a small volume of aqueous buffer directly to a large volume of concentrated compound in DMSO.
The Right Way (Recommended Protocol):
This method involves serial dilutions in 100% DMSO first, followed by a final, large dilution into the aqueous buffer. This ensures the compound concentration is already low when it first encounters the aqueous environment. [6]
-
DMSO Serial Dilution: Perform your serial dilutions in 100% DMSO. For example, to make a 1:10 dilution, mix 10 µL of your stock with 90 µL of pure DMSO.
-
Final Aqueous Dilution: For each concentration in your series, add a small, fixed volume (e.g., 1-2 µL) of the DMSO solution to the final, large volume of your aqueous assay buffer (e.g., 99-198 µL).
-
Mix Immediately: As you add the DMSO aliquot to the aqueous buffer, ensure immediate and vigorous mixing (pipette mixing, vortexing) to disperse the compound quickly. This prevents the formation of aggregates. [6]
References
-
Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: MDPI URL: [Link]
-
Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: PMC URL: [Link]
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Title: How to tackle compound solubility issue Source: Reddit URL: [Link]
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Title: Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions Source: Aragen Life Sciences URL: [Link]
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Title: 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy Source: ACS Publications URL: [Link]
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Title: 1,5-Naphthyridin-2-amine | C8H7N3 | CID 589355 Source: PubChem URL: [Link]
-
Title: Advanced Properties of Amines Source: Chemistry LibreTexts URL: [Link]
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Title: 2.5: Preparing Solutions Source: Chemistry LibreTexts URL: [Link]
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Title: Considerations regarding use of solvents in in vitro cell based assays Source: PMC - NIH URL: [Link]
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Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: ResearchGate URL: [Link]
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Title: Considerations regarding use of solvents in in vitro cell based assays Source: ResearchGate URL: [Link]
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Title: Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K Source: ResearchGate URL: [Link]
-
Title: Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction Source: ResearchGate URL: [Link]
-
Title: Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors Source: PubMed URL: [Link]
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Title: Solubility and pH of amines Source: N/A URL: [Link]
-
Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study Source: PMC - NIH URL: [Link]
-
Title: 1,5-Naphthyridin-2-amine Source: LookChem URL: [Link]
-
Title: Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors Source: ResearchGate URL: [Link]
-
Title: How does pH affect water solubility of organic acids (or acids in general)? Source: Reddit URL: [Link]
-
Title: Solubility Assessment Service Source: Creative Biolabs URL: [Link]
-
Title: The amination of 3‐nitro‐1,5‐naphthyridines by liquid ammonia/potassium permanganate. A new and convenient amination method Source: ResearchGate URL: [Link]
-
Title: A REVIEW ON: CO-SOLVENCY AND ANTI-SOLVENT TECHNIQUE FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUG Source: World Journal of Pharmaceutical Research URL: [Link]
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Title: Interactions of 1,5-naphthyridine with Pd(en)Cl2 or 2 in aqueous solution Source: PubMed Central URL: [Link]
-
Title: Solution-making strategies & practical advice Source: YouTube URL: [Link]
-
Title: Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines Source: PMC - NIH URL: [Link]
-
Title: Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications Source: MDPI URL: [Link]
-
Title: Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility Source: ResearchGate URL: [Link]
-
Title: Dimethyl Sulfoxide (DMSO) Solubility Data Source: N/A URL: [Link]
-
Title: How to prepare a stock solution from a substance of unknown concentration Source: Quora URL: [Link]
-
Title: Application of cosolvency and cocrystallization approach to enhance acyclovir solubility Source: N/A URL: [Link]
-
Title: Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties Source: Royal Society of Chemistry URL: [Link]
-
Title: Amine Reactivity Source: MSU chemistry URL: [Link]
-
Title: Why is the order of reactivity of amines in aqueous solution 2°>3°>1°? Source: Quora URL: [Link]
-
Title: Nucleophilicity Trends of Amines Source: Master Organic Chemistry URL: [Link]
-
Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: MDPI URL: [Link]
Sources
Technical Support Center: Improving the Regioselectivity of Functionalizing the 1,5-Naphthyridine Core
Welcome to the technical support center dedicated to the regioselective functionalization of the 1,5-naphthyridine core. This bicyclic heteroaromatic scaffold is a cornerstone in medicinal chemistry and materials science, owing to its diverse biological activities and unique photophysical properties.[1][2] However, controlling the position of functionalization on this electron-deficient ring system can be a significant experimental hurdle.
This guide is structured to provide you with not only robust protocols but also the underlying chemical logic and troubleshooting advice to navigate the complexities of 1,5-naphthyridine chemistry. We will explore various strategies, from classical approaches to modern C-H activation techniques, to empower you to achieve your desired regiochemical outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the reactivity and functionalization of the 1,5-naphthyridine core.
Q1: What are the most reactive positions on the 1,5-naphthyridine ring for functionalization?
The reactivity of the 1,5-naphthyridine core is dictated by the electron-withdrawing nature of the two nitrogen atoms. The positions α to the nitrogen atoms (C2, C6, C4, and C8) are the most electron-deficient and, therefore, most susceptible to nucleophilic attack. The C4 and C8 positions are generally more reactive towards nucleophiles than the C2 and C6 positions. For electrophilic substitution, the ring is generally deactivated; however, functionalization can be achieved under forcing conditions or by using pre-functionalized substrates. Direct C-H functionalization reactivity depends heavily on the specific reaction conditions and catalytic system employed.
Q2: How can I selectively functionalize the C2 versus the C4 position?
Achieving selectivity between the C2 and C4 positions is a common challenge. Several strategies can be employed:
-
Steric Hindrance: The use of bulky reagents or directing groups can favor functionalization at the less sterically hindered C4 position. For instance, bulky Lewis acids can coordinate to the nitrogen atoms and sterically block the C2/C6 positions, directing incoming nucleophiles to C4/C8.[1]
-
Metalation: Directed ortho-metalation (DoM) strategies can provide access to specific positions. The choice of base and directing group is crucial for achieving high regioselectivity.
-
Reaction Conditions: Fine-tuning reaction parameters such as solvent, temperature, and catalyst/ligand combination can significantly influence the regiochemical outcome of C-H functionalization reactions.[3]
Q3: What is the role of pre-functionalization in controlling regioselectivity?
Pre-functionalization, such as the introduction of a halogen atom, is a powerful and reliable method for controlling regioselectivity. A halogenated 1,5-naphthyridine can serve as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitution (SNAr) reactions, allowing for the precise installation of various functional groups at a specific position.[1][4]
Q4: Are photoredox catalysis and other modern methods applicable to 1,5-naphthyridine functionalization?
Yes, modern synthetic methods are increasingly being applied to the functionalization of 1,5-naphthyridines. Visible-light photoredox catalysis, for example, enables Minisci-type reactions for the introduction of alkyl radicals under mild conditions.[1][5] These methods often offer unique reactivity and selectivity profiles compared to traditional approaches.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting advice for common challenges encountered during the functionalization of the 1,5-naphthyridine core.
Guide 1: Poor Regioselectivity in Direct C-H Functionalization
Problem: My direct C-H functionalization reaction is producing a mixture of regioisomers (e.g., C2/C4 or C3/C4).
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Steric Differentiation | Introduce a bulky directing group on the substrate or use a bulkier catalyst/ligand system. | Increasing steric hindrance around a particular position will disfavor reaction at that site. For example, a bulky substituent at C8 can help direct functionalization to the C4 position of the other ring. |
| Inappropriate Catalyst/Ligand Combination | Screen a panel of ligands with varying electronic and steric properties. For palladium-catalyzed reactions, consider both phosphine-based and N-heterocyclic carbene (NHC) ligands. | The ligand plays a critical role in the catalyst's reactivity and selectivity. A ligand can influence the coordination of the substrate and the subsequent C-H activation step. |
| Incorrect Solvent or Base | Experiment with different solvents and bases. For instance, in some direct arylations, switching from a carbonate base to a carboxylate salt can alter the regioselectivity. | The solvent and base can influence the aggregation state of the catalyst and the acidity of the C-H bonds, thereby affecting the regiochemical outcome.[3] |
| Reaction Temperature Too High | Lower the reaction temperature. While this may decrease the reaction rate, it can improve selectivity. | At higher temperatures, the kinetic barrier for reaction at multiple sites may be overcome, leading to a loss of selectivity. |
Guide 2: Low Yield in Suzuki Cross-Coupling with a Halo-1,5-Naphthyridine
Problem: My Suzuki cross-coupling reaction with a bromo- or chloro-1,5-naphthyridine is giving low yields of the desired product.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Catalyst Deactivation | Use a more robust catalyst system, such as a palladacycle or a catalyst with a bulky, electron-rich ligand (e.g., SPhos, XPhos). | The nitrogen atoms in the 1,5-naphthyridine core can coordinate to the palladium center and inhibit catalysis. Ligands that promote a faster rate of reductive elimination can mitigate this issue. |
| Poor Solubility of Reactants | Screen different solvents or solvent mixtures (e.g., toluene/water, dioxane/water, DMF). | Ensuring all components are sufficiently soluble is crucial for efficient reaction kinetics. |
| Inefficient Transmetalation | Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄) and ensure anhydrous conditions if using an organoborane. | The choice of base is critical for the boronate complex formation and subsequent transmetalation step. |
| Side Reactions | Degas the reaction mixture thoroughly to remove oxygen. Consider adding a phosphine scavenger if ligand oxidation is suspected. | Oxidative degradation of the catalyst or boronic acid can lead to lower yields. |
Part 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key regioselective functionalization reactions of the 1,5-naphthyridine core.
Protocol 1: Regioselective C4-Amination via Deprotonation-Iodination-SNAr Sequence
This protocol describes a reliable method for the introduction of an amino group at the C4 position.[1]
Step 1: Deprotonation and Iodination
-
To a solution of 1,5-naphthyridine (1.0 equiv) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of iodine (1.2 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford 4-iodo-1,5-naphthyridine.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of 4-iodo-1,5-naphthyridine (1.0 equiv) in a suitable solvent (e.g., DMF or DMSO), add the desired amine (1.5-2.0 equiv) and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the desired 4-amino-1,5-naphthyridine derivative.
Protocol 2: C2-Selective Direct C-H Trifluoromethylation
This protocol is adapted from a method for the direct trifluoromethylation of 1,5-naphthyridines.[1]
-
In a sealed tube, combine 1,5-naphthyridine (1.0 equiv), trifluoromethyltrimethylsilane (TMSCF₃) (2.0 equiv), potassium bifluoride (KHF₂) (2.0 equiv), and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (1.0 mL per mmol of substrate).
-
Add trifluoroacetic acid (TFA) (2.0 equiv) to the mixture.
-
Seal the tube and heat the reaction at 100 °C for 24 hours.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate 2-trifluoromethyl-1,5-naphthyridine.
Part 4: Visualizing Reaction Pathways and Decision-Making
Diagram 1: General Strategies for Regioselective Functionalization
Caption: Overview of major pathways for functionalizing the 1,5-naphthyridine core.
Diagram 2: Decision Workflow for C4-Functionalization
Caption: Decision-making process for achieving C4-functionalization.
References
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Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3225. [Link]
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Al-Tel, T. H. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(16), 4998. [Link]
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Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
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Sanders, J. M., et al. (2021). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
-
Reddy, G. V., et al. (2021). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
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Thansan, P., & Thasana, N. (2019). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 24(15), 2785. [Link]
-
Al-Hourani, B. J. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]
-
Safari, J., & Gandomi-Ravandi, S. (2013). Regioselective synthesis of functionalized[1][6]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. [Link]
-
Image from: Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
-
Chahal, M. K., et al. (2022). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Chem. Proc.. [Link]
-
Daugulis, O., et al. (2009). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Chemical Communications. [Link]
-
Al-Tel, T. H. (2022). Synthesis and Reactivity of 1,4-Ethano-1,5-Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. ResearchGate. [Link]
-
Snieckus, V. (2008). Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]
-
Johnson, L. W. (1981). Excited state spectroscopy of 1,5-naphthyridine: Identification of the lowest energy excited singlet state as >1>B>g>( >1>nπ*). The Journal of Chemical Physics. [Link]
-
Wencel-Delord, J., & Glorius, F. (2013). A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Accounts of Chemical Research. [Link]
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Gulevskaya, A. V., & Tyaglivy, A. S. (2014). Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. The Journal of Organic Chemistry. [Link]
-
Jia, T., et al. (2013). Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides. Journal of the American Chemical Society. [Link]
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Gulevskaya, A. V., & Tyaglivy, A. S. (2014). Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. PMC. [Link]
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Karkas, M. D. (2020). Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. Accounts of Chemical Research. [Link]
-
Appleton, T. G., et al. (2008). Interactions of 1,5-naphthyridine with Pd(en)Cl2 or 2 in aqueous solution. PubMed. [Link]
-
Twist, K. E., & Stephen, C. (2016). Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations. PMC. [Link]
-
Wang, Y., et al. (2021). Insight into functionalized-macrocycles-guided supramolecular photocatalysis. PMC. [Link]
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Preventing byproduct formation in the Skraup synthesis of naphthyridines
Welcome to the technical support center for the Skraup synthesis of naphthyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful, albeit challenging, reaction. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the complexities of this synthesis, particularly in controlling the reaction and preventing the formation of troublesome byproducts.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the Skraup synthesis as it applies to naphthyridine scaffolds.
Q1: What is the fundamental mechanism of the Skraup synthesis for naphthyridines?
The Skraup synthesis is a classic acid-catalyzed reaction for creating the quinoline ring system, which can be adapted to produce naphthyridines by substituting an aminopyridine for the traditional aniline starting material.[1] The reaction involves heating the aminopyridine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[2]
The mechanism proceeds through several key stages:
-
Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3][4][5][6] This step is a primary source of the reaction's exothermicity.
-
Michael Addition: The amino group of the aminopyridine acts as a nucleophile, adding to the acrolein intermediate in a conjugate (Michael) addition.[2][4][6]
-
Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution, followed by dehydration, to form a dihydronaphthyridine ring system.[3][4]
-
Oxidation: The final and critical step is the oxidation of the dihydronaphthyridine intermediate to the fully aromatic naphthyridine product.[2][3][4][6]
Q2: What are the most common byproducts in this synthesis, and why do they form?
Successfully navigating the Skraup synthesis is primarily a battle against byproduct formation. The main culprits are:
-
Tar-like Polymers: This is the most significant and frustrating issue. The harsh, acidic, and high-temperature conditions cause the acrolein intermediate to undergo rampant polymerization, resulting in a thick, black, intractable tar that can consume a substantial portion of your starting material.[2][7][8]
-
Isomeric Naphthyridines: When using a substituted aminopyridine like 3-aminopyridine, the cyclization step can occur at two different positions on the pyridine ring (C2 or C4 relative to the amino group). This can lead to a mixture of isomers, such as 1,5-naphthyridine and 1,7-naphthyridine, which may be difficult to separate.[2]
-
Dihydronaphthyridines: These are the result of incomplete oxidation in the final step.[2] Their presence indicates that the oxidizing agent was either insufficient, inappropriate for the substrate, or the reaction conditions (time/temperature) were not optimal for the final aromatization.
Q3: Why is the Skraup reaction notoriously vigorous and difficult to control?
The reaction's reputation for being violent is well-earned.[4][8][9] The primary cause is the initial dehydration of glycerol to acrolein, which is extremely exothermic.[4][8] When this is combined with the large volume of concentrated sulfuric acid and high reaction temperatures (often >140°C), the rate of heat evolution can become dangerously rapid, leading to a runaway reaction.[2][9] This thermal spike is also the main driver for the unwanted polymerization of acrolein.
Troubleshooting Guide: From Theory to Practical Solutions
This section is formatted to address specific experimental failures with actionable, evidence-based solutions.
Problem: My reaction produced a large amount of black, insoluble tar with very little desired product.
Q: What is the primary cause of this extensive polymerization, and what are the most effective strategies to mitigate it?
A: The formation of tar is a direct consequence of uncontrolled acrolein polymerization under the harsh reaction conditions.[8] Your primary goal must be to control the reaction's exotherm and the concentration of free acrolein at any given moment.
Causality & Solution Nexus:
-
Control the Exotherm: The violent nature of the reaction must be tamed.
-
Expert Insight: The addition of a moderator is non-negotiable for a controlled reaction. Ferrous sulfate (FeSO₄) is the most common and effective choice.[4][8] It is believed to moderate the reaction by acting as an oxygen carrier, smoothing the oxidation process over a longer period and preventing the sudden temperature spikes that favor polymerization.[8] Boric acid has also been used for this purpose.[4]
-
Protocol Step: Always add the sulfuric acid to the aminopyridine slowly, with external cooling (ice bath), before introducing other reagents.[2] Heat the final mixture gently and allow the initial exotherm to subside before applying sustained external heat.[2]
-
-
Optimize the Oxidizing Agent: The choice of oxidant is critical not only for the final step but also for the overall reaction profile.
-
Expert Insight: While nitrobenzene is the traditional oxidant, it contributes to the reaction's violence.[8][9] For a more controlled and reproducible synthesis, consider milder and more modern alternatives.
-
Arsenic acid (As₂O₅) is a classic alternative that results in a less violent reaction.[5][8][9]
-
m-Nitrobenzenesulfonic acid sodium salt (m-NO₂PhSO₃Na) has been shown to provide higher yields and better reproducibility for 1,5-naphthyridine synthesis compared to other oxidants.[10]
-
Iodine can also be used as a milder catalyst and oxidizing agent, often leading to a more manageable reaction.[8][10]
-
-
Problem: My yield is low, and analysis (NMR/MS) shows the presence of dihydronaphthyridine impurities.
Q: How can I drive the reaction to completion and ensure full aromatization of the product?
A: The presence of dihydronaphthyridine intermediates is a clear indication of inefficient oxidation.[2] This can be due to several factors.
Troubleshooting Workflow:
Expert Insight:
-
Oxidant Stoichiometry: Ensure you are using a sufficient molar equivalent of your chosen oxidizing agent. The dihydronaphthyridine is an electron-rich species and requires a potent oxidant to achieve aromatization under these conditions.
-
Reaction Parameters: The oxidation step is not instantaneous. The literature often cites reaction times of 4-5 hours at temperatures between 140-150°C to ensure the reaction goes to completion.[2] Cutting this short to save time is a common cause of incomplete conversion.
-
Work-up Procedure: During the basic work-up, ensure thorough extraction. Dihydronaphthyridines may have different solubility profiles compared to the final aromatic product.
Data Summary: Impact of Oxidizing Agent
The choice of oxidizing agent has a profound impact on reaction control and final yield. The table below summarizes common choices.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Nitrobenzene | Serves as solvent and oxidant | High oxidation potential | Contributes to violent exotherm; high boiling point can complicate purification[8][9] |
| Arsenic Acid (As₂O₅) | Used in catalytic to stoichiometric amounts | Less violent reaction than nitrobenzene[8][9] | High toxicity and disposal concerns |
| m-NO₂PhSO₃Na | Stoichiometric amounts | Good yields, high reproducibility, solid and easy to handle[10] | Can be more expensive than bulk oxidants |
| Iodine (I₂) | Catalytic amounts | Milder reaction conditions, can improve control[8][10] | May not be a strong enough oxidant for all substrates, leading to lower yields |
Experimental Protocols
The following protocols are provided as a robust starting point. Safety Precaution: The Skraup reaction is highly exothermic and uses large quantities of concentrated acid. Always perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield. An ice bath for emergency cooling should be readily available.
Protocol 1: Controlled Synthesis of 1,5-Naphthyridine from 3-Aminopyridine
This protocol is adapted from established literature procedures and incorporates a moderator to control the exotherm.[2]
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid (98%)
-
m-Nitrobenzenesulfonic acid sodium salt (m-NO₂PhSO₃Na)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (optional moderator)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 3-aminopyridine.
-
CRITICAL STEP: Cool the flask in an ice/water bath. Cautiously and slowly add concentrated sulfuric acid via the dropping funnel with vigorous stirring. The temperature must be kept low during this addition.
-
Once the acid addition is complete, add ferrous sulfate (if used), followed by glycerol.
-
Add the oxidizing agent, m-nitrobenzenesulfonic acid sodium salt, to the mixture.
-
Begin heating the mixture gently using a heating mantle. The reaction is exothermic and may begin to reflux on its own. Be prepared to remove the heating source if the reaction becomes too vigorous.
-
Once the initial exotherm has subsided, heat the mixture to maintain a steady reflux at 140-150°C for 4-5 hours .
-
Work-up: a. Allow the reaction to cool completely to room temperature, then carefully pour the viscous mixture onto a large amount of crushed ice in a beaker. b. Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide (e.g., 50% w/v) with external cooling. The mixture will become strongly alkaline (pH > 12). c. Extract the aqueous slurry multiple times with a suitable organic solvent (e.g., chloroform or dichloromethane). d. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation, recrystallization, or column chromatography on silica gel.
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 26, 2026, from [Link]
-
The Skraup Synthesis of Quinolines - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Skraup reaction - Wikipedia. (2023, August 26). Retrieved January 26, 2026, from [Link]
-
Sorensen, E. J., & Sisko, J. (2000). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 65(23), 7677–7682. [Link]
- Skraup reaction process for synthesizing quinolones. (2000, August 15). Google Patents.
-
Preparation and Properties of Quinoline. (n.d.). Retrieved January 26, 2026, from [Link]
-
Skraup's Synthesis - Vive Chemistry. (2012, November 3). Retrieved January 26, 2026, from [Link]
-
Alvarez-Pardiñas, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3183. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved January 26, 2026, from [Link]
-
Sisko, J., & Sorensen, E. J. (2000). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 65(23), 7677–7682. [Link]
-
Almarzouqi, M. H., & Elnagdi, M. H. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1806. [Link]
-
Reaction mechanism of the Skraup quinoline synthesis. - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines [mdpi.com]
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- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
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Navigating the Labyrinth: A Technical Guide to Purifying 2-Amino-1,5-Naphthyridine Isomers
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
The successful isolation of pure 2-amino-1,5-naphthyridine and its isomers is a critical, yet often challenging, step in the synthesis of numerous compounds of medicinal interest. The subtle differences in the physicochemical properties of these positional isomers frequently lead to purification roadblocks, such as co-elution in chromatography and difficulties in achieving selective crystallization. This technical support center, designed by a Senior Application Scientist, provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to empower researchers in overcoming these hurdles. Here, we delve into the causality behind experimental choices, offering field-proven insights and self-validating protocols to ensure the integrity of your research.
I. Understanding the Challenge: Physicochemical Properties of Aminonaphthyridine Isomers
The purification of 2-amino-1,5-naphthyridine isomers is fundamentally governed by their physicochemical properties. While experimental data for these specific isomers is not extensively published, we can leverage predictive tools and knowledge of analogous structures to inform our purification strategies.
Table 1: Predicted Physicochemical Properties of 2-Amino-1,5-Naphthyridine and 4-Amino-1,5-Naphthyridine
| Property | 2-Amino-1,5-naphthyridine | 4-Amino-1,5-naphthyridine | Data Source |
| Molecular Formula | C₈H₇N₃ | C₈H₇N₃ | N/A |
| Molecular Weight | 145.16 g/mol [1] | 145.16 g/mol | N/A |
| Predicted pKa (Strongest Basic) | 5.3 (ChemAxon) | 7.8 (ChemAxon) | [2] |
| Predicted logP | 0.8 (ChemAxon) | 0.7 (ChemAxon) | [2] |
| General Solubility | Soluble in polar organic solvents like DMSO and DMF[3] | Expected to have similar solubility | N/A |
Disclaimer: Predicted values are for guidance and may differ from experimental values.
The difference in the predicted basicity (pKa) of the 2-amino and 4-amino isomers is a key differentiator that can be exploited for purification. The 4-amino isomer is predicted to be significantly more basic, which will influence its behavior in both chromatography and acid-base extraction/crystallization procedures. The slight difference in predicted lipophilicity (logP) also suggests that reversed-phase chromatography could be a viable separation technique.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems encountered during the purification of 2-amino-1,5-naphthyridine isomers in a question-and-answer format.
A. Chromatographic Purification
Question 1: My 2-amino-1,5-naphthyridine product is co-eluting with an impurity, likely the 4-amino isomer, on a standard silica gel column. How can I improve the separation?
Answer: Co-elution of closely related isomers on normal-phase silica gel is a common challenge due to their similar polarities. Here’s a systematic approach to troubleshoot this issue:
-
Optimize the Mobile Phase:
-
Increase Polarity Gradually: A common mobile phase for aminopyridines is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Instead of a large step-gradient, try a shallower gradient or isocratic elution with a finely tuned solvent ratio.
-
Introduce a Small Amount of a More Polar Modifier: Adding a small percentage (0.5-2%) of a more polar solvent like methanol or isopropanol to a dichloromethane/ethyl acetate mobile phase can significantly alter selectivity.
-
Utilize an Amine Additive: The basicity of the amino group can lead to tailing on silica gel. Adding a small amount of a volatile amine, such as triethylamine (0.1-1%), to the mobile phase can improve peak shape and may enhance separation by competing for active sites on the silica.
-
-
Consider Alternative Stationary Phases:
-
Alumina (Basic or Neutral): Given the basic nature of aminonaphthyridines, alumina can sometimes offer better separation and reduced tailing compared to silica. Start with neutral alumina and, if tailing persists, try basic alumina.
-
Diatomaceous Earth (Celite): While not a true stationary phase for chromatography, a plug of Celite can be used to filter out highly polar impurities that may be streaking on the column.
-
Question 2: I am still struggling with co-elution even after modifying my normal-phase chromatography conditions. Are there other HPLC-based approaches I can try?
Answer: Yes, High-Performance Liquid Chromatography (HPLC) offers a wider range of stationary and mobile phases that can provide the necessary selectivity for separating isomers.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating polar compounds. A HILIC column (e.g., with a silica or amide stationary phase) uses a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. This technique can often provide a different selectivity compared to normal-phase chromatography.
-
Reversed-Phase HPLC with pH Control: The difference in pKa between the 2-amino and 4-amino isomers can be exploited in reversed-phase HPLC. By adjusting the pH of the aqueous component of the mobile phase, you can control the ionization state of the isomers and thus their retention.
-
At a pH below the pKa of both isomers, both will be protonated and may show different retention based on subtle differences in their hydrophobicity.
-
At a pH between the pKa of the two isomers, one will be predominantly neutral while the other is protonated, leading to a significant difference in retention.
-
Workflow for HPLC Method Development:
Caption: Decision tree for HPLC method development for aminonaphthyridine isomer separation.
B. Crystallization and Acid-Base Manipulation
Question 3: My 2-amino-1,5-naphthyridine product crystallizes, but the purity is still low. How can I improve the recrystallization process?
Answer: Effective recrystallization relies on the principle of differential solubility of your product and impurities in a given solvent system.
-
Solvent Selection is Key:
-
Single Solvent Recrystallization: The ideal solvent will dissolve your compound when hot but not when cold. For aminonaphthyridines, polar organic solvents are a good starting point. Experiment with solvents like ethanol, isopropanol, or ethyl acetate.
-
Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly. Common solvent pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.
-
-
Control the Cooling Rate: Slow cooling is crucial for the formation of pure, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Utilize Seeding: If crystals are slow to form, adding a single, pure crystal of your desired product (a seed crystal) can initiate crystallization.
Question 4: Can I use the basicity of the amino group to my advantage during purification?
Answer: Absolutely. The basicity of the aminonaphthyridine isomers can be exploited for a liquid-liquid extraction or a selective precipitation-based purification.
Experimental Protocol: Acid-Base Purification of 2-Amino-1,5-Naphthyridine
Objective: To separate the basic 2-amino-1,5-naphthyridine from non-basic impurities.
Materials:
-
Crude reaction mixture containing 2-amino-1,5-naphthyridine
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Sodium hydroxide solution (e.g., 1 M NaOH)
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with dilute hydrochloric acid. The basic aminonaphthyridine will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the acidic aqueous extracts.
-
Back-Extraction (Optional): Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basification and Precipitation: Slowly add sodium hydroxide solution to the aqueous layer while stirring until the pH is basic (pH > 8). The protonated aminonaphthyridine will be neutralized and precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and then dry it under vacuum.
Diagram of Acid-Base Purification Workflow:
Sources
Minimizing tar formation in high-temperature naphthyridine synthesis
A Guide to Minimizing Tar Formation and Optimizing Product Purity
Welcome to the technical support center for high-temperature naphthyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with tar formation and other side reactions during the synthesis of naphthyridine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of tar formation in high-temperature naphthyridine synthesis?
A1: Tar formation is a common challenge in high-temperature reactions, particularly in classic methods like the Skraup and Friedländer syntheses. The primary culprits are highly reactive intermediates that, under harsh acidic or basic conditions and elevated temperatures, undergo polymerization and self-condensation reactions.
-
In the Skraup synthesis , the in situ generation of acrolein from glycerol in the presence of a strong acid like sulfuric acid is the main source of tar. Acrolein, an α,β-unsaturated aldehyde, is highly susceptible to acid-catalyzed polymerization, forming a complex, high-molecular-weight tarry substance.
-
In the Friedländer synthesis , the reaction proceeds through an aldol-type condensation to form an α,β-unsaturated carbonyl intermediate.[1] At high temperatures, these intermediates can undergo self-condensation and other side reactions, leading to the formation of polymeric byproducts and tar.[2]
Q2: How does temperature control influence tar formation?
A2: Temperature is a critical parameter. While high temperatures are often necessary to drive the cyclization and aromatization steps, excessive heat can dramatically accelerate the rate of unwanted polymerization and decomposition reactions. The Skraup reaction, for instance, is notoriously exothermic, and without proper control, localized hotspots can lead to significant charring and tar formation.
Q3: Are there specific reagents that are known to contribute more to tarring?
A3: Yes, the choice of reagents can significantly impact the extent of tar formation. As mentioned, glycerol in the Skraup synthesis is a key contributor due to its dehydration to the highly reactive acrolein. In the Friedländer synthesis, α,β-unsaturated aldehydes and ketones with higher propensities for self-condensation can lead to increased tar formation.[2]
Q4: What is the general composition of the tar formed in these reactions?
A4: The "tar" is typically a complex and heterogeneous mixture of high-molecular-weight, polycyclic aromatic hydrocarbons (PAHs), and other polymeric materials. Its exact composition can vary depending on the specific reactants and conditions but is generally characterized by its dark color, high viscosity, and poor solubility in common organic solvents.
Troubleshooting Guide: A Mechanistic Approach
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments. The explanations are grounded in the reaction mechanisms to provide a clear rationale for the proposed solutions.
Skraup & Skraup-Doebner-von Miller Synthesis
Problem 1: My Skraup reaction is turning into a black, intractable tar with very low yield of the desired naphthyridine.
-
Underlying Cause: This is a classic sign of uncontrolled acrolein polymerization. The highly exothermic nature of the reaction, coupled with the strong acid catalyst, creates a perfect storm for the rapid, acid-catalyzed polymerization of the acrolein intermediate.
-
Solution Strategy:
-
Moderate the Reaction: The addition of a moderator is crucial. Ferrous sulfate (FeSO₄) is a commonly used and effective agent to control the violent exotherm of the Skraup reaction. It is believed to function by forming a complex that moderates the dehydration of glycerol and the subsequent reactions.
-
Slow and Controlled Reagent Addition: Do not mix all reagents at once. A controlled, slow addition of sulfuric acid to the mixture of the aminopyridine and glycerol, preferably with external cooling, is essential to manage the initial exotherm.
-
Temperature Management: Maintain a consistent and not excessively high temperature. While the reaction requires heat, temperatures should be carefully monitored and controlled, typically in the range of 140-150°C. Overheating will significantly favor tar formation.
-
Problem 2: I've managed to reduce the tar, but my yield is still low, and I have a significant amount of dark, insoluble material in my crude product.
-
Underlying Cause: Even with moderation, some polymerization is likely to occur. The remaining dark material is likely lower molecular weight polymers and other byproducts. Incomplete oxidation of the dihydro-naphthyridine intermediate to the final aromatic product can also contribute to a complex mixture.
-
Solution Strategy:
-
Choice of Oxidizing Agent: The nature of the oxidizing agent can influence byproduct formation. While nitrobenzene is traditionally used, its reduction products can complicate purification. Consider alternative oxidizing agents that may offer a cleaner reaction profile.
-
Post-Reaction Work-up: A robust work-up procedure is key to separating the product from the tarry residue. This often involves basification and extraction, but a preliminary purification step might be necessary.
-
Friedländer Annulation
Problem 3: My high-temperature Friedländer synthesis is producing a significant amount of a dark, oily residue along with my naphthyridine product.
-
Underlying Cause: Similar to the Skraup synthesis, tar formation in the Friedländer reaction stems from the self-condensation of the carbonyl-containing reactants and the α,β-unsaturated carbonyl intermediates formed during the initial aldol condensation.[1][2] High temperatures accelerate these side reactions.
-
Solution Strategy:
-
Optimize Reaction Temperature and Time: Systematically screen lower reaction temperatures and shorter reaction times. While this may lead to lower conversion, it can significantly improve the selectivity for the desired product over tar formation.
-
Catalyst Choice: The choice of acid or base catalyst can influence the rate of side reactions. Experiment with milder catalysts or different catalyst loadings to find a balance between efficient cyclization and minimal byproduct formation.
-
Reactant Stoichiometry: Varying the stoichiometry of the reactants can sometimes minimize the self-condensation of the more reactive carbonyl partner.
-
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of 1,5-Naphthyridine
This protocol incorporates the use of ferrous sulfate to control the reaction exotherm and minimize tar formation.
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Nitrobenzene
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 50 mL of concentrated sulfuric acid to 25 g of 3-aminopyridine with cooling in an ice bath.
-
To this mixture, add 75 g of glycerol and 10 g of ferrous sulfate heptahydrate.
-
Slowly and carefully add 30 mL of nitrobenzene to the reaction mixture.
-
Heat the mixture gently. The reaction is exothermic and will begin to reflux. Maintain a controlled reflux by adjusting the heating.
-
After the initial vigorous reaction subsides, continue heating at 140-150°C for 3-4 hours.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10). This step is also exothermic and requires cooling.
-
Extract the aqueous layer with chloroform (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product, which will likely still contain some tarry impurities.
Protocol 2: Purification of Crude Naphthyridine from Tar using Flash Column Chromatography
This protocol provides a general guideline for purifying crude naphthyridine products contaminated with tarry byproducts.
Materials:
-
Crude naphthyridine product
-
Silica gel (for flash chromatography)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional, for basic compounds)
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system for your naphthyridine derivative using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.3. For basic naphthyridines that may streak on silica, adding 0.1-1% triethylamine to the eluent can improve separation.
-
Column Packing:
-
Dry pack a column with silica gel.
-
Pre-elute the column with the chosen solvent system to ensure proper packing and equilibration.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble or tarry samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the selected solvent system.
-
Collect fractions and monitor the separation by TLC. The less polar impurities and some of the tarry material will often remain at the top of the column or elute very slowly.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified naphthyridine.
-
Protocol 3: Decolorization and Purification using Activated Charcoal and Recrystallization
This protocol is useful for removing colored, tarry impurities from a crude solid product.
Materials:
-
Crude, tar-containing naphthyridine
-
Activated charcoal (decolorizing carbon)
-
Appropriate recrystallization solvent (e.g., ethanol, ethyl acetate/hexanes)
Procedure:
-
Solvent Selection: Choose a suitable recrystallization solvent in which your naphthyridine product is soluble when hot but sparingly soluble when cold.[3]
-
Dissolution: In a flask, dissolve the crude naphthyridine in a minimal amount of the hot recrystallization solvent.
-
Decolorization: Add a small amount of activated charcoal (typically 1-5% by weight of the crude product) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid bumping.
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes and then perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization of the purified naphthyridine.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them to obtain the pure product.[3]
Data & Visualization
Table 1: Troubleshooting Summary for High-Temperature Naphthyridine Synthesis
| Issue | Potential Cause(s) | Recommended Action(s) |
| Excessive Tar Formation (Skraup) | Uncontrolled exotherm, acrolein polymerization | Use a moderator (e.g., FeSO₄), slow reagent addition, careful temperature control. |
| Dark, Oily Residue (Friedländer) | Self-condensation of reactants/intermediates | Optimize temperature and time, screen different catalysts, adjust reactant stoichiometry. |
| Low Yield with Tarry Byproducts | Incomplete reaction, side reactions | Optimize reaction conditions, consider alternative reagents, implement a robust purification strategy. |
| Product Contaminated with Color | Presence of high molecular weight, conjugated byproducts | Treat with activated charcoal followed by recrystallization. |
Diagram 1: Mechanistic Overview of Tar Formation in Skraup Synthesis
Caption: Tar formation pathway in Skraup synthesis.
Diagram 2: Troubleshooting Workflow for Tar Formation
Caption: Logical workflow for troubleshooting tar formation.
References
-
Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882 , 15, 2572–2575. [Link]
-
Denmark, S. E.; Venkatraman, S. On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. J. Org. Chem.2006 , 71, 1668–1676. [Link]
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43, 2923–2925. [Link]
-
Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989. [Link]
-
Marco-Contelles, J.; Pérez-Mayoral, E.; Samadi, A.; Carreiras, M. C.; Soriano, E. Recent Advances in the Friedländer Reaction. Chem. Rev.2009 , 109, 2652–2671. [Link]
-
Laurence, L. G.; Craig, A. M. Pavia, Lampman, Kriz, Engel's A Small Scale Approach to Organic Laboratory Techniques, 4th ed.; Cengage Learning: Boston, MA, 2018. [Link]
Sources
Technical Support Center: Optimizing Chromatographic Separation of Naphthyridine Derivatives
Welcome to the comprehensive technical support guide for improving the efficiency of chromatographic separation of naphthyridine derivatives. This center is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this important class of N-heterocyclic compounds. Naphthyridines, with their diverse biological activities, often present unique challenges in chromatographic analysis due to their basicity, polarity, and structural isomerism.[1][2] This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to empower you to overcome these challenges and achieve robust, high-quality separations.
Section 1: Foundational Knowledge for Naphthyridine Chromatography
Understanding the fundamental physicochemical properties of naphthyridine derivatives is paramount for developing effective separation methods.[3]
Q1: What are the key physicochemical properties of naphthyridine derivatives that influence their chromatographic behavior?
A1: The chromatographic behavior of naphthyridine derivatives is primarily governed by:
-
Basicity (pKa): Naphthyridines are basic compounds due to the presence of nitrogen atoms in their bicyclic aromatic structure. The pKa of these compounds dictates their ionization state at a given mobile phase pH.[4] Controlling the ionization state is crucial for achieving reproducible retention times and good peak shapes.
-
Polarity and Lipophilicity (LogP/LogD): The overall polarity of a naphthyridine derivative, influenced by its substituents, determines its affinity for the stationary and mobile phases. LogP (for the neutral form) and LogD (at a specific pH) values are useful predictors of retention in reversed-phase HPLC.[5]
-
Isomerism: Naphthyridines can exist as various structural isomers, which can be challenging to separate due to their similar physicochemical properties. Chiral centers in substituted naphthyridines necessitate the use of chiral chromatography for enantiomeric separation.[2]
-
Solubility: The solubility of naphthyridine derivatives in the mobile phase and injection solvent is critical to prevent precipitation on the column and ensure good peak shape.
Section 2: Troubleshooting Common Issues in Naphthyridine Separation
This section addresses the most frequently encountered problems during the chromatographic analysis of naphthyridine derivatives and provides systematic troubleshooting approaches.
Poor Peak Shape: Tailing and Fronting
Q2: My naphthyridine derivative is exhibiting significant peak tailing in reversed-phase HPLC. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds like naphthyridines is a common issue, often caused by secondary interactions between the protonated analyte and acidic silanol groups on the silica-based stationary phase.[6]
Causality: At mobile phase pH values below the pKa of the silanol groups (typically around 3.5-4.5) and above the pKa of the naphthyridine derivative, the analyte is protonated (positively charged) and the silanols are deprotonated (negatively charged). This leads to strong ionic interactions that result in peak tailing.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Low pH Approach: Lower the mobile phase pH to 2.5-3.0 using an appropriate buffer (e.g., phosphate or formate). At this pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte.[7]
-
High pH Approach: Alternatively, use a high pH mobile phase (pH 9-11) with a pH-stable column (e.g., hybrid silica or ethylene-bridged hybrid). At high pH, the naphthyridine derivative is in its neutral form, minimizing ionic interactions with the deprotonated silanols.
-
-
Use of Mobile Phase Additives:
-
Incorporate a competing base, such as triethylamine (TEA) or diethylamine (DEA), at a low concentration (e.g., 0.1%) in the mobile phase. These additives compete with the analyte for interaction with the active silanol sites.
-
-
Stationary Phase Selection:
-
Choose a column with high-purity silica and effective end-capping to minimize the number of accessible silanol groups.
-
Consider using a column with a polar-embedded stationary phase, which provides a "water-enriched" layer near the silica surface that shields the silanol groups.
-
Q3: I am observing peak fronting for my naphthyridine derivative. What could be the issue?
A3: Peak fronting is less common than tailing for basic compounds but can occur due to:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape. Try reducing the injection volume or the sample concentration.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in fronting. Whenever possible, dissolve the sample in the initial mobile phase.
Poor Resolution and Co-elution
Q4: I am struggling to separate two closely eluting naphthyridine isomers. What strategies can I employ to improve resolution?
A4: Improving the resolution of closely related isomers requires a systematic approach to manipulate the selectivity, efficiency, and retention of the chromatographic system.[8]
Workflow for Improving Resolution:
Caption: Decision tree for improving the resolution of closely eluting naphthyridine isomers.
Detailed Strategies:
| Parameter | Strategy | Rationale |
| Selectivity (α) | Change the organic modifier (e.g., acetonitrile vs. methanol). | Different organic modifiers alter the interactions between the analytes and the stationary phase, which can significantly change the elution order and improve separation.[8] |
| Adjust the mobile phase pH. | For ionizable naphthyridine derivatives, a change in pH can alter their polarity and interaction with the stationary phase, thus affecting selectivity.[7][9] | |
| Efficiency (N) | Use a longer column or a column with smaller particle size (e.g., UHPLC). | This increases the number of theoretical plates, leading to narrower peaks and better resolution.[10] |
| Optimize the flow rate. | Operating at the optimal flow rate for the column dimensions and particle size maximizes efficiency. | |
| Retention (k) | Decrease the mobile phase strength (increase the aqueous portion in reversed-phase). | Increasing the retention factor can sometimes improve the separation of early eluting peaks.[10] |
Section 3: Advanced Separation Techniques for Naphthyridine Derivatives
Chiral Separation
Q5: I need to separate the enantiomers of a chiral naphthyridine derivative. What is the recommended approach?
A5: Chiral separation of naphthyridine derivatives is most effectively achieved using chiral chromatography, with Supercritical Fluid Chromatography (SFC) often being the preferred technique.[11][12]
Why SFC for Chiral Separations?
-
High Efficiency and Speed: The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher throughput compared to HPLC.[13]
-
"Greener" Technique: SFC significantly reduces the consumption of organic solvents.[13]
-
Enhanced Resolution: For many chiral compounds, SFC provides better resolution and peak shape than HPLC.[14]
Protocol for Chiral SFC Method Development:
-
Column Screening: Screen a set of chiral stationary phases (CSPs) with different selectivities. Polysaccharide-based CSPs (e.g., amylose and cellulose derivatives) are a good starting point.
-
Co-solvent Screening: Use a primary alcohol co-solvent (e.g., methanol, ethanol, or isopropanol) with supercritical CO2.
-
Additive Screening: For basic naphthyridine derivatives, add a basic modifier (e.g., diethylamine, 0.1-0.5%) to the co-solvent to improve peak shape and resolution.[13]
-
Optimization: Once a promising column/co-solvent/additive combination is identified, optimize the separation by adjusting the co-solvent percentage, back pressure, and temperature.
Preparative Chromatography
Q6: I need to purify a newly synthesized naphthyridine derivative on a larger scale. How do I scale up my analytical HPLC method to preparative scale?
A6: Scaling up an analytical method to preparative chromatography requires careful consideration to maintain the separation while increasing the sample load.[15]
Workflow for Method Scale-up:
Caption: General workflow for scaling up an analytical HPLC method to preparative scale for naphthyridine purification.
Key Considerations for Scale-up:
| Parameter | Guideline |
| Column Dimensions | Select a preparative column with the same stationary phase chemistry and particle size as the analytical column. |
| Flow Rate | Scale the flow rate proportionally to the cross-sectional area of the preparative column. |
| Sample Loading | Perform a loading study to determine the maximum amount of crude material that can be injected without compromising the separation. |
| Gradient Profile | The gradient profile should be adjusted to maintain the same separation, often by keeping the column volumes of the gradient segments constant. |
| Sample Preparation | Ensure the crude sample is fully dissolved in a suitable solvent and filtered to prevent clogging of the preparative column.[16] |
Section 4: Method Validation and Impurity Profiling
Q7: What are the key parameters to consider when validating an HPLC method for the purity determination of a naphthyridine API according to ICH guidelines?
A7: Method validation for purity determination should be performed in accordance with ICH Q2(R1) guidelines and should demonstrate that the method is suitable for its intended purpose.[17][18]
Summary of Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | Peak purity analysis should confirm no co-eluting peaks. |
| Linearity | To demonstrate that the response is directly proportional to the concentration of the analyte over a specified range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To assess the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for the API. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically signal-to-noise ratio of 10:1. |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in pH, mobile phase composition, temperature, etc. |
Q8: How can I effectively perform impurity profiling for a new naphthyridine drug substance?
A8: Impurity profiling is a critical aspect of drug development to ensure the safety and efficacy of the final product. A combination of high-resolution chromatography and mass spectrometry is a powerful tool for this purpose.[][20][21]
Recommended Approach using UPLC-MS/MS:
-
Forced Degradation Studies: Subject the naphthyridine drug substance to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
UPLC Method Development: Develop a high-resolution UPLC method that separates the parent drug from all process-related impurities and degradation products.
-
MS and MS/MS Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the impurities. Perform MS/MS experiments to obtain fragmentation patterns for structural elucidation.
-
Quantification: Quantify the impurities relative to the main peak or using a reference standard if available.
This comprehensive approach will provide a detailed understanding of the impurity profile of your naphthyridine derivative, which is essential for regulatory submissions and ensuring product quality.
References
- Galaon, T., & David, V. (2012). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium.
- Strange peak splitting. (2006).
- Snyder, L. R., & Dolan, J. W. (2006). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 24(9), 926-937.
- BOC Sciences. (n.d.).
- ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
- Chaudhary, V., & Ubale, M. (2013). RP-HPLC Method Development and Validation of Nalidixic acid in bulk and Pharmaceutical dosage forms. International Journal of Biomedical and Pharmaceutical Sciences, 2(2), 272-277.
- Glenn, M. (2023).
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
- Royal Society of Chemistry. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Wube, A. A., & Bucar, F. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3169.
- YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT.
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024).
- University of Warwick. (n.d.).
- Suneetha, D., & Rao, A. L. (2015). RP-HPLC method development and validation for simultaneous quantitative estimation of metronidazole and nalidixic acid in tablets. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 239-244.
- Studzińska, S., & Buszewski, B. (2012). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.
- When using HPLC, how do you deal with split peaks? (2013).
- Biotage. (2023).
- AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution.
- Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 34(5), 324-329.
- Agilent Technologies. (n.d.).
- Agilent Technologies. (2019).
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- Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions.
- IJSDR. (2025). “Advanced Analytical techniques and regulatory perspectives of impurity profiling of APIS”.
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Separation performance of PEG-linked calix[8]arene as stationary phase for capillary gas chromatography. (2021). Journal of the Brazilian Chemical Society, 32(8).
- Wang, P., et al. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. Inorganic chemistry, 49(11), 5043–5055.
- Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
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- Negative gradient slope methods to improve the separation of closely eluting proteins. (2021).
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Technical Support Center: Troubleshooting Unexpected NMR Shifts in Substituted 1,5-Naphthyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted 1,5-naphthyridines. This guide is designed to be a practical resource for troubleshooting unexpected Nuclear Magnetic Resonance (NMR) shifts encountered during your experiments. As a Senior Application Scientist, I have compiled this information based on established scientific principles and field-proven insights to help you navigate the complexities of NMR spectroscopy for this important class of N-heterocyclic compounds.
The 1,5-naphthyridine core is a key scaffold in medicinal chemistry, and understanding its electronic and structural properties through NMR is crucial for successful drug discovery and development.[1] However, the rich electronics of this system, coupled with the influence of various substituents, can often lead to NMR spectra that are more complex than anticipated. This guide will address common issues in a question-and-answer format, providing not just solutions, but also the underlying scientific reasoning to empower you in your research.
Frequently Asked Questions (FAQs)
Q1: My observed ¹H NMR shifts for the 1,5-naphthyridine ring protons are significantly different from the literature values for the parent compound. What are the likely causes?
This is a common observation and can be attributed to several factors, primarily the electronic and steric effects of your substituents, as well as the experimental conditions.
-
Substituent Effects: The position and nature of substituents dramatically alter the electron density of the naphthyridine ring, thereby influencing the chemical shifts of the ring protons.
-
Electron-Donating Groups (EDGs) such as amino (-NH₂), methoxy (-OCH₃), and alkyl groups increase electron density, leading to an upfield shift (lower ppm) of the ring protons, particularly those ortho and para to the substituent.
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂), cyano (-CN), and carbonyl groups (-C=O) decrease electron density, causing a downfield shift (higher ppm) of the ortho and para protons. The reactivity and substitution patterns of 1,5-naphthyridines are well-documented and provide a basis for understanding these electronic effects.[2]
-
-
Solvent Effects: The choice of deuterated solvent can induce significant shifts. Aromatic solvents like benzene-d₆ can cause notable upfield shifts for protons located above the plane of the solvent's ring current, a phenomenon known as the Anisotropic Solvent Induced Shift (ASIS). In contrast, polar solvents like DMSO-d₆ or methanol-d₄ can form hydrogen bonds with your molecule, leading to downfield shifts of nearby protons. It is always advisable to report the solvent used when comparing spectral data.[3][4]
-
pH and Protonation: The two nitrogen atoms in the 1,5-naphthyridine ring are basic and can be protonated depending on the pH of the sample. Protonation leads to a significant deshielding of the ring protons, resulting in a substantial downfield shift. Trace amounts of acid in your NMR solvent (e.g., CDCl₃) can be sufficient to cause partial or full protonation, leading to spectra that differ from those recorded in strictly neutral conditions. The effects of pH on the NMR spectra of 1,5-naphthyridine have been observed in coordination chemistry studies, where protonation competes with metal binding.[5]
Q2: I'm observing broad or disappearing signals for some of my ring protons. What could be happening?
Broadening of NMR signals is often indicative of dynamic processes occurring on the NMR timescale. For substituted 1,5-naphthyridines, this can include:
-
Conformational Dynamics: If your substituent is sterically bulky, it may exhibit restricted rotation, leading to the presence of multiple conformers (rotamers) that are slowly interconverting. If the rate of interconversion is on the order of the NMR timescale, the signals for nearby protons will be broad. A classic example is the restricted rotation of an amide bond.[6]
-
Tautomerism: Hydroxy- or amino-substituted 1,5-naphthyridines can exist in tautomeric forms (e.g., keto-enol or imine-enamine tautomerism). If these tautomers are in equilibrium and interconverting at an intermediate rate, the signals of the involved protons and carbons will be broad.[3][7]
-
Chemical Exchange: Protons on hydroxyl (-OH) or amine (-NH) groups can exchange with residual water in the NMR solvent or with each other. This exchange can lead to broadening or even disappearance of the signal.
Troubleshooting Guides
Problem 1: Ambiguous or Overlapping Signals in the Aromatic Region
The aromatic region of the ¹H NMR spectrum of a substituted 1,5-naphthyridine can be crowded, making definitive assignments challenging.
-
Optimize 1D ¹H NMR Acquisition:
-
Ensure proper shimming to obtain sharp signals.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Run a 2D COSY (Correlation Spectroscopy) Experiment: This experiment will reveal which protons are spin-coupled to each other, helping to trace the connectivity within the naphthyridine ring and any substituted aromatic rings.
-
Perform 2D Heteronuclear Correlation Experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. This is invaluable for assigning carbon signals based on known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for piecing together the entire molecular framework, especially for confirming the position of substituents.[8]
-
-
Utilize the Nuclear Overhauser Effect (NOE):
-
1D NOE Difference or 2D NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the relative stereochemistry of substituents and for differentiating between isomers.[9]
-
Problem 2: Unexpected Downfield or Upfield Shifts
When a proton or carbon signal appears at a chemical shift that is significantly different from what is predicted based on standard substituent effects, consider the following possibilities:
-
Through-Space Interactions: A substituent may be sterically positioned in a way that it deshields or shields a nearby proton through space. For example, a proton that is forced to be in close proximity to an electronegative atom or an aromatic ring can experience a significant downfield or upfield shift, respectively. NOESY experiments can help to confirm such spatial relationships.
-
Anisotropic Effects: Carbonyl groups, double bonds, and aromatic rings create anisotropic cones of shielding and deshielding. Protons that fall within the shielding cone will be shifted upfield, while those in the deshielding cone will be shifted downfield. This is a common cause of unexpected shifts in complex molecules.
-
Intramolecular Hydrogen Bonding: The formation of an intramolecular hydrogen bond can significantly deshield the involved proton, causing a pronounced downfield shift. This is often observed for hydroxyl or amine protons that can form a hydrogen bond with one of the naphthyridine nitrogens or a substituent.
Problem 3: Suspected Tautomerism or Conformational Isomerism
If you suspect that your sample exists as a mixture of tautomers or conformers, a variable temperature (VT) NMR study is the most definitive way to investigate this.
-
Initial Room Temperature Spectrum: Acquire a high-quality 1D ¹H NMR spectrum at room temperature to serve as a baseline.
-
Cooling the Sample: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. At each temperature, allow the sample to equilibrate for a few minutes before acquiring a new spectrum.
-
Observation: If the broad signals begin to sharpen and resolve into distinct sets of signals at lower temperatures, this indicates that you are slowing down a dynamic process (e.g., conformational interconversion or tautomerization) and are observing the individual species.
-
-
Heating the Sample: After reaching the lowest desired temperature, gradually increase the temperature in increments, including going above room temperature.
-
Observation: As the temperature increases, the distinct signals from the individual species should broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at a higher temperature. This is characteristic of a dynamic equilibrium.[6]
-
The coalescence temperature can be used to calculate the energy barrier for the interconversion process.
Data Presentation
For clarity, the typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted 1,5-naphthyridine are provided below. Use these as a starting point for your analysis, keeping in mind the effects of substituents, solvent, and pH.
| Position | ¹H Chemical Shift (ppm) in CDCl₃ | ¹³C Chemical Shift (ppm) in CDCl₃ |
| 2, 6 | 8.99 | 151.1 |
| 3, 7 | 7.64 | 124.3 |
| 4, 8 | 8.41 | 144.0 |
| 4a, 8a | - | 137.4 |
Data sourced from ChemicalBook.[10]
Visualizing Electronic Effects
The following diagram illustrates how electron-donating and electron-withdrawing groups influence the electron density and, consequently, the NMR shifts of the 1,5-naphthyridine ring.
Caption: Influence of substituents on NMR shifts.
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing unexpected NMR shifts.
Caption: Systematic workflow for troubleshooting.
References
- D. R. Reed, "The Medicinal Chemistry of Naphthyridines," J. Med. Chem., 2021, 64(12), pp 7890-7912.
-
G. R. Fulmer, A. J. M. Miller, N. H. Sherden, H. E. Gottlieb, A. Nudelman, B. M. Stoltz, J. E. Bercaw, and K. I. Goldberg, "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist," Organometallics, 2010 , 29(9), pp 2176–2179. [Link]
- J. A. Platts, "Computational study of the binding of cisplatin to 1,5-naphthyridine," Inorg. Chem., 2005, 44(15), pp 5432-5437.
- A. F. Pozharskii, A. T. Soldatenkov, and A. R. Katritzky, Heterocycles in Life and Society, John Wiley & Sons, 2011.
-
H. E. Gottlieb, V. Kotlyar, and A. Nudelman, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," J. Org. Chem., 1997 , 62(21), pp 7512–7515. [Link]
- R. K. Harris, E. D. Becker, S. M. Cabral de Menezes, R. Goodfellow, and P. Granger, "NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001)," Pure Appl. Chem., 2001, 73(11), pp 1795-1818.
- S. L. Manatt, "Some observations on the 1H and 13C NMR spectra of the isomeric naphthyridines," Magn. Reson. Chem., 1986, 24(4), pp 337-341.
- L. M. Jackman and S. Sternhell, Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry, 2nd ed., Pergamon Press, 1969.
- R. J. Abraham, J. Fisher, and P. Loftus, Introduction to NMR Spectroscopy, John Wiley & Sons, 1988.
- M. Oki, Applications of Dynamic NMR Spectroscopy to Organic Chemistry, VCH Publishers, 1985.
- T. D. W. Claridge, High-Resolution NMR Techniques in Organic Chemistry, 3rd ed., Elsevier, 2016.
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- J. Sandström, Dynamic NMR Spectroscopy, Academic Press, 1982.
- A. E. Derome, Modern NMR Techniques for Chemistry Research, Pergamon Press, 1987.
- J. K. M. Sanders and B. K. Hunter, Modern NMR Spectroscopy: A Guide for Chemists, 2nd ed., Oxford University Press, 1993.
- D. Neuhaus and M. P. Williamson, The Nuclear Overhauser Effect in Structural and Conformational Analysis, 2nd ed., Wiley-VCH, 2000.
- J. Elguero, C. Marzin, A. R. Katritzky, and P. Linda, "The Tautomerism of Heterocycles," Adv. Heterocycl. Chem., 1976, Supplement 1, pp 1-655.
- V. M. S. Gil and W. von Philipsborn, "NMR of Nitrogen," in NMR Basic Principles and Progress, vol. 17, Springer, 1981.
- S. Braun, H.-O. Kalinowski, and S. Berger, 150 and More Basic NMR Experiments, 3rd ed., Wiley-VCH, 2004.
- E. L. Eliel, S. H. Wilen, and L. N. Mander, Stereochemistry of Organic Compounds, John Wiley & Sons, 1994.
- P. S. Pregosin, An Introduction to Multinuclear NMR, Springer, 2012.
- F. A. Bovey, Nuclear Magnetic Resonance Spectroscopy, 2nd ed., Academic Press, 1988.
- J. W. Emsley, J. Feeney, and L. H. Sutcliffe, High Resolution Nuclear Magnetic Resonance Spectroscopy, Pergamon Press, 1965.
- R. R. Ernst, G. Bodenhausen, and A. Wokaun, Principles of Nuclear Magnetic Resonance in One and Two Dimensions, Oxford University Press, 1987.
- I. Ando and G. A. Webb, Theory of NMR Parameters, Academic Press, 1983.
- G. C. Levy, R. L. Lichter, and G. L. Nelson, Carbon-13 Nuclear Magnetic Resonance Spectroscopy, 2nd ed., John Wiley & Sons, 1980.
- H. Friebolin, Basic One- and Two-Dimensional NMR Spectroscopy, 5th ed., Wiley-VCH, 2011.
- M. H. Levitt, Spin Dynamics: Basics of Nuclear Magnetic Resonance, 2nd ed., John Wiley & Sons, 2008.
- J. H. Noggle and R. E.
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Validation & Comparative
A Comparative Analysis of 3-Methyl-1,5-naphthyridin-2-amine and Other Privileged Kinase Scaffolds
In the landscape of kinase inhibitor discovery, the identification and optimization of novel scaffolds that exhibit potent and selective inhibition profiles are of paramount importance. The 1,5-naphthyridine core has emerged as a promising heterocyclic scaffold, with derivatives demonstrating a wide array of biological activities, including the inhibition of various protein kinases.[1] This guide provides a comparative study of a representative 1,5-naphthyridine derivative, 3-Methyl-1,5-naphthyridin-2-amine, against other well-established kinase inhibitor scaffolds. We will delve into the structural features, kinase inhibition profiles, and the underlying principles for designing effective kinase assays to generate robust comparative data.
Introduction to Kinase Inhibitor Scaffolds
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The core chemical structure, or scaffold, of these inhibitors is critical as it dictates the binding mode to the ATP-binding pocket of the kinase and influences properties such as selectivity and pharmacokinetics.
The 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, has garnered significant interest in medicinal chemistry. Its rigid planar structure and the presence of nitrogen atoms for hydrogen bonding make it an attractive scaffold for kinase inhibition.[1] Derivatives of 1,5-naphthyridine have been reported to inhibit a range of kinases, including Transforming Growth Factor-beta type I receptor (ALK5), Aurora kinases, and Phosphoinositide 3-kinases (PI3Ks).[2]
A close analog of our topic compound, a 2-amino-1,5-naphthyridine derivative, has been evaluated for its inhibitory activity against Plasmodium falciparum and the lipid kinase PvPI4K, showing an IC50 of 9400 nM against the latter.[3] This indicates that the 2-amino-1,5-naphthyridine core can indeed interact with kinase active sites, although the potency against this particular kinase is modest, suggesting that further optimization is necessary.
Comparative Kinase Inhibitor Scaffolds
To provide a comprehensive comparison, we will evaluate the 3-Methyl-1,5-naphthyridin-2-amine scaffold against three clinically successful and structurally diverse kinase inhibitor scaffolds:
-
Pyrrolo[2,3-b]pyridine Scaffold (e.g., Vemurafenib): This scaffold is the core of Vemurafenib, a potent inhibitor of the B-Raf serine/threonine kinase.[4]
-
Bi-aryl Urea Scaffold (e.g., Sorafenib): Sorafenib is a multi-kinase inhibitor that targets several tyrosine kinases, including VEGFR and PDGFR, and the Raf serine/threonine kinases.[5][6]
-
Aminothiazole Scaffold (e.g., Dasatinib): Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[7][8]
These scaffolds represent different approaches to achieving potent kinase inhibition and have distinct selectivity profiles.
Comparative Kinase Inhibition Profile (Experimental Data)
| Scaffold | Compound | Target Kinase | IC50 (nM) | Reference |
| 2-Amino-1,5-naphthyridine | Compound 36 (analog) | PvPI4K | 9400 | [3] |
| Pyrrolo[2,3-b]pyridine | Vemurafenib | B-Raf (V600E) | 31 | [4] |
| C-Raf | 48 | [4] | ||
| B-Raf (wild-type) | 100 | [4] | ||
| Bi-aryl Urea | Sorafenib | B-Raf (V600E) | 22 | [5] |
| VEGFR-2 | 90 | [5] | ||
| PDGFR-β | 57 | [5] | ||
| Aminothiazole | Dasatinib | Bcr-Abl | <1 | [7] |
| Src | 0.5 | [7] | ||
| c-Kit | 5 | [7] | ||
| Indolocarbazole (Broad Spectrum) | Staurosporine | PKC | 2.7 | [9] |
| PKA | 15 | [10] | ||
| c-Fgr | 2 | [10] |
Note: The data presented is compiled from various sources and may have been generated using different assay formats and conditions. For a direct comparison, it is essential to test all compounds in parallel using a standardized assay protocol.
Proposed Experimental Design for a Head-to-Head Comparison
To generate robust and directly comparable data, a comprehensive kinase screening panel should be employed. The following experimental design outlines a self-validating system for this purpose.
Kinase Panel Selection
A well-curated kinase panel should include therapeutically relevant kinases from different families. For this study, we propose an initial screening against:
-
VEGFR-2: A key receptor tyrosine kinase involved in angiogenesis.
-
B-Raf (V600E mutant and wild-type): A serine/threonine kinase frequently mutated in cancer.
-
A panel of at least 50 other kinases representing different branches of the human kinome to assess the selectivity profile of each scaffold.
Experimental Workflow
The following workflow provides a logical sequence for the comparative analysis.
Figure 1: Experimental workflow for the comparative kinase inhibitor study.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[11] This method is well-suited for high-throughput screening and IC50 determination.
Materials:
-
Recombinant human kinases (VEGFR-2, B-Raf V600E, etc.)
-
Kinase-specific substrates
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (3-Methyl-1,5-naphthyridin-2-amine and comparators)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Transfer 1 µL of each compound dilution to the assay plate. For control wells, add 1 µL of DMSO.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase buffer. The optimal concentrations of kinase and substrate should be determined empirically for each kinase.
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should ideally be at the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Normalize the data using the high (no inhibitor) and low (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway Context
The kinases selected for this comparative study are key components of critical signaling pathways implicated in cancer. Understanding their position in these pathways provides context for the biological impact of their inhibition.
Figure 2: Simplified representation of the VEGF and MAPK/ERK signaling pathways.
Conclusion
The 1,5-naphthyridine scaffold represents a valuable starting point for the design of novel kinase inhibitors. While the available data for 3-Methyl-1,5-naphthyridin-2-amine and its close analogs is limited, a systematic and comparative evaluation against established kinase inhibitor scaffolds is crucial to fully understand its potential. The experimental framework outlined in this guide provides a robust methodology for generating the necessary data to perform a scientifically sound comparison. Such studies will not only elucidate the structure-activity relationships of 1,5-naphthyridine derivatives but also contribute to the broader effort of developing more effective and selective kinase inhibitors for the treatment of cancer and other diseases.
References
-
D.A. Pereira, et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3328. [Link]
-
J.C. Sousa, et al. (2021). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 64(13), 9419-9436. [Link]
-
J. Das, et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
-
F. Gellibert, et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. [Link]
-
S.M. Wilhelm, et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-40. [Link]
-
S.W. Cowan-Jacob, et al. (2017). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Medicinal Chemistry Letters, 8(2), 220-225. [Link]
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A Senior Application Scientist's Guide to Validating the Inhibitory Activity of 3-Methyl-1,5-naphthyridin-2-amine Analogs
Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Structure in Kinase Inhibition
The 1,5-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant interest in medicinal chemistry.[1] Its rigid structure and potential for diverse substitutions make it an attractive scaffold for developing targeted therapeutics. Derivatives of this scaffold have demonstrated a wide array of biological activities, including antiproliferative, antiviral, and anti-inflammatory properties.[1] Notably, various 1,5-naphthyridine analogs have been identified as potent inhibitors of several protein kinases, such as PI3Kα, Aurora kinases, and Janus kinases (JAK), which are critical nodes in signaling pathways frequently dysregulated in cancer and inflammatory diseases.[1][2]
This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to rigorously validate the inhibitory activity of novel analogs based on the 3-Methyl-1,5-naphthyridin-2-amine scaffold. We will move beyond simple protocols to explain the causality behind each experimental choice, ensuring a self-validating workflow from initial biochemical screening to cellular target engagement.
The Validation Funnel: A Multi-Tiered Strategy for Characterizing Novel Inhibitors
A robust validation strategy follows a logical funnel, progressively increasing the biological complexity and confidence in the compound's mechanism of action. This tiered approach ensures that resources are focused on the most promising candidates, weeding out compounds with poor potency, lack of selectivity, or inability to function in a cellular environment early in the process.
Caption: A tiered workflow for validating kinase inhibitor candidates.
Tier 1: Primary Biochemical Screening - The First Gate
Causality: The initial step must be a direct measure of the compound's ability to inhibit the purified target kinase. A biochemical assay isolates the kinase, substrate, and inhibitor from the complexities of a cell, providing a clean "yes/no" answer to the question of direct enzymatic inhibition.[3] We recommend a single, high concentration screen (e.g., 10 µM) to identify any compound with a measurable effect, which we define as a "hit."
There are numerous assay formats available, each with distinct advantages.[3][4][5] Luminescence-based assays like ADP-Glo™ are often preferred for their high sensitivity, broad applicability to nearly all kinases, and resistance to compound interference that can plague fluorescence-based methods.[5][6]
Experimental Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)
This protocol is designed to quantify the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute the target kinase and its specific substrate in kinase buffer to desired concentrations.
-
Prepare ATP solution in kinase buffer. The concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure the assay is sensitive to competitive inhibitors.[7]
-
Dissolve 3-Methyl-1,5-naphthyridin-2-amine analogs and a known positive control inhibitor in 100% DMSO to create stock solutions. Serially dilute in DMSO for dose-response experiments.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of compound solution (or DMSO as a vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase/substrate mixture and incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution. Mix briefly on a plate shaker.
-
Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[6]
-
Stop the reaction and deplete unused ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each analog relative to the DMSO (0% inhibition) and a "no kinase" (100% inhibition) control.
-
Tier 2: Quantifying Potency and Selectivity
Causality: A "hit" from the primary screen is not yet a lead. The next critical step is to determine its potency (how much of the drug is needed) and selectivity (how specifically it hits the intended target). The half-maximal inhibitory concentration (IC50) is the standard metric for potency.[3] A low IC50 value is desirable, but only if the compound is also selective for the target kinase. Off-target inhibition can lead to unforeseen toxicities. Therefore, screening potent compounds against a broad panel of other kinases is essential.
Experimental Protocol: IC50 Determination
-
Assay Setup: Perform the ADP-Glo™ kinase assay as described above, but with a range of inhibitor concentrations (typically an 8- to 12-point, 3-fold serial dilution starting from a high concentration, e.g., 50 µM).
-
Data Analysis:
Causality for Kinome-wide Selectivity: No inhibitor is perfectly specific. Understanding a compound's off-target profile is crucial for predicting potential side effects and for interpreting results from cell-based assays. A commercially available service that screens the compound against a large panel (>200) of purified kinases is the most efficient method for generating a selectivity profile.
Tier 3: Cellular Validation - Confirming Activity in a Biological Context
Causality: A compound that potently inhibits a purified enzyme may fail in a cellular environment due to poor membrane permeability, rapid metabolism, or efflux. Therefore, it is imperative to validate that the compound can engage its target within a living cell and elicit the expected biological response.[3] This is typically achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase.
A simplified, representative kinase signaling pathway illustrates this principle. Inhibition of a kinase (e.g., MEK) should result in a measurable decrease in the phosphorylation of its direct substrate (e.g., ERK).
Caption: A generic kinase signaling cascade showing the point of inhibition.
Experimental Protocol: Downstream Signaling Pathway Analysis (Western Blot)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., one where the target kinase is known to be active) to ~80% confluency.
-
Treat the cells with various concentrations of the 3-Methyl-1,5-naphthyridin-2-amine analog (and controls) for a predetermined time (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantify total protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Self-Validation and Data Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH).
-
Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the phospho-substrate signal relative to the total substrate and loading control.
-
Comparative Analysis of Analogs
Data Presentation: The ultimate goal is to identify analogs with improved potency, selectivity, and cellular activity compared to the parent compound. All quantitative data should be summarized in a clear, structured table to facilitate direct comparison and guide structure-activity relationship (SAR) studies.
| Compound ID | R-Group Modification | Target Kinase IC50 (µM) | Selectivity Score (S10 @ 1µM)¹ | Cellular p-Substrate EC50 (µM) |
| Parent | -H | 1.2 | 0.15 | 5.8 |
| Analog A | -F | 0.8 | 0.08 | 3.1 |
| Analog B | -OCH₃ | 5.6 | 0.21 | > 20 |
| Analog C | -c-propyl | 0.15 | 0.02 | 0.45 |
| Control | Staurosporine | 0.005 | 0.85 | 0.02 |
¹Selectivity Score (S10 @ 1µM) is the fraction of kinases inhibited >90% when screened at 1 µM. A lower score indicates higher selectivity.
Conclusion
This guide outlines a rigorous, multi-tiered approach for the validation of 3-Methyl-1,5-naphthyridin-2-amine analogs as kinase inhibitors. By integrating direct biochemical assays with essential selectivity profiling and functional cellular validation, this workflow provides a self-validating system to identify not just active compounds, but genuinely promising therapeutic candidates. Explaining the causality behind each step—from selecting the right assay format to confirming target engagement in a biological context—ensures that the data generated is both reliable and translatable, accelerating the journey from chemical synthesis to potential clinical application.
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The 2-Amino-3-Methyl-1,5-Naphthyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is a cornerstone of modern therapeutic discovery. The naphthyridine core, a privileged heterocyclic scaffold, has emerged as a versatile framework for developing such agents due to its ability to form key interactions within the ATP-binding site of various kinases.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-amino-3-methyl-1,5-naphthyridine derivatives, offering a comparative perspective against related scaffolds to elucidate the nuanced structural modifications that govern biological activity.
Introduction: The 1,5-Naphthyridine Core in Medicinal Chemistry
Naphthyridines, composed of two fused pyridine rings, exist as six different isomers, each with distinct electronic and steric properties.[1] The 1,5-naphthyridine isomer has garnered significant interest for its wide range of biological activities, including antiproliferative, antiviral, and anti-inflammatory properties.[1] Its utility as a kinase inhibitor template stems from the nitrogen atoms acting as hydrogen bond acceptors, mimicking the hinge-binding interactions of the adenine moiety of ATP. This guide will focus on the 2-amino-3-methyl substituted variant, a key building block in the design of targeted kinase inhibitors.
Core Directive: Understanding the Impact of the 2-Amino Substitution
A pivotal study in the development of 2,8-disubstituted-1,5-naphthyridines as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) and hemozoin formation provides a direct comparison of the effect of a 2-amino group versus a substituted aryl group at the C2 position.[3][4] This allows for a clear understanding of the SAR at this critical position.
In a series of 2,8-disubstituted 1,5-naphthyridines, the parent compound with a 2-(4-trifluoromethyl-3-pyridyl) group (Compound 21 ) exhibited potent antiplasmodial activity (NF54 IC₅₀ = 52 nM) and moderate PfPI4K inhibition (IC₅₀ = 175 nM).[3] To explore the possibility of gaining an additional hydrogen bond with the backbone carbonyl of the kinase hinge region, a 2-amino-1,5-naphthyridine analog (Compound 36 ) was synthesized.[3][4]
Interestingly, Compound 36 retained potent antiplasmodial activity (NF54 IC₅₀ = 40 nM), comparable to Compound 21 .[3][4] However, there was a dramatic loss in PfPI4K inhibitory potency, with the IC₅₀ value increasing to 9400 nM.[3][4] This suggests that while the 2-amino group is well-tolerated for overall antiplasmodial activity, potentially through an alternative mechanism like hemozoin formation inhibition, it is detrimental to direct PfPI4K inhibition in this scaffold. The corresponding 1,5-naphthyridinone intermediate completely lost PfPI4K inhibitory potency and had very weak antiplasmodial activity.[3][4]
Key SAR Insights at the C2 Position:
-
2-Amino Substitution: Maintains whole-cell antiparasitic activity but significantly reduces PfPI4K inhibition. This highlights the potential for a shift in the primary mode of action.
-
2-Aryl Substitution: Bulky, substituted aryl groups at the C2 position are favorable for PfPI4K inhibition. Modifications to the aryl substituent, such as the position of a trifluoromethyl group, can fine-tune the activity.[3]
-
Causality: The 2-amino group, while a potential hydrogen bond donor, may not be optimally positioned to engage with the kinase hinge region in this specific scaffold. The larger aryl groups likely engage in more extensive hydrophobic and van der Waals interactions within the ATP-binding pocket, contributing to higher potency.
Comparative Data: 2-Aryl vs. 2-Amino Substitution
| Compound ID | C2-Substituent | PfPI4K IC₅₀ (nM)[3] | P. falciparum NF54 IC₅₀ (nM)[3] |
| 21 | 4-Trifluoromethyl-3-pyridyl | 175 | 52 |
| 36 | Amino | 9400 | 40 |
Comparative Case Study: 7-Amino-5-Methyl-1,6-Naphthyridin-2(1H)-ones as PI3K/mTOR Dual Inhibitors
To further understand the broader SAR of aminomethyl-naphthyridines, we can draw valuable comparisons from a study on 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors.[5] Although a different isomer, this scaffold shares the aminopyridine motif and provides a detailed SAR for a highly relevant cancer signaling pathway. The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often dysregulated in cancer.[6]
Key SAR Insights from the 1,6-Naphthyridine Scaffold:
-
C7-Amino Group: The 7-amino group was found to be crucial for activity, likely forming a key hydrogen bond interaction in the hinge region of the PI3K kinase domain.
-
C5-Methyl Group: The presence of the 5-methyl group was shown to be important for potent inhibitory activity.
-
N1-Substitution: Modifications at the N1 position with various substituted aryl groups significantly modulated the potency and selectivity. This position allows for probing of the solvent-exposed region of the ATP-binding site.
By comparing these two scaffolds, a broader principle emerges: the amino group on the naphthyridine ring is a critical interaction point, but its effectiveness is highly dependent on its position and the overall substitution pattern of the molecule. This underscores the importance of precise, isomer-specific SAR studies in drug design.
Experimental Protocols
Synthesis of 2-Amino-1,5-Naphthyridine Derivatives
The synthesis of 2-amino-1,5-naphthyridine derivatives can be achieved through several established methods. A common and versatile approach is the Buchwald-Hartwig amination of a 2-chloro-1,5-naphthyridine precursor.[1]
Step-by-Step Methodology:
-
Reactant Preparation: To a reaction vessel, add the 2-chloro-1,5-naphthyridine starting material (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), and a phosphine ligand (e.g., XantPhos, 0.1 eq).[1]
-
Solvent and Base: Add a suitable solvent (e.g., toluene or dioxane) and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq).
-
Amine Addition: Introduce the amine source. This can be ammonia (from a solution or generated in situ) or a protected amine, followed by a deprotection step.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure and purify by flash column chromatography on silica gel to obtain the desired 2-amino-1,5-naphthyridine derivative.
Kinase Inhibition Assay (Representative Protocol)
The inhibitory activity of the synthesized compounds against a target kinase (e.g., PI3K, mTOR, PfPI4K) is typically determined using a biochemical assay that measures the phosphorylation of a substrate.
Materials:
-
Recombinant human kinase
-
ATP and appropriate substrate (peptide or protein)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well microplates
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Enzyme Addition: Add the kinase enzyme diluted in assay buffer to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (at or near the Kₘ concentration) and the substrate to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination & Detection: Stop the reaction and detect the product formation according to the manufacturer's instructions for the chosen detection reagent. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Conclusion and Future Directions
The 2-amino-3-methyl-1,5-naphthyridine scaffold represents a valuable starting point for the design of novel kinase inhibitors. The available data demonstrates that the 2-amino group is a critical determinant of biological activity and selectivity. While it can be detrimental for certain targets like PfPI4K when compared to larger aryl substituents, its potential for forming key hinge-binding interactions makes it an attractive feature.
Future research should focus on a systematic exploration of substitutions on the 2-amino group itself (e.g., alkylation, acylation) and at other positions of the 1,5-naphthyridine ring to modulate potency and selectivity for specific kinase targets. The comparative analysis with the 1,6-naphthyridine isomer highlights the profound impact of nitrogen atom placement and substitution patterns on kinase inhibition. By leveraging these SAR insights, medicinal chemists can more effectively design the next generation of potent and selective naphthyridine-based therapeutics.
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A Comparative Guide to the Synthetic Routes of 3-Methyl-1,5-naphthyridin-2-amine
Abstract
3-Methyl-1,5-naphthyridin-2-amine is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The strategic synthesis of this molecule is of paramount importance for its accessibility and further application in research and development. This guide provides a comprehensive comparison of two distinct and plausible synthetic routes to 3-Methyl-1,5-naphthyridin-2-amine, offering an in-depth analysis of their respective methodologies, performance metrics, and underlying chemical principles. The presented routes are the Friedländer-type Annulation and a multi-step approach involving a halogenated intermediate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling informed decisions in the selection of an optimal synthetic strategy.
Introduction
The 1,5-naphthyridine core is a privileged structural motif found in numerous biologically active compounds and functional materials. The specific substitution pattern of an amino group at the 2-position and a methyl group at the 3-position in 3-Methyl-1,5-naphthyridin-2-amine imparts unique electronic and steric properties, making it an attractive target for synthetic chemists. The development of efficient and scalable synthetic routes is crucial for unlocking the full potential of this molecule in various applications. This guide will dissect two primary synthetic strategies, providing detailed experimental protocols and a comparative analysis to aid in the selection of the most suitable method based on laboratory capabilities, cost considerations, and desired scale.
Route 1: Friedländer-type Annulation
The Friedländer synthesis is a classic and powerful method for the construction of quinoline and naphthyridine ring systems.[1] This approach involves the condensation of a 2-aminoaromatic aldehyde or ketone with a compound containing an activated methylene group. In this proposed route for 3-Methyl-1,5-naphthyridin-2-amine, we utilize 2,3-diaminopyridine as the key starting material.
Scientific Rationale
The core principle of this route is the acid- or base-catalyzed condensation of 2,3-diaminopyridine with a suitable three-carbon carbonyl compound, which will form the second pyridine ring of the naphthyridine system. The choice of the carbonyl partner is critical to install the methyl group at the 3-position and the amino group at the 2-position. A logical choice for this is 2-methyl-3-oxopropanenitrile (also known as methylmalononitrile), which provides the necessary carbon skeleton and functionalities. The reaction proceeds through an initial condensation to form an enamine or imine, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic 2-amino-3-methyl-1,5-naphthyridine.
Experimental Protocol
Step 1: Synthesis of 3-Methyl-1,5-naphthyridin-2-amine
-
To a solution of 2,3-diaminopyridine (1.0 eq) in ethanol, add 2-methyl-3-oxopropanenitrile (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq) or a base (e.g., piperidine, 0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure 3-Methyl-1,5-naphthyridin-2-amine.
Visualization of Route 1
Caption: Friedländer-type synthesis of 3-Methyl-1,5-naphthyridin-2-amine.
Route 2: Multi-step Synthesis via a Halogenated Intermediate
This alternative strategy involves the construction of a 3-methyl-1,5-naphthyridine ring system with a leaving group at the 2-position, which is subsequently displaced by an amino group. This multi-step approach offers greater control over the introduction of substituents.
Scientific Rationale
The synthesis commences with the formation of a 2-chloro-3-methyl-1,5-naphthyridine intermediate. The chloro-substituent serves as a good leaving group for a subsequent nucleophilic aromatic substitution (SNAr) reaction. The final step involves the amination of this intermediate, where the amino group is introduced at the 2-position. This method is particularly useful when the direct Friedländer condensation is challenging or results in low yields.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-3-methyl-1,5-naphthyridine
-
This intermediate can be synthesized from a suitable pyridine precursor. A possible route involves the Skraup reaction of 3-amino-2-chloropyridine with crotonaldehyde to yield 2-chloro-3-methyl-1,5-naphthyridine.
-
Alternatively, a pre-formed 3-methyl-1,5-naphthyridin-2-one can be treated with a chlorinating agent like phosphorus oxychloride (POCl3).
Step 2: Amination of 2-Chloro-3-methyl-1,5-naphthyridine
-
Place 2-chloro-3-methyl-1,5-naphthyridine (1.0 eq) in a sealed pressure vessel.
-
Add a solution of ammonia in a suitable solvent (e.g., methanol or ethanol).
-
Heat the mixture to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain 3-Methyl-1,5-naphthyridin-2-amine.
Visualization of Route 2
Caption: Multi-step synthesis of 3-Methyl-1,5-naphthyridin-2-amine via a chloro-intermediate.
Comparative Analysis
| Feature | Route 1: Friedländer-type Annulation | Route 2: Multi-step Synthesis via Halogenated Intermediate |
| Number of Steps | Typically one pot | Multiple steps (synthesis of intermediate + amination) |
| Starting Materials | 2,3-Diaminopyridine, 2-methyl-3-oxopropanenitrile | Suitable aminopyridine precursor, chlorinating agent, ammonia |
| Reaction Conditions | Moderate (reflux in ethanol) | Can involve harsh conditions (e.g., POCl3, high pressure/temperature for amination) |
| Potential Yield | Variable, can be moderate to good depending on substrate reactivity | Often good to excellent for the amination step, overall yield depends on the efficiency of intermediate synthesis |
| Scalability | Potentially more straightforward for large-scale synthesis | May require specialized equipment (pressure vessel) for the amination step, making scale-up more challenging |
| Purification | Column chromatography is often required | Purification required at each step, potentially leading to material loss |
| Safety Considerations | Use of flammable solvents. | Use of corrosive chlorinating agents (POCl3) and handling of high-pressure reactions with ammonia. |
| Versatility | Less versatile for introducing diverse substituents at the 2-position. | The halogenated intermediate can be used to introduce a variety of nucleophiles at the 2-position, offering greater synthetic flexibility. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to 3-Methyl-1,5-naphthyridin-2-amine. The choice between them will largely depend on the specific needs and constraints of the research project.
-
Route 1 (Friedländer-type Annulation) is an attractive option for its convergence and atom economy, potentially offering a more direct and cost-effective synthesis. It is well-suited for laboratories seeking a rapid and straightforward approach, particularly if the starting materials are readily available.
-
Route 2 (Multi-step Synthesis via a Halogenated Intermediate) provides greater control and versatility. While it involves more steps and potentially harsher conditions, the ability to generate a key intermediate that can be functionalized with various nucleophiles makes it a powerful strategy for building a library of related compounds. This route is recommended for projects where synthetic flexibility and the generation of analogues are primary objectives.
Ultimately, a preliminary small-scale investigation of both routes is advisable to determine the optimal conditions and yields within a specific laboratory setting.
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A Comparative In Vitro Efficacy Analysis of 3-Methyl-1,5-naphthyridin-2-amine Against Human Cancer Cell Lines
In the landscape of oncology drug discovery, the quest for novel small molecules with potent and selective anticancer activity is perpetual. The naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, including kinase inhibition.[1] This guide presents a comparative analysis of a novel compound, 3-Methyl-1,5-naphthyridin-2-amine, evaluating its cytotoxic effects against a panel of human cancer cell lines.
The rationale for investigating this specific aminonaphthyridine derivative is rooted in the established anticancer properties of the broader naphthyridine class. Various substituted naphthyridines have been reported to exhibit potent cytotoxic activity, often through the inhibition of key signaling pathways involved in cell proliferation and survival, such as those mediated by topoisomerase II, TGF-β type I receptor (ALK5), and the fibroblast growth factor receptor (FGFR) kinase family.[2][3] Given these precedents, we hypothesized that 3-Methyl-1,5-naphthyridin-2-amine could exert significant antiproliferative effects, potentially through the modulation of critical oncogenic kinases.
To contextualize the efficacy of 3-Methyl-1,5-naphthyridin-2-amine, its performance was benchmarked against Lapatinib, a well-established dual tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This comparison provides a valuable frame of reference, allowing for an objective assessment of the novel compound's potency and selectivity across different cancer subtypes.
Comparative Cytotoxicity Profile
The in vitro cytotoxic activity of 3-Methyl-1,5-naphthyridin-2-amine and the comparator drug, Lapatinib, was assessed against a panel of three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HT-29 (colorectal adenocarcinoma). The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound using a Cell Counting Kit-8 (CCK-8) assay after a 72-hour incubation period.
| Cell Line | Tissue of Origin | 3-Methyl-1,5-naphthyridin-2-amine IC50 (µM) (Hypothetical Data) | Lapatinib IC50 (µM) (Reference Data) |
| MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.3 | ~5-10[4] |
| A549 | Lung Carcinoma | 5.2 ± 0.6 | >10[5] |
| HT-29 | Colorectal Adenocarcinoma | 8.1 ± 0.9 | ~7-10[6] |
Data are presented as mean ± standard deviation from three independent experiments.
The hypothetical data presented in the table suggests that 3-Methyl-1,5-naphthyridin-2-amine exhibits potent cytotoxic activity against the MCF-7 breast cancer cell line, with a greater potency than the established drug, Lapatinib. Furthermore, the compound demonstrates moderate activity against A549 lung cancer cells, a line that is notably less sensitive to Lapatinib. This differential sensitivity profile suggests a potentially distinct mechanism of action for 3-Methyl-1,5-naphthyridin-2-amine.
Postulated Mechanism of Action: Kinase Inhibition
Based on the known biological activities of 1,5-naphthyridine derivatives, it is plausible that 3-Methyl-1,5-naphthyridin-2-amine exerts its anticancer effects through the inhibition of one or more protein kinases critical for tumor cell survival and proliferation.[2][7] Signaling pathways frequently implicated in cancer and targeted by similar heterocyclic compounds include the Transforming Growth Factor-β (TGF-β) and Fibroblast Growth Factor Receptor (FGFR) pathways.[3][8][9] Dysregulation of these pathways is a hallmark of many cancers, leading to uncontrolled cell growth, angiogenesis, and metastasis.[8][9]
Caption: Postulated mechanism of 3-Methyl-1,5-naphthyridin-2-amine as a kinase inhibitor.
The diagram above illustrates a hypothetical mechanism where 3-Methyl-1,5-naphthyridin-2-amine acts as an ATP-competitive inhibitor of a receptor tyrosine kinase. By blocking the ATP binding pocket, the compound prevents receptor autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, ultimately leading to an inhibition of cancer cell proliferation.
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, a detailed protocol for the in vitro cytotoxicity assessment is provided below. The Cell Counting Kit-8 (CCK-8) assay was selected due to its high sensitivity, low toxicity, and simple procedure compared to traditional methods like the MTT assay.[10]
Protocol: In Vitro Cytotoxicity Assessment using CCK-8 Assay
1. Cell Culture and Maintenance:
-
MCF-7, A549, and HT-29 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.[6]
2. Cell Seeding:
-
Adherent cells are harvested by trypsinization and resuspended in fresh culture medium.
-
A cell count is performed to determine cell density.
-
Cells are seeded into 96-well microplates at a density of 5,000 cells per well in a volume of 100 µL.[11]
-
The plates are incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Stock solutions of 3-Methyl-1,5-naphthyridin-2-amine and Lapatinib are prepared in dimethyl sulfoxide (DMSO).
-
A serial dilution of each compound is prepared in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
The medium from the seeded plates is aspirated, and 100 µL of the medium containing the various drug concentrations is added to the respective wells.
-
Control wells containing medium with DMSO (vehicle control) and untreated cells are included.
-
The plates are incubated for 72 hours at 37°C and 5% CO2.
4. Cell Viability Measurement (CCK-8 Assay):
-
Following the 72-hour incubation, 10 µL of the CCK-8 solution is added to each well.[11]
-
The plates are incubated for an additional 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100%.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the in vitro cytotoxicity CCK-8 assay.
Conclusion and Future Directions
The hypothetical data presented in this guide positions 3-Methyl-1,5-naphthyridin-2-amine as a promising candidate for further preclinical development. Its potent activity, particularly against the MCF-7 breast cancer cell line, and its distinct sensitivity profile compared to Lapatinib, warrant a more in-depth investigation into its mechanism of action.
Future studies should focus on several key areas. Firstly, expanding the in vitro screening to a broader panel of cancer cell lines, such as the NCI-60 panel, would provide a more comprehensive understanding of its anticancer spectrum.[12] Secondly, detailed kinase profiling assays are necessary to identify the specific molecular targets of 3-Methyl-1,5-naphthyridin-2-amine. Elucidating the precise kinases it inhibits will be crucial for rational drug development and for identifying patient populations most likely to benefit from this potential therapy. Finally, in vivo studies using xenograft models will be essential to evaluate the compound's efficacy and safety in a more complex biological system.
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A Comprehensive Guide to Cross-Reactivity Profiling of 3-Methyl-1,5-naphthyridin-2-amine Based Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential.[1] Among these, 3-Methyl-1,5-naphthyridin-2-amine has emerged as a promising lead compound targeting key kinases in oncogenic signaling pathways. However, the high degree of structural conservation within the human kinome presents a significant challenge: off-target activity. While polypharmacology can sometimes be beneficial, unintended kinase inhibition can lead to toxicity and unforeseen side effects.[2] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a supplementary dataset but a cornerstone of preclinical development, ensuring both efficacy and safety.
This guide provides a detailed framework for the cross-reactivity profiling of 3-Methyl-1,5-naphthyridin-2-amine and its analogs. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and demonstrate how to interpret the resulting data to guide lead optimization.
The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters
The development of a successful kinase inhibitor hinges on achieving a delicate balance between potent on-target activity and minimal off-target engagement. A lack of selectivity can manifest in several detrimental ways:
-
Toxicity: Inhibition of kinases essential for normal physiological functions can lead to adverse events. For example, off-target inhibition of kinases like Src can impact a wide array of cellular processes including proliferation, differentiation, and motility.[3][4][5][6][7][8]
-
Reduced Efficacy: Off-target binding can reduce the free concentration of the inhibitor available to engage its intended target.
-
Misinterpretation of Phenotypic Effects: Attributing a cellular phenotype solely to the inhibition of the primary target is fraught with uncertainty without a clear understanding of the compound's broader activity profile.
This guide will equip you with the methodologies to systematically de-risk your 3-Methyl-1,5-naphthyridin-2-amine based inhibitors and build a robust data package for informed decision-making.
Comparative Kinome Profiling: Unveiling the Selectivity Landscape
To illustrate the process, we will consider our lead compound, Lead-1 (3-Methyl-1,5-naphthyridin-2-amine) , and two structural analogs designed to improve potency and selectivity:
-
Analog A: A derivative with a cyclopropyl group at the 3-position, intended to probe a hydrophobic pocket.
-
Analog B: A derivative with a morpholine group introduced to enhance solubility and potentially alter the kinase interaction profile.
Experimental Workflow: A Multi-pronged Approach
A comprehensive cross-reactivity assessment employs a tiered strategy, moving from broad, high-throughput screening to more focused, in-depth cellular validation.
Figure 1: A tiered experimental workflow for comprehensive cross-reactivity profiling.
Part 1: In Vitro Kinase Panel Screening
The initial step involves screening the compounds against a broad panel of kinases to identify potential off-target interactions. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for this purpose, measuring ADP production as an indicator of kinase activity.[7][9][10][11]
Illustrative Kinome Scan Data
The following table presents hypothetical data from a kinome scan of Lead-1 , Analog A , and Analog B at a single concentration (1 µM). The data is presented as percent inhibition.
| Kinase Target | Lead-1 (% Inhibition) | Analog A (% Inhibition) | Analog B (% Inhibition) |
| VEGFR2 (KDR) | 95 | 98 | 85 |
| Src | 65 | 45 | 75 |
| Lck | 58 | 38 | 68 |
| Aurora A | 42 | 25 | 55 |
| Aurora B | 38 | 21 | 51 |
| CDK2 | 15 | 8 | 25 |
| p38α | 12 | 5 | 18 |
Interpretation and Next Steps:
From this initial screen, we observe that all three compounds potently inhibit the intended target, VEGFR2. However, significant off-target activity is noted for Src family kinases (Src, Lck) and Aurora kinases, particularly for Lead-1 and Analog B . Analog A appears to have a more favorable selectivity profile.
The next logical step is to determine the IC50 values for the primary target and the most significant off-targets to quantify their potency.
IC50 Determination
| Kinase Target | Lead-1 IC50 (nM) | Analog A IC50 (nM) | Analog B IC50 (nM) |
| VEGFR2 (KDR) | 10 | 5 | 25 |
| Src | 150 | 350 | 95 |
| Lck | 210 | 480 | 120 |
| Aurora A | 850 | >1000 | 450 |
| Aurora B | 920 | >1000 | 510 |
This quantitative data confirms that Analog A possesses the highest selectivity for VEGFR2 over the tested off-targets. Analog B , while still a potent VEGFR2 inhibitor, shows increased off-target activity against Src family and Aurora kinases.
Part 2: Cellular Target Engagement
Biochemical assays, while essential for initial screening, do not fully recapitulate the complex cellular environment. Cellular target engagement assays are crucial to confirm that the inhibitors can access and bind to their intended and unintended targets in a live cell context.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[10][12][13][14][15]
Illustrative CETSA® Data for VEGFR2
| Compound | Concentration | Temperature (°C) | VEGFR2 Stabilization (Fold Change) |
| Vehicle (DMSO) | - | 52 | 1.0 |
| Lead-1 | 1 µM | 52 | 2.8 |
| Analog A | 1 µM | 52 | 3.5 |
| Analog B | 1 µM | 52 | 2.1 |
This data demonstrates that all three compounds engage and stabilize VEGFR2 in cells, with Analog A showing the most significant stabilization, correlating with its higher biochemical potency.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells using bioluminescence resonance energy transfer (BRET).[11][16][17][18][19] This provides a quantitative measure of target occupancy.
Illustrative NanoBRET™ Data for Src
| Compound | Cellular IC50 (nM) |
| Lead-1 | 250 |
| Analog A | 800 |
| Analog B | 150 |
The NanoBRET™ data for the off-target Src kinase confirms the trend observed in the biochemical assays, with Analog B showing the most potent cellular engagement of Src.
Signaling Pathway Context: Visualizing On- and Off-Target Effects
Understanding the signaling pathways in which the primary target and key off-targets are involved is critical for predicting the functional consequences of inhibition.
VEGFR2 Signaling Pathway
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels.[14][15][20][21][22] Its activation by VEGF-A triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.
Figure 2: Simplified VEGFR2 signaling pathway leading to angiogenesis.
Potential Off-Target Signaling Pathways
Src family kinases are involved in a multitude of cellular processes, and their aberrant activation is linked to cancer progression.[3][4][5][6][7][8]
Figure 3: Overview of Src-mediated signaling pathways.
Aurora kinases are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis.[2][9][20][21][23][24][25][26][27][28]
Figure 4: Roles of Aurora kinases in mitosis.
Experimental Protocols
ADP-Glo™ Kinase Assay
This protocol describes a general method for determining kinase activity. Specific concentrations of kinase, substrate, and ATP should be optimized for each assay.
-
Kinase Reaction:
-
Prepare a reaction mix containing kinase buffer, substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP to ATP Conversion and Detection:
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to a DMSO control.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®) with Western Blotting
This protocol outlines the steps for performing CETSA® to measure target engagement in intact cells.
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Shock:
-
Aliquot cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures for 3 minutes using a thermal cycler, followed by cooling to 4°C.[30]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Western Blotting:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[31]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Plot the band intensity as a function of temperature to generate a melting curve.
-
The shift in the melting curve in the presence of the compound indicates target stabilization.
-
Conclusion: A Data-Driven Path to Selective Kinase Inhibitors
The cross-reactivity profiling of 3-Methyl-1,5-naphthyridin-2-amine based inhibitors is a critical and multifaceted process. By employing a systematic and tiered approach that combines in vitro biochemical assays with cellular target engagement studies, researchers can gain a comprehensive understanding of a compound's selectivity profile. This data-driven strategy is indispensable for identifying candidates with the optimal balance of on-target potency and minimal off-target effects, ultimately paving the way for the development of safer and more effective kinase inhibitor therapeutics. The illustrative data presented for Lead-1 and its analogs highlight how this process can effectively guide lead optimization efforts, favoring compounds like Analog A with a superior selectivity profile.
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Identification of nicotinamide aminonaphthyridine compounds as potent RET kinase inhibitors and antitumor activities against RET rearranged lung adenocarcinoma. (2019). PubMed. [Link]
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Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. (2025). Journal of Medicinal Chemistry. [Link]
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Publishing. [Link]
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2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. (n.d.). NIH. [Link]
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Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (n.d.). MDPI. [Link]
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Therapeutic Outcomes of Anti-VEGF Agents Versus Corticosteroids in Diabetic Macular Edema: A Comparative Review. (n.d.). MDPI. [Link]
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Full article: Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine†. (n.d.). Taylor & Francis. [Link]
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Src Family Kinases and Receptors: Analysis of Three Activation Mechanisms by Dynamic Systems Modeling. (n.d.). NIH. [Link]
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1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Semantic Scholar. [Link]
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The selectivity of protein kinase inhibitors: a further update. (n.d.). PMC. [Link]
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Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. (2014). PubMed. [Link]
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Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy. (n.d.). PubMed Central. [Link]
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Validating 3-Methyl-1,5-naphthyridin-2-amine as a Viable Drug Lead: A Comparative Guide
Introduction: The Promise of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of two nitrogen atoms provide ideal anchor points for interactions with a variety of biological targets.[1][2] This heterocycle is a key component in numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and antiproliferative effects.[1][3] Notably, many fused 1,5-naphthyridine derivatives have shown potential as potent anticancer agents, often through the inhibition of key signaling kinases.[2][4]
This guide focuses on a specific, relatively unexplored derivative: 3-Methyl-1,5-naphthyridin-2-amine . Based on the structure-activity relationships observed in related analogs, we hypothesize that this compound has the potential to be a potent and selective kinase inhibitor. Its small size and functional groups make it an attractive starting point for lead optimization.
This document serves as a comprehensive guide for researchers and drug development professionals on how to systematically validate 3-Methyl-1,5-naphthyridin-2-amine as a viable drug lead. We will outline a complete workflow, from synthesis and characterization to a multi-tiered biological evaluation, comparing its hypothetical performance against two well-established kinase inhibitors: Gefitinib , a first-generation EGFR inhibitor, and Vemurafenib , a highly selective BRAF V600E inhibitor.
I. Synthesis and Analytical Characterization
A robust and reproducible synthesis is the foundation of any drug discovery campaign. The proposed synthesis of 3-Methyl-1,5-naphthyridin-2-amine is based on established methodologies for related 1,5-naphthyridines.[1]
Proposed Synthetic Route
The synthesis can be envisioned as a two-step process starting from commercially available 3-aminopyridine.
dot
Sources
A Comparative Guide to the Physicochemical Properties of Naphthyridine Isomers for Researchers and Drug Development Professionals
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a critical scaffold in medicinal chemistry and materials science. The six structural isomers, distinguished by the positions of their nitrogen atoms—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—exhibit a fascinating array of differing physicochemical properties that significantly influence their biological activity, pharmacokinetic profiles, and utility as building blocks for novel therapeutics and functional materials.[1][2] This guide provides a comprehensive comparative analysis of these properties, supported by experimental data, to empower researchers in making informed decisions during the drug discovery and development process.
The Naphthyridine Isomers: A Structural Overview
The arrangement of the two nitrogen atoms within the bicyclic framework dictates the electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape of each naphthyridine isomer. These subtle structural variations have profound consequences for their interactions with biological targets and their behavior in physiological environments.
Figure 1: The six structural isomers of naphthyridine.
Comparative Physicochemical Properties
The utility of a molecular scaffold in drug design is intimately linked to its physicochemical properties. Key parameters such as acidity (pKa), lipophilicity (logP), and aqueous solubility dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available experimental and predicted data for the naphthyridine isomers.
| Isomer | pKa | logP | Melting Point (°C) | Aqueous Solubility | Crystal Structure |
| 1,5-Naphthyridine | 2.90 (Predicted)[2] | 1.3 (Computed) | 69-75[3] | Sparingly soluble in water | Data not readily available |
| 1,6-Naphthyridine | Data not readily available | Data not readily available | 31-38[4] | Unreported[4] | Data not readily available |
| 1,7-Naphthyridine | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| 1,8-Naphthyridine | Data not readily available | Data not readily available | 98-99[5] | Data not readily available | Monoclinic, P21/c[5] |
| 2,6-Naphthyridine | Data not readily available | Data not readily available | 114-115[4] | Data not readily available | Data not readily available |
| 2,7-Naphthyridine | Data not readily available | Data not readily available | Data not readily available | Moderate solubility and stability in aqueous environments[1] | Data not readily available |
Note: The lack of comprehensive experimental data for all isomers highlights a significant gap in the literature and underscores the importance of the standardized experimental protocols detailed in this guide.
In-Depth Analysis of Key Physicochemical Properties
Acidity (pKa)
The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at a given pH. The nitrogen atoms in the naphthyridine rings are basic and can be protonated. The position of these nitrogen atoms influences their basicity due to differences in electron density and steric hindrance. For instance, the predicted pKa of 1,5-naphthyridine is 2.90, indicating it is a weak base.[2] The proximity of the nitrogen atoms in isomers like 1,8-naphthyridine can lead to electron repulsion between the lone pairs, which may affect their basicity and crystal packing.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its ability to cross biological membranes. A higher logP value indicates greater lipid solubility. The computed logP for 1,5-naphthyridine is 1.3, suggesting a moderate degree of lipophilicity. The arrangement of the polar nitrogen atoms within the aromatic system will cause variations in the logP values across the different isomers.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's bioavailability. The ability of the naphthyridine isomers to form hydrogen bonds with water through their nitrogen atoms influences their solubility. However, the rigid, planar aromatic structure can contribute to poor solubility. For example, derivatives of 2,7-naphthyridine are reported to have moderate solubility and stability in aqueous environments.[1]
Melting Point and Crystal Structure
The melting point is an indicator of the stability of the crystal lattice. The significant variation in melting points among the isomers, from 31-38 °C for 1,6-naphthyridine to 114-115 °C for 2,6-naphthyridine, reflects differences in their crystal packing efficiency.[4] The crystal structure of 1,8-naphthyridine has been determined to be monoclinic, with a P21/c space group.[5] The planarity and symmetry of the isomers play a crucial role in their ability to pack into a stable crystal lattice.
Experimental Protocols for Physicochemical Property Determination
To address the gaps in the existing data and to provide a framework for consistent and reliable characterization of naphthyridine isomers and their derivatives, the following self-validating experimental protocols are recommended.
Determination of pKa by UV-Metric Titration
This method is based on the change in the UV-Vis absorbance spectrum of a compound as a function of pH.
Rationale: The protonated and neutral forms of the naphthyridine isomers will have distinct electronic transitions and thus different UV-Vis spectra. By monitoring the absorbance at a specific wavelength while titrating with an acid or base, a sigmoidal curve is generated from which the pKa can be determined.
Figure 2: Workflow for pKa determination by UV-metric titration.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a stock solution of the naphthyridine isomer in a suitable solvent (e.g., methanol or DMSO). Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to a final concentration that gives a measurable absorbance (typically in the micromolar range).
-
Spectroscopic Measurement: Record the UV-Vis spectrum of each sample.
-
Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
pKa Calculation: Fit the data to the Henderson-Hasselbalch equation or determine the pKa from the inflection point of the resulting sigmoidal curve.
Determination of logP by Shake-Flask Method
The "gold standard" for lipophilicity determination, this method directly measures the partitioning of a compound between n-octanol and water.
Rationale: The ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase at equilibrium provides the partition coefficient (P), the logarithm of which is logP.
Figure 3: Workflow for logP determination by the shake-flask method.
Step-by-Step Protocol:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.
-
Partitioning: Dissolve a known amount of the naphthyridine isomer in either the pre-saturated n-octanol or water. Add the other pre-saturated solvent to create a biphasic system.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.
-
Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the naphthyridine isomer using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility by the Shake-Flask Method
This method determines the equilibrium solubility of a compound in an aqueous medium.
Rationale: An excess of the solid compound is equilibrated with the aqueous medium, and the concentration of the dissolved compound in the saturated solution is then measured.
Figure 4: Workflow for aqueous solubility determination.
Step-by-Step Protocol:
-
Suspension Preparation: Add an excess amount of the solid naphthyridine isomer to a vial containing an aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Concentration Measurement: Dilute the clear supernatant and determine the concentration of the dissolved naphthyridine isomer using a validated analytical method like HPLC-UV.
-
Solubility Value: The measured concentration represents the aqueous solubility of the compound at that specific pH and temperature.
Implications for Drug Discovery and Development
The variations in the physicochemical properties of the naphthyridine isomers have significant implications for their use in drug discovery:
-
Target Binding: The position of the nitrogen atoms influences the molecule's electrostatic potential and hydrogen bonding capabilities, which are critical for specific interactions with the amino acid residues in a protein's binding pocket.
-
Pharmacokinetics: Properties like logP and aqueous solubility directly impact a drug's absorption from the gastrointestinal tract, its distribution throughout the body, and its rate of clearance. A delicate balance is often required to achieve optimal bioavailability and a desirable half-life.
-
Formulation: Poor aqueous solubility can pose significant challenges for developing oral or injectable drug formulations. Understanding the solubility profile of a particular naphthyridine isomer is essential for selecting appropriate formulation strategies.
-
Intellectual Property: The distinct properties and biological activities of each isomer can provide opportunities for developing novel chemical entities with unique patentability.
By systematically characterizing the physicochemical properties of the naphthyridine isomers, researchers can more effectively navigate the complexities of drug design and select the most promising scaffolds for their therapeutic targets. This guide provides a foundational framework and practical protocols to facilitate this critical aspect of modern drug discovery.
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A Comparative Guide to the Synthetic Efficiency of Modern Routes to 2,3-Disubstituted 1,5-Naphthyridines
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with a diverse range of biological activities and applications.[1][2][3] The development of efficient and versatile synthetic routes to substituted 1,5-naphthyridines is therefore of paramount importance for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of established and novel synthetic strategies for accessing 2,3-disubstituted 1,5-naphthyridines, with a focus on benchmarking their synthetic efficiency through experimental data.
Introduction: The Significance of the 1,5-Naphthyridine Core
The unique arrangement of the two nitrogen atoms in the 1,5-naphthyridine ring system imparts distinct electronic and steric properties, making it an attractive scaffold for the design of novel therapeutic agents and functional materials.[3] Specifically, 2,3-disubstituted analogs allow for fine-tuning of the molecule's properties by introducing diverse functionalities at these positions, influencing factors such as target binding, solubility, and pharmacokinetic profiles. This guide will explore and compare the synthetic efficiency of various routes to this important class of compounds, providing a valuable resource for chemists in the field.
Comparative Analysis of Synthetic Routes
The synthesis of the 1,5-naphthyridine core can be broadly categorized into classical cyclization reactions and modern cross-coupling and cycloaddition strategies. Each approach presents a unique set of advantages and disadvantages in terms of yield, substrate scope, reaction conditions, and overall efficiency.
Classical Cyclization Strategies
These methods have been the bedrock of naphthyridine synthesis for decades and typically involve the construction of the second pyridine ring onto a pre-existing pyridine moiety.
1. The Friedländer Annulation: A cornerstone in the synthesis of quinolines and related heterocycles, the Friedländer reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.[4][5] In the context of 1,5-naphthyridines, this translates to the reaction of a 3-amino-2-formylpyridine or a 3-amino-2-acylpyridine with a carbonyl compound.
-
Causality of Experimental Choices: The choice of catalyst (acidic or basic) and reaction conditions (temperature, solvent) is critical in the Friedländer reaction to promote the initial condensation and subsequent cyclization-dehydration cascade.[5][6] The reactivity of both the amino-aldehyde/ketone and the methylene compound dictates the optimal conditions.
2. The Skraup and Gould-Jacobs Reactions: While the Skraup reaction (from 3-aminopyridine, glycerol, an oxidizing agent, and sulfuric acid) and the Gould-Jacobs reaction (from 3-aminopyridine and a malonic acid derivative) are historically significant for the synthesis of the parent 1,5-naphthyridine ring, their application to the direct synthesis of specifically 2,3-disubstituted analogs can be limited and often requires further functionalization steps.[1]
Modern Synthetic Methodologies
More contemporary approaches often offer milder reaction conditions, greater functional group tolerance, and more direct access to complex substitution patterns.
1. Palladium-Catalyzed Cross-Coupling Reactions: The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl and heteroaryl compounds. For 2,3-disubstituted 1,5-naphthyridines, sequential or one-pot cross-coupling reactions on a di-halogenated 1,5-naphthyridine precursor can provide a modular and highly flexible approach. A notable example involves the regioselective Suzuki coupling to introduce substituents at the 2- and 8-positions.[7]
-
Expertise in Action: The selective functionalization of different positions on the naphthyridine ring often relies on the differential reactivity of the halogen atoms (e.g., I > Br > Cl) or the use of directing groups. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.
2. [4+2] Cycloaddition Reactions (Aza-Diels-Alder): This powerful strategy involves the reaction of an electron-rich diene with an electron-deficient dienophile to construct the second pyridine ring in a single step. For 1,5-naphthyridines, this can be achieved through the reaction of a 3-azadiene (derived from a 3-aminopyridine) with an alkyne or an alkene.[1][8]
-
Mechanistic Insight: The regioselectivity and stereoselectivity of the cycloaddition are governed by the electronic and steric properties of the substituents on both the diene and the dienophile. Lewis acid catalysis is often employed to accelerate the reaction and control the selectivity.[1]
Quantitative Comparison of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes key performance indicators for the aforementioned synthetic strategies. The data is compiled from representative examples in the literature.
| Synthetic Route | Typical Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Friedländer Annulation | 3-Amino-2-acylpyridine, active methylene compound | Base (e.g., KOH, NaOH) or Acid | Moderate to High | 150-220 | 2-24 | Convergent, well-established | Often harsh conditions, limited substrate scope |
| Palladium-Catalyzed Cross-Coupling | Dihalo-1,5-naphthyridine, boronic acids/esters | Pd catalyst, ligand, base | High | Room Temperature to 100 | 1-18 | High modularity, mild conditions | Cost of catalyst, potential for side reactions |
| [4+2] Cycloaddition | N-(3-pyridyl)aldimine, alkyne/alkene | Lewis Acid (e.g., BF₃·OEt₂) | Moderate to High | Room Temperature to 80 | 12-48 | Direct formation of the core, stereocontrol | Substrate synthesis required, potential for aromatization issues |
Experimental Protocols
Protocol 1: Synthesis of a 2,3-Disubstituted 1,5-Naphthyridine via Friedländer Annulation
This protocol is a generalized procedure based on the principles of the Friedländer reaction.
-
Reactant Preparation: In a round-bottom flask, dissolve the 3-amino-2-acylpyridine (1.0 eq.) and the active methylene compound (1.1 eq.) in a suitable solvent (e.g., ethanol, DMF).
-
Catalyst Addition: Add the catalyst (e.g., KOH, 0.2 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (or the specified temperature) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, and neutralize with a suitable acid if a base was used.
-
Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Synthesis of a 2,3-Disubstituted 1,5-Naphthyridine via Suzuki Cross-Coupling
This protocol outlines a general procedure for a sequential Suzuki coupling.
-
First Coupling: To a solution of 2,3-dihalo-1,5-naphthyridine (1.0 eq.) in a degassed solvent (e.g., dioxane/water), add the first boronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Reaction 1: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction.
-
Intermediate Isolation (Optional): Once the first coupling is complete, the mono-substituted intermediate can be isolated and purified, or the second coupling can proceed in a one-pot fashion.
-
Second Coupling: Add the second boronic acid (1.2 eq.) and additional catalyst and base if necessary.
-
Reaction 2: Continue heating until the second coupling is complete.
-
Work-up and Purification: Cool the reaction, perform an aqueous work-up, extract the product, and purify by column chromatography.
Visualizing Synthetic Workflows
To better illustrate the logical flow of these synthetic strategies, the following diagrams are provided.
Caption: Workflow for the Friedländer Annulation.
Caption: Sequential Suzuki Cross-Coupling Workflow.
Caption: Aza-Diels-Alder Cycloaddition Strategy.
Conclusion and Future Outlook
The synthesis of 2,3-disubstituted 1,5-naphthyridines has evolved significantly, with modern methods offering greater flexibility and efficiency compared to classical approaches. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the synthesis. For rapid library synthesis and high modularity, palladium-catalyzed cross-coupling reactions are often the preferred method. For more convergent and potentially more atom-economical routes, the Friedländer annulation and cycloaddition strategies remain highly valuable. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, as well as the expansion of the substrate scope for these powerful synthetic transformations.
References
-
Domínguez, Z., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3233. [Link][1][3]
-
Al-Tel, T. H. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 27(15), 4998. [Link]
-
González-Lara, Z., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 319-331. [Link][8]
-
Kovvuri, J., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
-
Baragaña, B., et al. (2023). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. ACS Infectious Diseases. [Link]
-
Domínguez, Z., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link][2]
-
Baragaña, B., et al. (2023). Supporting Information 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-k. University of Pretoria. [Link][7]
-
Domínguez, Z., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
-
Al-Majid, A. M., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]
-
Le Tadic-Biadatti, M.-H., et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(23), 5729. [Link]
-
A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. (2025). ResearchGate. [Link][4]
-
Wang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28045–28054. [Link]
-
Marco-Contelles, J. (2010). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link][5]
-
Das, B., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(28), 18335–18342. [Link][6]
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Safety Operating Guide
Proper Disposal of 3-Methyl-1,5-naphthyridin-2-amine: A Comprehensive Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents, such as 3-Methyl-1,5-naphthyridin-2-amine, are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Methyl-1,5-naphthyridin-2-amine, grounded in scientific principles and best practices for laboratory safety.
Understanding the Hazard Profile of 3-Methyl-1,5-naphthyridin-2-amine
Before delving into disposal procedures, it is crucial to understand the inherent hazards of 3-Methyl-1,5-naphthyridin-2-amine. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation.[1]
These classifications necessitate careful handling to avoid personal exposure and environmental contamination. As an aromatic amine and a nitrogen-containing heterocyclic compound, it belongs to a class of chemicals that can have significant toxicological and ecotoxicological effects.[2][3]
Core Principles of Chemical Waste Management
The disposal of any hazardous chemical is governed by a hierarchy of controls, aiming to minimize risk. For 3-Methyl-1,5-naphthyridin-2-amine, this involves proper segregation, containment, labeling, and transfer to a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol for 3-Methyl-1,5-naphthyridin-2-amine
This protocol is designed to provide a clear, actionable workflow for the safe disposal of 3-Methyl-1,5-naphthyridin-2-amine waste, including pure compound, contaminated materials, and empty containers.
Part 1: Personal Protective Equipment (PPE) and Safety Precautions
Given the irritant nature of 3-Methyl-1,5-naphthyridin-2-amine, appropriate PPE is non-negotiable. Before handling the waste, ensure you are wearing:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of the waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or vapors.
Part 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions. 3-Methyl-1,5-naphthyridin-2-amine waste should be collected in a dedicated, properly labeled hazardous waste container.
Table 1: Waste Segregation for 3-Methyl-1,5-naphthyridin-2-amine
| Waste Type | Collection Container | Incompatible Materials to Avoid |
| Solid Waste (unused compound, contaminated labware like weighing boats, filter paper) | A clearly labeled, sealable, and chemically compatible container (e.g., a wide-mouthed polyethylene or glass bottle). | Strong oxidizing agents, strong acids, and other reactive chemicals. |
| Liquid Waste (solutions containing the compound) | A clearly labeled, sealable, and chemically compatible container (e.g., a polyethylene or glass bottle with a screw cap). | Strong oxidizing agents, strong acids, and other reactive chemicals. |
| Contaminated Sharps (needles, scalpels) | A designated, puncture-proof sharps container labeled as "Hazardous Waste Sharps". | Do not mix with other types of waste. |
Part 3: Labeling of Hazardous Waste Containers
Accurate and thorough labeling is a legal requirement and essential for the safety of all personnel handling the waste. The hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Methyl-1,5-naphthyridin-2-amine"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The hazard pictograms corresponding to the GHS classifications (e.g., harmful, irritant)
Part 4: Storage of Hazardous Waste
Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be:
-
At or near the point of generation
-
Under the control of the laboratory personnel
-
Away from sources of ignition or extreme heat
-
In a secondary containment bin to prevent the spread of potential spills
Part 5: Disposal of Empty Containers
Empty containers that once held 3-Methyl-1,5-naphthyridin-2-amine must be decontaminated before being discarded as regular waste.
Experimental Protocol for Decontamination of Empty Containers:
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent in which 3-Methyl-1,5-naphthyridin-2-amine is soluble (e.g., acetone, ethanol, or methanol).
-
The volume of the solvent for each rinse should be approximately 10% of the container's volume.
-
-
Collection of Rinsate:
-
Collect all rinsate in a properly labeled hazardous waste container for liquid organic waste. Do not dispose of the rinsate down the drain.
-
-
Final Preparation for Disposal:
-
After triple rinsing, allow the container to air dry completely in a fume hood.
-
Deface or remove the original label.
-
Dispose of the decontaminated container in the appropriate recycling or solid waste stream as per your institution's guidelines.
-
Part 6: Requesting a Hazardous Waste Pickup
Once a waste container is full or has been in storage for the maximum allowable time (as per your institution's policy), a request for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor must be submitted. Follow your institution's specific procedures for requesting a waste pickup.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-Methyl-1,5-naphthyridin-2-amine.
Caption: Decision workflow for the safe disposal of 3-Methyl-1,5-naphthyridin-2-amine.
Conclusion
The responsible disposal of 3-Methyl-1,5-naphthyridin-2-amine is a critical aspect of laboratory safety and environmental compliance. By adhering to the detailed protocols outlined in this guide, researchers can ensure that this valuable research chemical is managed safely from cradle to grave. Always consult your institution's specific hazardous waste management plan and your local regulations to ensure full compliance.
References
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ResearchGate. (2025, September 6). The impact of aromatic amines on the environment: risks and damages. Retrieved from [Link]
-
MDPI. (2021, July 30). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). Basicity of Amines. Retrieved from [Link]
Sources
Comprehensive Guide to Handling 3-Methyl-1,5-naphthyridin-2-amine: Personal Protective Equipment, Operational Protocols, and Disposal
As Senior Application Scientist, this guide provides a detailed protocol for the safe handling and disposal of 3-Methyl-1,5-naphthyridin-2-amine, a compound with significant potential in pharmaceutical research and development. Given the limited specific toxicological data for this exact molecule, a cautious approach is mandated. The following procedures are based on the known hazards of the closely related compound, 1,5-Naphthyridin-2-amine, and established best practices for handling aromatic amines.[1]
Hazard Assessment: Understanding the Risks
Anticipated Hazards of 3-Methyl-1,5-naphthyridin-2-amine:
| Hazard Class | GHS Classification (based on 1,5-Naphthyridin-2-amine) | Potential Effects |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion may lead to adverse health effects. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation. |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Contact with eyes can result in severe and potentially irreversible damage. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of dust or aerosols may irritate the respiratory tract. |
Source: PubChem CID 589355 for 1,5-Naphthyridin-2-amine[1]
It is also important to note that some naphthyridine derivatives have been shown to be toxic to cells and may cause DNA damage.[2] Therefore, minimizing exposure is of paramount importance.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent all routes of exposure: inhalation, dermal contact, and ingestion.
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[3] In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[3][4]
-
Hand Protection: Double gloving is required. Use a pair of nitrile gloves as the inner layer, with a second pair of chemical-resistant gloves (e.g., thicker nitrile or neoprene) as the outer layer.[5][6] Gloves should be inspected for any signs of degradation or perforation before each use and changed frequently, especially after direct contact with the compound.[3]
-
Body Protection: A flame-resistant laboratory coat is required. For operations with a higher potential for contamination, disposable chemical-resistant coveralls should be worn over regular laboratory attire.[5][6]
-
Respiratory Protection: All handling of solid 3-Methyl-1,5-naphthyridin-2-amine should be conducted in a certified chemical fume hood to control airborne dust. If there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[5][6]
PPE Selection and Use Workflow:
Caption: PPE workflow from risk assessment to safe removal.
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling ensures minimal exposure and a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation and Weighing:
-
Always handle the solid compound within a certified chemical fume hood to prevent inhalation of dust.
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
-
During the Reaction:
-
Conduct all reactions within a chemical fume hood.
-
Ensure all glassware is properly secured.
-
Maintain a clear and organized workspace to prevent spills.
-
-
Post-Reaction Work-up and Purification:
-
Be mindful that the compound may be present in reaction mixtures, extracts, and on chromatography columns.
-
Handle all potentially contaminated materials with the same level of precaution as the pure compound.
-
-
Spill and Emergency Procedures:
-
Small Spills: In a fume hood, carefully sweep up the solid material using a dustpan and brush or a HEPA-filtered vacuum. Place the collected material in a sealed container for disposal. Clean the spill area with an appropriate solvent and decontaminating solution.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][9] Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[10]
-
Disposal Plan: Responsible Waste Management
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
Caption: Step-by-step waste disposal workflow.
Step-by-Step Disposal Guidance:
-
Waste Collection:
-
All solid waste, including contaminated gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[11]
-
Liquid waste containing 3-Methyl-1,5-naphthyridin-2-amine should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless the compatibility is known.[11]
-
For highly toxic materials, the first three rinses of emptied containers should be collected as hazardous waste.[11]
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area.
-
-
Final Disposal:
-
All waste containing 3-Methyl-1,5-naphthyridin-2-amine must be disposed of through your institution's hazardous waste management program.
-
Incineration is often the preferred method for the disposal of organic compounds of this nature.[12]
-
Do not dispose of this chemical down the drain or in regular trash.[11][13]
-
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling 3-Methyl-1,5-naphthyridin-2-amine, ensuring a safe and productive research environment.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
- Jubilant Ingrevia Limited. (2024, February 22). 3-(Aminomethyl)
-
LookChem. (n.d.). 1,5-Naphthyridin-2-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,5-Naphthyridin-2-amine. PubChem. Retrieved from [Link]
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
- TCI EUROPE N.V. (2024, December 17).
- Thermo Fisher Scientific. (2013, October 3).
-
U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
